molecular formula C9H8N2O3 B1366934 8-Nitro-2,3-dihydroquinolin-4(1H)-one CAS No. 50349-89-8

8-Nitro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1366934
CAS No.: 50349-89-8
M. Wt: 192.17 g/mol
InChI Key: PCQISHBRUSQWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-2,3-dihydroquinolin-4(1H)-one is a high-value chemical scaffold in medicinal chemistry, recognized for its significant potential in anticancer research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly against various cancer cell lines. The core research value of this compound and its derivatives lies in their demonstrated anti-proliferative activity . Studies have shown that synthesized analogues exhibit potent cytotoxicity against human cancer cells, including cervical cancer (HeLa) , non-small cell lung cancer (A549) , and breast adenocarcinoma (MCF-7) cells, while showing insignificant toxicity to normal cells . The biological activity is often enhanced by the presence of the nitro group at the 8-position , which is known to stabilize the molecule and can act as a hypoxia-activated trigger, potentially increasing selectivity toward cancer cells . The mechanism of action for derivatives of this quinolinone involves inducing apoptosis (programmed cell death) in cancer cells. This process is facilitated through the activation of the mitochondrial intrinsic pathway , characterized by an influx of reactive oxygen species (ROS) and the activation of executioner enzymes like caspase-3 . Furthermore, molecular docking studies indicate that these compounds can interact with key apoptosis regulator proteins, such as Bcl-2 , and other oncology-related targets, disrupting critical cellular survival mechanisms . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are provided with a well-characterized building block to explore structure-activity relationships and develop new chemotherapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQISHBRUSQWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485769
Record name 8-Nitro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50349-89-8
Record name 8-Nitro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. Quinolinone scaffolds are prevalent in numerous biologically active molecules, and the introduction of a nitro group at the 8-position offers a unique handle for further derivatization and modulation of physicochemical properties.[1] This document details a robust synthetic pathway, explains the mechanistic rationale behind the chosen methodology, and presents a full suite of characterization techniques required to confirm the structural integrity and purity of the final compound. The protocols and data interpretation are designed to be self-validating, providing researchers with a reliable framework for producing and verifying this valuable chemical entity.

Introduction: The Significance of Nitro-Substituted Quinolones

The quinolinone core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[1][2] The incorporation of a nitro group (NO₂) onto this scaffold, as in this compound, serves two primary purposes. Firstly, the strong electron-withdrawing nature of the nitro group can significantly alter the electronic profile of the molecule, potentially enhancing its biological activity or modifying its mechanism of action. Several studies have highlighted the potent antitumor effects of nitroquinoline derivatives.[3][4] Secondly, the nitro group is a versatile chemical handle; it can be readily reduced to an amine, which then serves as a nucleophilic site for the construction of more complex analogs, enabling the exploration of a wider chemical space during lead optimization.[5]

This guide focuses on the 2,3-dihydroquinolin-4(1H)-one variant, which provides a non-aromatic, flexible B-ring, distinguishing it from the fully aromatic quinolones and offering different conformational possibilities for receptor binding.

Synthesis Methodology: A Mechanistic Approach

The synthesis of quinolin-4-ones often begins with substituted anilines or anthranilic acids.[1][6] For the target molecule, this compound, a highly effective and mechanistically sound approach is the intramolecular Friedel-Crafts acylation of a suitably prepared N-phenyl-β-alanine precursor. This method provides excellent control over the regiochemistry, ensuring the formation of the desired isomer.

The overall synthetic workflow is a two-step process starting from commercially available 2-nitroaniline.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization A 2-Nitroaniline + Acrylic Acid B 3-(2-Nitrophenylamino)propanoic acid A->B Heat (Neat) C 3-(2-Nitrophenylamino)propanoic acid D This compound C->D Polyphosphoric Acid (PPA) Heat

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-(2-Nitrophenylamino)propanoic acid
  • Reaction: Michael addition of 2-nitroaniline to acrylic acid.

  • Causality and Expertise: This reaction is a conjugate addition where the amino group of 2-nitroaniline acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylic acid. Running the reaction "neat" (without a solvent) at an elevated temperature is often sufficient to drive the reaction to completion, simplifying the process and avoiding lengthy workup procedures to remove a high-boiling solvent. The electron-withdrawing nitro group slightly deactivates the aniline nucleophile, necessitating heat to ensure a reasonable reaction rate.

Step 2: Polyphosphoric Acid (PPA) Mediated Intramolecular Cyclization
  • Reaction: Intramolecular Friedel-Crafts acylation.

  • Causality and Expertise: Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it serves as both the acidic catalyst and the dehydrating agent. The mechanism proceeds via protonation of the carboxylic acid, forming a highly electrophilic acylium ion intermediate. This powerful electrophile is then attacked by the electron-rich aromatic ring at the position ortho to the activating amino group, leading to the formation of the new six-membered ring. The position of cyclization is directed ortho to the secondary amine, which is a more powerful activating group than the deactivating nitro group is a directing group. This ensures the formation of the 8-nitro isomer rather than the 6-nitro isomer. PPA's high viscosity requires vigorous stirring to ensure a homogenous reaction mixture. The reaction is quenched by pouring the hot mixture into ice water, which hydrolyzes the PPA and precipitates the solid product.

Detailed Experimental Protocol

Protocol: Synthesis of 3-(2-Nitrophenylamino)propanoic acid

  • In a 100 mL round-bottom flask, combine 2-nitroaniline (13.8 g, 0.1 mol) and acrylic acid (7.2 g, 0.1 mol).

  • Equip the flask with a condenser and heat the mixture in an oil bath at 100-110 °C for 4-6 hours with magnetic stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Allow the reaction mixture to cool to room temperature. The mixture will solidify.

  • Recrystallize the solid product from an ethanol/water mixture to yield 3-(2-nitrophenylamino)propanoic acid as a yellow solid.

Protocol: Synthesis of this compound

  • Place polyphosphoric acid (PPA) (100 g) in a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80 °C with stirring.

  • Slowly add 3-(2-nitrophenylamino)propanoic acid (10.5 g, 0.05 mol) in small portions to the hot PPA over 20 minutes. Ensure the temperature does not exceed 120 °C.

  • After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.

  • Cool the mixture to approximately 80 °C and carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • The product will precipitate as a solid. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from ethanol to afford this compound as a pure crystalline solid.

Structural Characterization and Data Validation

Unambiguous confirmation of the chemical structure and assessment of purity requires a combination of spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry collectively provide a self-validating system for the identity of the target compound.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Validation Structure & Purity Confirmed NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the spectroscopic characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted spectra for this compound are detailed below.

¹H NMR (Proton NMR) Data Causality: The chemical shifts are influenced by the electronic environment. The protons on the aromatic ring are deshielded and appear at higher ppm values. The protons adjacent to the carbonyl (C2) and the nitrogen (C3) are also deshielded. Splitting patterns (multiplicity) arise from spin-spin coupling with adjacent non-equivalent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 9.0Broad Singlet1HNH (Amide)The amide proton is often broad and downfield; its position is solvent-dependent.
~ 7.8 - 7.9Doublet (d)1HAr-H (C7)Ortho to the electron-withdrawing nitro group, resulting in significant deshielding.
~ 7.5 - 7.6Doublet (d)1HAr-H (C5)Ortho to the carbonyl group, causing moderate deshielding.
~ 6.9 - 7.1Triplet (t)1HAr-H (C6)Coupled to both C5-H and C7-H, appears as a triplet.
~ 3.5 - 3.6Triplet (t)2HCH₂ (C3)Adjacent to the NH group and coupled to the C2 protons.
~ 2.7 - 2.8Triplet (t)2HCH₂ (C2)Adjacent to the carbonyl group and coupled to the C3 protons.

¹³C NMR (Carbon NMR) Data Causality: The carbonyl carbon is highly deshielded and appears furthest downfield. Aromatic carbons appear in the 115-150 ppm range, with their exact shifts determined by the electronic effects of the substituents (NO₂, NH, C=O).

Chemical Shift (δ, ppm)AssignmentRationale
~ 195C =O (C4)Carbonyl carbons are characteristically found in this downfield region.
~ 148Ar-C (C8a)Aromatic carbon attached to the nitrogen atom.
~ 140Ar-C (C8)Aromatic carbon bearing the nitro group.
~ 135Ar-C (C7)Aromatic carbon deshielded by the adjacent nitro group.
~ 125Ar-C (C4a)Quaternary aromatic carbon adjacent to the carbonyl.
~ 120Ar-C (C5)Aromatic carbon deshielded by the carbonyl group.
~ 118Ar-C (C6)Aromatic carbon influenced by both flanking carbons.
~ 40C H₂ (C2)Aliphatic carbon adjacent to the carbonyl group.
~ 30C H₂ (C3)Aliphatic carbon adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Frequency (cm⁻¹)Functional GroupVibration Type
3300 - 3400N-HStretching
1680 - 1700C=O (Amide)Stretching
1520 - 1560N-O (Nitro)Asymmetric Stretching
1340 - 1380N-O (Nitro)Symmetric Stretching
3000 - 3100C-H (Aromatic)Stretching
2850 - 2960C-H (Aliphatic)Stretching

Causality: The specific frequencies are determined by the bond strength and the mass of the atoms involved. The strong dipole of the C=O bond results in a very intense absorption band, which is a key diagnostic peak for this molecule. The two N-O stretching bands are characteristic of a nitro group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Molecular Formula: C₉H₈N₂O₃

  • Molecular Weight: 192.17 g/mol

  • Expected Result: A prominent peak at m/z = 193.06 [M+H]⁺ in positive ion mode. The presence of the molecular ion peak corresponding to the calculated mass confirms the elemental composition.[8][9]

Applications and Future Directions

This compound is not just a synthetic endpoint but a valuable intermediate for the development of novel chemical entities. Its potential applications include:

  • Anticancer Drug Discovery: As a scaffold for synthesizing analogs that can be screened against various cancer cell lines, leveraging the known anticancer properties of related quinolinones.[4][10][11]

  • Probe Development: The nitro group can be reduced to an amine and subsequently functionalized with fluorescent tags or biotin labels to create chemical probes for studying biological pathways.

  • Fragment-Based Drug Design: The molecule can serve as a starting fragment for building more complex and potent inhibitors of specific biological targets like kinases or other enzymes.

Future work should focus on the parallel synthesis of a library of derivatives by modifying the aromatic ring and the nitrogen atom to establish a clear structure-activity relationship (SAR) for various biological targets.

Conclusion

This guide has outlined a logical and mechanistically sound pathway for the synthesis of this compound. The detailed two-step protocol, starting from readily available materials, is both efficient and scalable. Furthermore, a comprehensive characterization strategy employing NMR, IR, and Mass Spectrometry has been presented. The provided data and interpretations serve as a benchmark for researchers, ensuring the unambiguous confirmation of the final product's structure and purity. This compound represents a key building block for further exploration in medicinal chemistry and drug development.

References

  • American Chemical Society. (2023, September 5). Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids.
  • National Institutes of Health. (n.d.).
  • American Chemical Society. (2023, September 5). Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids.
  • Gach-Janczak, K., et al. (2025, January 3).
  • Wikipedia. (n.d.). Niementowski quinoline synthesis.
  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Benchchem. (n.d.). Navigating the Landscape of 3-Amino-2-nitrobenzoic Acid: A Technical Guide for Researchers.
  • PubChem. (n.d.). 7-Nitro-3,4-dihydroquinolin-2(1H)-one.
  • PubMed. (2020).
  • Nandakumar, V., et al. (n.d.). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents.
  • Benchchem. (n.d.). 2-Amino-3-nitrobenzoic acid.
  • National Institutes of Health. (n.d.). Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. PMC.
  • NIST. (n.d.). Quinoline, 8-nitro-. NIST WebBook.
  • Black, D. S., et al. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b)

Sources

A Deep Dive into the Spectroscopic Characterization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 8-Nitro-2,3-dihydroquinolin-4(1H)-one Derivatives

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a nitro group, particularly at the 8-position of the 2,3-dihydroquinolin-4(1H)-one core, significantly influences the molecule's electronic properties and, consequently, its potential as a pharmacophore. These derivatives are of increasing interest in drug discovery, with potential applications as anticancer, antibacterial, and anti-inflammatory agents.

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous structural elucidation and characterization of this compound and its derivatives. As a Senior Application Scientist, the focus of this document is not merely to present data but to provide a foundational understanding of the principles behind the spectroscopic analysis, enabling researchers to interpret spectral data with confidence and to make informed decisions in their synthetic and drug development endeavors.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, methylene, and amine protons. The electron-withdrawing nature of the nitro group and the carbonyl group significantly influences the chemical shifts of the aromatic protons, leading to a downfield shift.

Key Expected ¹H NMR Features:

  • Aromatic Protons (H-5, H-6, H-7): These protons will appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will be dictated by the position of the nitro group. For the 8-nitro derivative, H-7 will likely be the most downfield proton due to the anisotropic effect of the nitro group.

  • Methylene Protons (H-2 and H-3): The protons on the saturated portion of the heterocyclic ring will appear as triplets, assuming coupling to each other. The protons at C-2 (adjacent to the nitrogen) are expected to be slightly downfield compared to the protons at C-3 (adjacent to the carbonyl group).

  • Amine Proton (N-H): The proton attached to the nitrogen will typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 3.5 - 3.7t~ 6-7
H-3~ 2.8 - 3.0t~ 6-7
H-5~ 7.2 - 7.4d~ 8-9
H-6~ 7.6 - 7.8t~ 8-9
H-7~ 8.0 - 8.2d~ 8-9
N-H~ 8.5 - 9.5br s-

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like N-H.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Key Expected ¹³C NMR Features:

  • Carbonyl Carbon (C-4): This will be the most downfield signal in the spectrum, typically appearing in the range of δ 190-200 ppm.

  • Aromatic Carbons: The carbons of the benzene ring will resonate between δ 110 and 150 ppm. The carbon bearing the nitro group (C-8) will be significantly deshielded.

  • Methylene Carbons (C-2 and C-3): These aliphatic carbons will appear in the upfield region of the spectrum, typically between δ 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 40 - 45
C-3~ 35 - 40
C-4~ 190 - 195
C-4a~ 120 - 125
C-5~ 125 - 130
C-6~ 135 - 140
C-7~ 120 - 125
C-8~ 145 - 150
C-8a~ 140 - 145

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (typically 256 or more) is required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

A. Molecular Ion and Fragmentation Pattern

For this compound (Molecular Weight: 192.16 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) at m/z 192. The fragmentation pattern will be influenced by the presence of the nitro group, the carbonyl group, and the heterocyclic ring.

Predicted Key Fragmentation Pathways:

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), leading to a fragment ion at m/z 146.

  • Loss of CO: The carbonyl group can be lost as carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 164.

  • Retro-Diels-Alder (RDA) Reaction: The dihydroquinolone ring can undergo a characteristic RDA fragmentation, leading to the cleavage of the heterocyclic ring.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key Expected IR Absorption Bands:

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the conjugated ketone.

  • NO₂ Stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[1]

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

  • Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Medium
C=O Stretch1680 - 1700Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
NO₂ Asymmetric Stretch1520 - 1560Strong
NO₂ Symmetric Stretch1340 - 1380Strong
C-N Stretch1200 - 1350Medium

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with minimal sample preparation.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

IV. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system and the nitro group in this compound will result in characteristic absorption bands in the UV-Vis region.

Key Expected UV-Vis Absorption Bands:

  • π → π* Transitions: The aromatic ring and the conjugated enone system will give rise to strong absorption bands in the UV region, typically between 200 and 300 nm.

  • n → π* Transitions: The carbonyl group and the nitro group can also exhibit weaker n → π* transitions at longer wavelengths, potentially extending into the visible region. The nitro group, in particular, is a strong chromophore. The absorption spectrum of a similar compound, 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one, shows absorption maxima that can be informative.[2]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the most intense peak.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

V. Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. By combining the information from NMR, MS, IR, and UV-Vis, a complete and unambiguous structural assignment of this compound derivatives can be achieved.

VI. Conclusion

This technical guide has provided a comprehensive framework for the spectroscopic analysis of this compound derivatives. A thorough understanding of these techniques and the interpretation of the resulting data is paramount for researchers in the field of medicinal chemistry and drug development. The ability to confidently elucidate the structure of novel compounds is the cornerstone of successful research and innovation.

References

  • Hussein, F. H., et al. (2025). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. BMC Chemistry, 19(1), 21. [Link]

  • Yaseen, M., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules, 27(15), 4999. [Link]

Sources

8-Nitro-2,3-dihydroquinolin-4(1H)-one: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Nitro-2,3-dihydroquinolin-4(1H)-one is a pivotal heterocyclic intermediate, the utility of which is rapidly expanding in medicinal chemistry and materials science. The strategic placement of an electron-withdrawing nitro group at the C8 position of the dihydroquinolinone core imparts unique electronic and reactive properties, establishing it as a versatile scaffold for chemical elaboration. This guide provides an in-depth exploration of the compound's physicochemical characteristics, validated synthetic methodologies, key reactivity patterns, and its emerging applications. Designed for researchers and drug development professionals, this document consolidates critical technical data and field-proven insights to facilitate its effective integration into discovery and development pipelines.

Introduction: The Strategic Value of the Nitroquinolinone Scaffold

The quinolinone framework is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable geometry for interacting with a wide array of biological targets.[1][2][3][4] The introduction of a nitro group, particularly at the 8-position, serves two primary strategic purposes: it acts as a powerful modulator of the scaffold's electronic landscape and serves as a versatile chemical handle. The electron-withdrawing nature of the nitro group can influence molecular interactions and metabolic stability, while its facile reduction to an amine opens a gateway to a vast chemical space for analogue synthesis.[5][6] This guide aims to provide a comprehensive, actionable resource on this compound, bridging the gap between fundamental properties and practical application.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's intrinsic properties is a prerequisite for its rational application in synthesis and screening.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, formulation, and analytical method development.

PropertyValueData Source(s)
IUPAC Name 8-nitro-2,3-dihydro-1H-quinolin-4-oneN/A
Molecular Formula C₉H₈N₂O₃[7][8]
Molecular Weight 192.17 g/mol [7][8]
Appearance Yellow SolidVendor Data
Canonical SMILES C1C(=O)C2=C(NC1)C=CC=C2[O-]N/A
InChI Key IQXSJDQRPGHCFE-UHFFFAOYSA-N[7]
Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the target compound. While a dedicated public database spectrum for this specific isomer is sparse, the expected spectral characteristics can be expertly inferred from its structure and data from close analogues.[9][10]

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will appear in the range of δ 7.0-8.5 ppm, with their specific shifts and coupling patterns influenced by the nitro group. The two methylene groups (-CH₂CH₂-) in the dihydro portion of the ring will likely appear as two distinct triplets around δ 2.5-3.5 ppm. A broad singlet corresponding to the N-H proton is also expected, which would disappear upon a D₂O exchange experiment.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will be characterized by a signal for the carbonyl carbon (C=O) significantly downfield, typically in the δ 190-200 ppm range. Aromatic carbons will resonate between δ 110-150 ppm. The carbon atom directly attached to the nitro group (C8) will be shifted downfield due to its electron-withdrawing effect. The two aliphatic carbons will appear upfield, generally between δ 20-40 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for key functional groups.[10] Look for a strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the conjugated ketone (C=O stretch). Two strong bands are anticipated for the nitro group (NO₂) asymmetric and symmetric stretches, typically found near 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ , respectively. A broad absorption in the 3200-3400 cm⁻¹ region would indicate the N-H stretch.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight of 192.17 g/mol .

Synthesis and Chemical Reactivity

The utility of this compound as a building block is defined by its synthesis and subsequent reactivity.

Recommended Synthetic Workflow: Intramolecular Cyclization

The most direct and reliable method for synthesizing the title compound is through an acid-catalyzed intramolecular Friedel-Crafts acylation, often referred to as the Conrad-Limpach reaction or a variation thereof.

Reactivity_Pathways cluster_nitro Nitro Group Reduction cluster_amine N-Functionalization cluster_ketone Carbonyl Chemistry Core This compound Nitro Group (C8) Amine (N1) Ketone (C4) Nitro_Out 8-Amino-2,3-dihydroquinolin-4(1H)-one (Key Precursor) Core:p1->Nitro_Out SnCl₂/HCl or H₂/Pd-C Amine_Out1 N-Alkylation (e.g., R-X, Base) Core:p2->Amine_Out1 Amine_Out2 N-Acylation (e.g., RCOCl) Core:p2->Amine_Out2 Ketone_Out1 Reductive Amination Core:p3->Ketone_Out1 Ketone_Out2 Wittig Olefination Core:p3->Ketone_Out2

Sources

The Ascendant Scaffold: A Technical Guide to 8-Nitro-2,3-dihydroquinolin-4(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this esteemed class, the 8-Nitro-2,3-dihydroquinolin-4(1H)-one core has emerged as a particularly compelling starting point for the development of novel anticancer agents. Its unique electronic and structural features, conferred by the electron-withdrawing nitro group and the hydrogenated pyridine ring, provide a versatile platform for chemical modification and optimization of biological activity.[2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising scaffold. We will elucidate a robust synthetic pathway to the core molecule, provide detailed protocols for the evaluation of its derivatives' anticancer properties, explore the current understanding of its mechanism of action, and delve into the critical structure-activity relationships that govern its therapeutic potential.

Introduction: The Rationale for this compound in Oncology

The quest for novel, more effective, and selective anticancer therapeutics is a perpetual endeavor in medicinal chemistry. The this compound scaffold has garnered significant attention due to several key attributes. The presence of the nitro group at the 8-position is not merely a synthetic handle; it profoundly influences the molecule's electronic properties, potentially enhancing its biological activity.[2] Furthermore, the dihydroquinolinone core offers multiple points for diversification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines, including non-small cell lung cancer, cervical cancer, and breast cancer, underscoring its broad therapeutic potential.[3][4][5]

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the core scaffold is paramount for any medicinal chemistry program. While numerous methods exist for the synthesis of quinolones, a practical approach to this compound can be achieved through a modified Conrad-Limpach reaction, followed by a reduction and cyclization. This proposed methodology is based on established chemical principles for the synthesis of related quinolinone structures.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed in two key stages:

  • Condensation: Reaction of 2-nitroaniline with a suitable β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate.

  • Cyclization: Intramolecular cyclization of the enamine intermediate under thermal or acid-catalyzed conditions to yield the desired dihydroquinolinone ring system.

Synthetic_Pathway 2-Nitroaniline 2-Nitroaniline Enamine_Intermediate Enamine Intermediate 2-Nitroaniline->Enamine_Intermediate Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Enamine_Intermediate Core_Scaffold This compound Enamine_Intermediate->Core_Scaffold Intramolecular Cyclization

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-nitroanilino)but-2-enoate (Enamine Intermediate)

  • To a solution of 2-nitroaniline (13.8 g, 100 mmol) in toluene (200 mL), add ethyl acetoacetate (13.0 g, 100 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the enamine intermediate.

Step 2: Cyclization to this compound

  • Add the crude or purified enamine intermediate to a high-boiling point solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl).

  • Heat the mixture to 250-260 °C for 30-60 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and dilute it with hexane to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum to afford this compound.

Biological Evaluation: Assessing Anticancer Activity

A critical aspect of any drug discovery program is the robust and reproducible biological evaluation of synthesized compounds. For the this compound scaffold, the primary focus is on assessing its anticancer activity. The following protocols for the MTT assay (to determine cytotoxicity) and the Annexin V-FITC assay (to detect apoptosis) are standard and widely accepted methodologies.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC Assay for Apoptosis

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Mechanism of Action: Unraveling the Anticancer Effects

The anticancer activity of 8-nitroquinoline derivatives appears to be multifactorial, primarily involving the induction of apoptosis and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

Studies on derivatives of the 8-nitroquinoline scaffold have demonstrated their ability to induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-3.[3][4] The activation of this key executioner caspase leads to the cleavage of cellular substrates, ultimately resulting in the dismantling of the cell.

Generation of Reactive Oxygen Species (ROS)

The nitroaromatic nature of the scaffold suggests a potential role for ROS generation in its mechanism of action. Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and triggering apoptotic cell death.

Mechanism_of_Action cluster_cell Cancer Cell Scaffold This compound Derivative ROS Increased ROS Scaffold->ROS Mitochondria Mitochondrial Dysfunction Scaffold->Mitochondria ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

Structure-Activity Relationship (SAR): Guiding Drug Design

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For the this compound scaffold, several studies have begun to elucidate key SAR trends.

SAR Workflow

The process of establishing SAR involves a systematic cycle of design, synthesis, and biological testing.

SAR_Workflow Lead_Scaffold This compound Design Design Analogs Lead_Scaffold->Design Synthesis Synthesize Analogs Design->Synthesis Bioassay Biological Evaluation (e.g., MTT Assay) Synthesis->Bioassay Data_Analysis Analyze SAR Data Bioassay->Data_Analysis Data_Analysis->Design Iterative Refinement Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead

Caption: A typical workflow for establishing structure-activity relationships.

Key SAR Insights

Analysis of the available data on 8-nitro-4-quinolone derivatives reveals several important trends:

  • Substitution at the 3-position: Introduction of bulky and lipophilic groups at the 3-position, often through the formation of acylhydrazones or thiosemicarbazones, has been shown to significantly enhance anticancer activity.[3][4]

  • Aromatic and Heterocyclic Moieties: The nature of the aromatic or heterocyclic ring attached to the side chain at the 3-position plays a crucial role in determining potency. Electron-donating or electron-withdrawing substituents on these rings can modulate activity.[2]

  • The 8-Nitro Group: The presence of the nitro group at the 8-position is generally considered important for activity, likely due to its electron-withdrawing nature which can influence the overall electronic properties of the quinolone ring system.[2]

Table 1: Representative SAR Data for 8-Nitro-4-Quinolone Derivatives

Compound IDR Group (at position 3)Cancer Cell LineIC50 (µM)Reference
3a 2-Hydroxy-N'-ylidenebenzohydrazideA54915.8 ± 0.1[3]
3c 4-Nitro-N'-ylidenebenzohydrazideA54915.3 ± 0.7[3]
11c N'-(thiophen-2-ylmethylene)nicotinohydrazideA54917.1 ± 0.2[3]
7 N'-(4-chlorobenzylidene)-4-chloro-8-nitro-1,2-dihydroquinoline-3-carbohydrazideHeLa18.8[5]

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. Its straightforward synthesis, multiple points for chemical diversification, and potent biological activity make it an attractive starting point for medicinal chemistry campaigns. Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: Synthesis of larger and more diverse libraries of derivatives to further probe the SAR and identify compounds with improved potency and selectivity.

  • Mechanism of Action Studies: More in-depth investigations into the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing of optimized lead compounds in preclinical animal models of cancer to validate their therapeutic potential.

By systematically addressing these areas, the full therapeutic potential of the this compound scaffold can be realized, paving the way for the development of the next generation of effective cancer therapies.

References

  • J. Jayaseelan, P. S. Mohan, and K. J. Raj. "Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents." RSC Advances, 2021.

  • S. Prachayasittikul, et al. "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities." Bioorganic & Medicinal Chemistry Letters, 2016.

  • E. Toma. "Structure-activity relationship of quinolones." Clinical and Investigative Medicine, 1989.

  • K. Gach-Janczak, et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 2022.

  • A. V. Nadkarni, et al. "Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs." Medicinal Chemistry, 2009.

  • S. S. Karki, et al. "A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway." Bioorganic Chemistry, 2020.

  • A. Solomon, et al. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, 2014.

  • P. S. Mohan, et al. "Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents." RSC Advances, 2021.

  • Abcam. "Annexin V staining assay protocol for apoptosis."

  • Creative Diagnostics. "Annexin V-FITC Staining Protocol for Apoptosis Detection."

  • BenchChem. "Application Notes and Protocols: MTT Assay for Anticancer Agent Cytotoxicity."

  • S. Jiang, et al. "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)." Cancer Letters, 2011.

  • S. S. Karki, et al. "A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway." Bioorganic Chemistry, 2020.

  • K. Adhigaman, et al. "Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines." ChemistrySelect, 2022.

  • A. Solomon, et al. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, 2014.

Sources

An In-depth Technical Guide to Exploring the Biological Activity of Novel Nitroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Nitroquinoline Scaffold

Nitroquinoline derivatives, a versatile class of heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry. The incorporation of a nitro group onto the quinoline core profoundly influences the molecule's electronic properties, often enhancing its biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the multifaceted biological activities of novel nitroquinoline compounds, with a focus on their anticancer, antimicrobial, and antiparasitic potential. We will delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols, and present data in a clear, comparative format to facilitate robust scientific inquiry.

Part 1: Unraveling the Anticancer Potential of Nitroquinolines

Nitroquinoline derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines. Their anticancer effects are often attributed to a multi-pronged approach, including the induction of DNA damage, generation of oxidative stress, and modulation of key signaling pathways essential for cancer cell survival and proliferation.

Core Mechanisms of Anticancer Activity
  • Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which many anticancer agents, including nitroquinoline-based compounds, exert their effects is through the induction of programmed cell death (apoptosis) and halting the cell division cycle.

  • Generation of Reactive Oxygen Species (ROS): Certain nitroquinoline derivatives can induce the production of intracellular reactive oxygen species. This elevation in ROS leads to cellular damage and can trigger apoptotic pathways. For example, the well-studied compound 4-nitroquinoline 1-oxide (4-NQO) is known to generate ROS, which contributes to its DNA damaging effects.

  • DNA Damage and Repair Inhibition: 4-NQO is a potent carcinogen that induces DNA lesions, making it a valuable tool for studying DNA repair mechanisms. Its metabolite can form stable adducts with DNA, leading to strand breaks and the activation of cellular stress responses.

  • Kinase Inhibition: More recent research has explored the potential of nitroquinoline derivatives as kinase inhibitors, which can block signaling pathways that are often hyperactive in cancer cells. Some novel 3-nitroquinolines have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in several types of cancer.

Experimental Workflow for Assessing Anticancer Activity

A systematic approach is crucial for evaluating the anticancer potential of novel nitroquinoline compounds. The following workflow outlines the key experimental stages.

Anticancer_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation A Compound Synthesis & Characterization B Cell Line Selection A->B Select relevant cancer cell lines C MTT Cytotoxicity Assay B->C Determine IC50 values D Apoptosis Assays (e.g., Annexin V) C->D Investigate mode of cell death E Cell Cycle Analysis (Flow Cytometry) C->E Analyze effects on cell division F ROS Detection Assays C->F Measure oxidative stress H Animal Model Selection C->H Select promising compounds G Western Blot for Pathway Analysis D->G E->G F->G Identify key protein modulations I Tumor Xenograft Studies H->I Evaluate in vivo efficacy J Toxicity & Pharmacokinetic Analysis I->J Assess safety and drug metabolism

Caption: Experimental workflow for anticancer drug discovery with nitroquinolines.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Novel nitroquinoline compounds

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroquinoline compounds in complete medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well

synthesis of 8-nitroquinolone based heterocyclic acyl hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 8-Nitroquinoline-Based Heterocyclic Acyl Hydrazones

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] When functionalized with an 8-nitro group and coupled to a heterocyclic acyl hydrazone moiety, the resulting conjugates emerge as a promising class of compounds with significant pharmacological potential, particularly in the realm of antimicrobial and anticancer research.[3][4][5] The acyl hydrazone functional group (-CO-NH-N=CH-) is a recognized pharmacophore known to participate in hydrogen bonding and chelation with metal ions, which are crucial for the function of many enzymes.[3][6] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 8-nitroquinoline-based heterocyclic acyl hydrazones, designed for researchers and professionals in drug discovery and development. We will delve into the strategic synthesis of key intermediates, provide detailed, field-proven protocols, and explain the chemical rationale behind each critical step.

Strategic Overview of the Synthetic Pathway

The synthesis of the target acyl hydrazones is a multi-step process that requires careful planning and execution. The chosen strategy prioritizes yield, purity, and reproducibility. The overall workflow is designed to first construct the core 8-nitroquinoline-2-carboxylic acid scaffold, which is then converted into the crucial acyl hydrazide intermediate. This intermediate is the linchpin of the synthesis, ready for condensation with a diverse library of heterocyclic aldehydes to generate the final products.

G cluster_0 Part 1: Core Intermediate Synthesis cluster_1 Part 2: Acyl Hydrazide Formation cluster_2 Part 3: Final Product Synthesis A 2-Methylquinoline B Nitration (HNO₃/H₂SO₄) A->B C 8-Nitro-2-methylquinoline B->C D Oxidation (e.g., SeO₂) C->D E 8-Nitroquinoline-2-carboxylic Acid D->E F Esterification (SOCl₂/EtOH) E->F G Ethyl 8-nitroquinoline-2-carboxylate F->G H Hydrazinolysis (NH₂NH₂·H₂O) G->H I 8-Nitroquinoline-2-carbohydrazide H->I K Condensation (Acid Catalyst) I->K J Heterocyclic Aldehyde (R-CHO) J->K L Target Acyl Hydrazone K->L

Caption: Overall synthetic workflow for 8-nitroquinoline-based acyl hydrazones.

Part I: Synthesis of the Key Intermediate: 8-Nitroquinoline-2-carboxylic Acid

Step 1: Nitration of 2-Methylquinoline

The introduction of a nitro group onto the quinoline ring is a classic electrophilic aromatic substitution. Using a mixture of nitric and sulfuric acid (mixed acid) favors nitration. The reaction with 2-methylquinoline yields a mixture of isomers, primarily 5-nitro- and 8-nitro-2-methylquinoline.[6] The sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 2-methylquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sudden dilution and neutralization cause the nitro-substituted products to precipitate.

  • Neutralization & Isolation: Neutralize the solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of ~7. Filter the resulting precipitate, wash thoroughly with cold water, and dry.

Separation of Isomers: The resulting solid is a mixture of 5-nitro- and 8-nitro-2-methylquinoline. Separation is crucial and can be achieved by fractional crystallization or column chromatography. An optimized method involves selective precipitation of their salts.[6][7]

Step 2: Oxidation of 8-Nitro-2-methylquinoline

With the pure 8-nitro-2-methylquinoline isolated, the next step is to oxidize the methyl group at the C2 position to a carboxylic acid. This transformation requires a potent oxidizing agent that can selectively oxidize the alkyl side chain without affecting the aromatic nitroquinoline core. Selenium dioxide (SeO₂) is a classic and effective reagent for this purpose.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 8-nitro-2-methylquinoline in a suitable solvent such as dioxane or pyridine.

  • Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material. The mechanism involves an ene reaction followed by hydrolysis.

  • Work-up: Cool the reaction mixture and filter to remove the black selenium byproduct.

  • Isolation: Acidify the filtrate with hydrochloric acid to precipitate the crude 8-nitroquinoline-2-carboxylic acid.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.[6][8]

Part II: Synthesis of 8-Nitroquinoline-2-carbohydrazide

The conversion of a carboxylic acid to an acyl hydrazide is a robust and well-documented transformation.[9] The most common and efficient method involves a two-step, one-pot process: conversion to an ester followed by hydrazinolysis. This avoids the isolation of the potentially reactive acid chloride intermediate.[10]

Experimental Protocol:

  • Esterification: Suspend 8-nitroquinoline-2-carboxylic acid in absolute ethanol. Add a few drops of concentrated sulfuric acid or a slight excess of thionyl chloride (SOCl₂) dropwise at 0 °C.[11] Heat the mixture to reflux for 4-6 hours. The progress can be monitored by TLC.

  • Removal of Solvent: After the reaction is complete, remove the excess ethanol under reduced pressure.

  • Hydrazinolysis: Dissolve the crude ester residue in ethanol. Add an excess of hydrazine hydrate (NH₂NH₂·H₂O) to the solution.[2]

  • Reaction Completion: Reflux the mixture for 8-12 hours. Upon cooling, the 8-nitroquinoline-2-carbohydrazide product typically precipitates out of the solution.

  • Isolation and Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the pure carbohydrazide, which can be used in the next step without further purification.

IntermediateStarting MaterialKey ReagentsTypical Yield (%)Ref.
8-Nitro-2-methylquinoline 2-MethylquinolineHNO₃, H₂SO₄70-80 (mixture)[6]
8-Nitroquinoline-2-carboxylic Acid 8-Nitro-2-methylquinolineSeO₂, Pyridine60-75[6]
8-Nitroquinoline-2-carbohydrazide 8-Nitroquinoline-2-carboxylic AcidSOCl₂, EtOH, NH₂NH₂·H₂O85-95[9][11]
Table 1: Summary of intermediate synthesis steps.

Part III: Synthesis of Final 8-Nitroquinoline-Based Acyl Hydrazones

The final step is the condensation reaction between the synthesized 8-nitroquinoline-2-carbohydrazide and a selected heterocyclic aldehyde.[4][5] This reaction forms the characteristic C=N bond of the hydrazone under mild, acid-catalyzed conditions. The choice of aldehyde allows for the creation of a diverse library of compounds for biological screening.

Caption: Mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol:

  • Reaction Setup: Dissolve 8-nitroquinoline-2-carbohydrazide (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Addition of Aldehyde: Add the desired heterocyclic aldehyde (1-1.1 equivalents) to the solution. Examples include pyridine-4-carboxaldehyde, furan-2-carboxaldehyde, or thiophene-2-carboxaldehyde.

  • Catalysis: Add 2-3 drops of a catalyst, typically glacial acetic acid, to the mixture. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reaction: Reflux the reaction mixture for 4-8 hours. The progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The acyl hydrazone product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and then recrystallize from an appropriate solvent (e.g., ethanol, DMF, or acetic acid) to obtain the final product with high purity.

Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the proton and carbon framework.

  • IR Spectroscopy: To identify key functional groups, such as the C=O (amide), N-H, and C=N (hydrazone) stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Conclusion and Future Outlook

This guide outlines a reliable and logical synthetic pathway for the preparation of 8-nitroquinoline-based heterocyclic acyl hydrazones. The strategy is built upon established chemical principles, starting with the construction of a key 8-nitroquinoline-2-carboxylic acid intermediate and culminating in a versatile condensation reaction. The causality behind each step—from the choice of nitrating conditions to the acid catalysis in the final step—is rooted in fundamental organic chemistry to ensure reproducibility. The modularity of the final step allows for the generation of a wide array of derivatives, providing a robust platform for structure-activity relationship (SAR) studies. These compounds are of significant interest to the drug development community, and this guide serves as a foundational resource for their synthesis and subsequent investigation into their therapeutic potential.

References

  • Gadomsky, S. Y., & Yakuschenko, I. K. (2016). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Russian Chemical Bulletin, 65(3), 816–818. Available at: [Link]

  • Scilit. (2016). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Available at: [Link]

  • Al-Amiery, A. A., et al. (2019). New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Letters in Organic Chemistry, 16(1). Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Bioactive Heterocycles V, 125-159.
  • IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

  • Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18880-18894. Available at: [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchGate. (n.d.). Reaction of aldehyde I with acid hydrazides. Available at: [Link]

  • Etwaru, K. A., et al. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(22), 7583-7591. Available at: [Link]

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Available at: [Link]

Sources

Structural Elucidation of 8-Nitro-2,3-dihydroquinolin-4(1H)-one Analogues: A Multi-Technique, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 8-nitro-2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating significant potential as therapeutic agents, including anticancer and antimicrobial activities.[1][2][3] The precise substitution pattern and three-dimensional architecture of these molecules are paramount to their biological function and safety profile. Therefore, unambiguous structural elucidation is not merely a characterization step but a foundational pillar of the drug discovery process.

This guide provides a comprehensive, field-proven strategy for the structural determination of novel this compound analogues. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices, demonstrating how an integrated, multi-technique workflow serves as a self-validating system for achieving irrefutable structural confirmation.

Pillar I: The Foundational Analysis - Molecular Formula and Functional Groups

Before delving into the complex connectivity of the molecular framework, the initial step is to confirm the molecular formula and the presence of key functional groups. This is efficiently achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy.

1.1. High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

The primary objective of HRMS is to determine the exact mass of the molecular ion with high precision (typically to four decimal places). This accuracy allows for the calculation of a unique elemental composition, providing strong evidence for the molecular formula and immediately confirming the success of the synthesis.

  • Causality: Standard mass spectrometry can often yield a nominal mass that corresponds to multiple possible elemental formulas. HRMS is essential because the minute differences in the exact masses of isotopes (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N) allow for the confident differentiation between formulas, thereby preventing progression with an incorrect compound. For quinolone derivatives, characteristic fragmentation patterns, such as the loss of water or carbon monoxide, can provide initial structural clues.[4]

1.2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as a rapid and effective method to verify the presence of the core functional groups defining the this compound scaffold.

  • Causality: The vibrational frequencies of chemical bonds are highly characteristic. The presence or absence of expected peaks provides a quick validation of the molecule's functional makeup. For this class of compounds, the key is to look for the simultaneous presence of all required groups.

Table 1: Key IR Stretching Frequencies for this compound

Functional Group Characteristic Absorption (cm⁻¹) Rationale
N-H Stretch (Amine) ~3300 cm⁻¹ Confirms the secondary amine in the dihydro-pyridinone ring.[5]
C=O Stretch (Ketone) ~1650-1680 cm⁻¹ Indicates the presence of the conjugated ketone at the C4 position.[5]
NO₂ Stretch (Nitro) ~1520 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) Definitive evidence for the nitro group.

| Aromatic C=C Stretch | ~1600 cm⁻¹ and ~1500 cm⁻¹ | Confirms the presence of the aromatic benzene ring.[5] |

Pillar II: Mapping the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the atomic connectivity and environment.[6][7] A multi-dimensional approach is non-negotiable for achieving a complete and validated structural assignment.

2.1. ¹H NMR: The Initial Proton Map

The ¹H NMR spectrum provides the first detailed look at the hydrogen framework of the molecule. Key expected signals include:

  • Aromatic Region (δ 7.0-8.5 ppm): The protons on the nitro-substituted benzene ring will appear in this region. Their splitting patterns (e.g., doublets, triplets) and coupling constants (~7-9 Hz for ortho-coupling) are critical for confirming the substitution pattern.

  • Aliphatic Region (δ 2.5-4.5 ppm): The protons at the C2 and C3 positions of the dihydropyridinone ring typically appear as two distinct multiplets, often resembling triplets if their coupling constants are similar. They form an A₂B₂ or related spin system, and their coupling confirms their adjacency.

  • Amine Proton (Variable): The N-H proton usually appears as a broad singlet that can exchange with D₂O.

2.2. ¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Table 2: Representative ¹H and ¹³C NMR Data for an this compound Analogue

Position ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) ¹³C Chemical Shift (δ, ppm) DEPT-135
C2 ~3.5 (t, J=6.5) ~45 Negative
C3 ~2.8 (t, J=6.5) ~38 Negative
C4 - ~190 Quaternary
C4a - ~120 Quaternary
C5 ~7.8 (d, J=8.0) ~130 Positive
C6 ~7.2 (t, J=8.0) ~125 Positive
C7 ~7.9 (d, J=8.0) ~135 Positive
C8 - ~140 Quaternary
C8a - ~150 Quaternary

| NH | ~6.5 (br s) | - | - |

2.3. 2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for assembling the ¹H and ¹³C data into a coherent structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between the signals at ~3.5 ppm and ~2.8 ppm would definitively prove the H2-H3 connectivity. Similarly, couplings in the aromatic region confirm the arrangement of protons on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final confirmation. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations that would validate the this compound structure include:

    • Correlations from the H2 protons to C3 and C8a.

    • Correlations from the H3 protons to C2, C4, and C4a.

    • Correlations from the aromatic protons (e.g., H5) to adjacent and geminal carbons (e.g., C4a, C6, C7).

Diagram 1: Integrated NMR Elucidation Strategy This diagram illustrates the logical flow of using multiple NMR experiments to build the molecular structure from individual proton and carbon signals to a fully connected framework.

NMR_Workflow cluster_1D 1D NMR Data cluster_2D 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environment) COSY COSY (H-H Correlation) H1_NMR->COSY Identifies Coupled Protons HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C & DEPT (Carbon Skeleton) C13_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (Long-Range C-H Correlation) COSY->HMBC HSQC->HMBC Provides Anchor Points Structure Final Structure Confirmation HMBC->Structure Establishes Full Connectivity

Caption: Workflow for structural assignment using NMR spectroscopy.

Pillar III: Absolute Confirmation with X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for a given structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[8][9][10] It provides a precise 3D map of the atoms in the solid state, confirming not only the connectivity but also the stereochemistry and solid-state conformation.

  • Causality: In cases of ambiguous regiochemistry (e.g., uncertainty between an 8-nitro and a 5-nitro isomer) or complex stereochemistry in more substituted analogues, crystallography provides a definitive answer where spectroscopic interpretation might be challenging. The ability to grow diffraction-quality single crystals is the primary prerequisite. The resulting crystallographic data, including bond lengths, bond angles, and crystal packing information, is considered the gold standard for structural proof.[8][11]

Diagram 2: Overall Structural Elucidation Workflow This flowchart outlines the comprehensive, self-validating process from synthesis to final, unambiguous structural assignment.

Elucidation_Workflow Start Synthesis & Purification of Analogue MS_IR HRMS & IR Spectroscopy Start->MS_IR Check1 Molecular Formula & Functional Groups Confirmed? MS_IR->Check1 NMR Comprehensive NMR Analysis (1D & 2D) Check1->NMR Yes Revise Re-evaluate Synthesis or Data Check1->Revise No Check2 Connectivity Unambiguous? NMR->Check2 XRay Single-Crystal X-ray Crystallography Check2->XRay No / Ambiguous End Structure Elucidated Check2->End Yes XRay->End Success Revise->Start

Caption: A comprehensive workflow for structural elucidation.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: Determine the accurate mass of the most intense peak in the molecular ion cluster. Use the instrument's software to calculate the elemental composition that best fits the observed accurate mass within a 5 ppm error tolerance.

Protocol 2: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum.

  • 2D Spectra Acquisition:

    • Acquire a phase-sensitive gradient-selected COSY experiment.

    • Acquire a gradient-selected HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz).

    • Acquire a gradient-selected HMBC experiment optimized for long-range couplings (typically 6-10 Hz).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[8] Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the collected data using specialized software (e.g., SHELX, Olex2). Solve the structure using direct methods or Patterson methods to locate the heavy atoms, and subsequently locate the lighter atoms from difference Fourier maps. Refine the structural model anisotropically to achieve the best possible fit between the observed and calculated diffraction data.

Conclusion

The structural elucidation of this compound analogues demands a rigorous, multi-faceted approach. By synergistically employing HRMS for molecular formula determination, IR for functional group identification, a suite of 1D and 2D NMR experiments for mapping the molecular framework, and X-ray crystallography for absolute confirmation, researchers can achieve an unimpeachable structural assignment. This methodical and self-validating workflow is fundamental to ensuring the scientific integrity of subsequent biological and medicinal chemistry studies, ultimately accelerating the path of promising compounds in the drug development pipeline.

References

  • Benchchem. X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • ResearchGate. X-ray crystallographic structure of compound 8.
  • ResearchGate. Investigation of 3-Arylidene-2,3-dihydro-8-nitro-4-quinolone Di-Spiro Analogs: Structural Elucidation, In-Silico Molecular Modeling and In-Vitro Cytotoxicity Against A549 Lung Cancer cells.
  • ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • ResearchGate. (PDF) 8-Nitroquinoline.
  • MDPI. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex.
  • ResearchGate. Structures of the quinoline derivatives.
  • Catalent. NMR And Mass Spectrometry In Pharmaceutical Development.
  • Frontiers. On the part that NMR should play in mass spectrometry metabolomics in natural products studies.
  • ResearchGate. Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram.
  • The Royal Society of Chemistry. New N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[8][10][12]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-. Available from:

  • PubMed. A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway.
  • OUCI. Synthesis and X-ray study of dispiro 8-nitroquinolone analogues and their cytotoxic properties against human cervical cancer HeLa cells.
  • PubMed. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products.
  • NIH. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Scribd. Notes M Pharm I Semester Subject ''Pythochemestry''Chapter - ''Structure Elucidation''.
  • ResearchGate. (PDF) Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8- Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-o ne Alkaloid Analogs.
  • ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC.
  • UNL | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination.
  • PMC. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
  • MDPI. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives.
  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF.
  • ResearchGate. (PDF) The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research.
  • Taylor & Francis. Structure elucidation – Knowledge and References.
  • PubMed. Synthesis and X-ray Study of Dispiro 8-nitroquinolone Analogues and Their Cytotoxic Properties Against Human Cervical Cancer HeLa Cells.
  • RSC Publishing. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 8-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of a nitro group at the 8th position of this scaffold gives rise to 8-nitroquinoline, a versatile intermediate for synthesizing compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth investigation into the structure-activity relationships (SAR) of 8-nitroquinoline derivatives. It synthesizes data from numerous studies to elucidate how specific structural modifications influence their anticancer, antimicrobial, and antiparasitic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, mechanistic action, and future avenues for the development of potent therapeutic agents based on the 8-nitroquinoline core.

The 8-Nitroquinoline Core: A Privileged Scaffold in Drug Discovery

The 8-nitroquinoline moiety is a significant pharmacophore due to its unique electronic and structural characteristics. The presence of the electron-withdrawing nitro group at the C8 position profoundly influences the electron density distribution across the bicyclic system, which can enhance interactions with biological targets.[3] Furthermore, the 8-nitro group facilitates nucleophilic aromatic substitution at the C7 position, simplifying the synthesis of a diverse library of derivatives for SAR studies.[4]

Derivatives of the closely related 8-hydroxyquinoline have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and antineurodegenerative effects.[5][6] This proven bioactivity of the core quinoline structure provides a strong rationale for the exploration of 8-nitroquinoline derivatives as novel therapeutic agents.

Core Biological Activities and Mechanistic Insights

The biological effects of 8-nitroquinoline derivatives are diverse, with significant potential in oncology and infectious diseases. A key mechanism of action for many quinoline derivatives is their ability to chelate metal ions, which are crucial for the function of various microbial and cancer-related enzymes.[7][8] This disruption of metal-dependent cellular processes is a cornerstone of their therapeutic effect.

Anticancer Activity

Several 8-nitroquinoline derivatives have shown potent anticancer activity. For instance, Nitroxoline (8-hydroxy-5-nitroquinoline), a related compound, is a more potent anticancer agent than other analogues like clioquinol.[9][10] Its efficacy is enhanced by the presence of copper and is associated with an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.[9][10] Studies have shown that 8-hydroxyquinoline derivatives exhibit significant antitumor activity against various cancer cell lines, including lymphoma, cervical, and prostate cancer.[10]

Antimicrobial and Antiparasitic Activity

8-Nitroquinoline derivatives have demonstrated broad-spectrum antimicrobial properties. Nitroxoline, for example, is used for treating urinary tract infections and is effective against both gram-positive and gram-negative bacteria, as well as some fungi and protozoa.[7] The mechanism often involves the chelation of essential metal ions, interfering with microbial enzyme function.[7]

Specifically, derivatives of 8-hydroxyquinoline, which share the core quinoline scaffold, have shown high potency against Gram-positive bacteria.[5] The introduction of halogen groups can enhance activity against Gram-negative bacteria.[5] Furthermore, these compounds have shown promise in treating Chagas disease, caused by the parasite Trypanosoma cruzi, by inducing programmed cell death in the parasite.[7]

Structure-Activity Relationship (SAR) Deep Dive

The systematic modification of the 8-nitroquinoline scaffold has yielded critical insights into the structural requirements for biological activity.

Substitutions on the Quinoline Ring
  • Position 5 and 7: Halogenation at these positions has been shown to enhance antimicrobial activity, particularly against Gram-negative bacteria.[5] For example, 7-bromo-8-hydroxyquinoline and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) display improved antigrowth activity against these bacteria compared to the parent 8-hydroxyquinoline.[5]

  • Position 7: The electron-withdrawing nature of the 8-nitro group facilitates the introduction of various amine appendages at the C-7 position.[4] Studies on 8-nitrofluoroquinolones have shown that introducing more lipophilic groups, such as p-toluidine or p-chloroaniline, at this position enhances activity against Gram-positive strains like S. aureus.[4]

  • Position 8: While this guide focuses on 8-nitroquinolines, it's noteworthy that an 8-hydroxyl group is a common feature in many biologically active quinolines, contributing to their metal-chelating properties.[5] A structure-activity relationship study on bromo derivatives of 8-substituted quinolines indicated that a hydroxyl group at the C-8 position led to greater anticancer potential.[11]

Importance of Physicochemical Properties

The lipophilicity of the derivatives plays a crucial role in their biological activity. As observed with 8-nitrofluoroquinolones, an increase in lipophilicity often correlates with enhanced activity against Gram-positive bacteria.[4] This is likely due to improved penetration of the bacterial cell wall.

Experimental Methodologies for SAR Investigation

A robust investigation of the SAR of 8-nitroquinoline derivatives requires a multi-faceted approach, combining chemical synthesis, biological evaluation, and computational modeling.

General Synthetic Workflow

The synthesis of 8-nitroquinoline derivatives often begins with the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline.[12] The 8-nitroquinoline can then serve as a key intermediate for further modifications.[1]

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological & Computational Evaluation Start Quinoline Scaffold Nitration Nitration Reaction Start->Nitration Intermediate 8-Nitroquinoline Intermediate Nitration->Intermediate Derivatization Nucleophilic Substitution (e.g., at C7) Intermediate->Derivatization Library Library of Derivatives Derivatization->Library InVitro In Vitro Assays (Anticancer, Antimicrobial) Library->InVitro InSilico In Silico Modeling (QSAR, Docking) Library->InSilico SAR_Analysis SAR Analysis InVitro->SAR_Analysis InSilico->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Derivatization Iterative Design

Key In Vitro Biological Assays
  • Antimicrobial Susceptibility Testing: The agar dilution method is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of microorganisms.[5][13]

    • Protocol: Agar Dilution Method

      • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

      • Create a series of two-fold dilutions of the compound in molten Mueller-Hinton agar.

      • Pour the agar into petri dishes and allow to solidify.

      • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

      • Spot-inoculate the agar plates with the microbial suspension.

      • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

      • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Anticancer Cytotoxicity Assay (MTT Assay): This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines.

    • Protocol: MTT Assay

      • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the 8-nitroquinoline derivatives for a specified period (e.g., 48 or 72 hours).

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Silico and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for understanding the relationship between the chemical structure and biological activity of 8-nitroquinoline derivatives.[14][15] These models can predict the activity of novel compounds and guide the synthesis of more potent analogues.[16]

  • QSAR Workflow:

    • Data Set Preparation: Compile a dataset of 8-nitroquinoline derivatives with their corresponding biological activity data (e.g., MIC or IC50 values).

    • Descriptor Calculation: Calculate various molecular descriptors (e.g., steric, electronic, topological) for each compound.

    • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model correlating the descriptors with the biological activity.[15]

    • Model Validation: Rigorously validate the model using internal and external validation techniques to ensure its predictive power.[15]

QSAR_Workflow Data Dataset of Compounds & Biological Activity Descriptors Calculate Molecular Descriptors (2D/3D) Data->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Model Build QSAR Model (e.g., MLR, PLS) Split->Model Training Set Validation Internal & External Validation Split->Validation Test Set Model->Validation Validation->Model Refine Prediction Predict Activity of New Compounds Validation->Prediction Validated Model

Data Summary: SAR of 8-Hydroxyquinoline Derivatives

The following table summarizes the antimicrobial and antioxidant activities of various 8-hydroxyquinoline derivatives, providing a valuable reference for understanding the impact of different substituents on the quinoline core.

CompoundSubstituent(s)Antimicrobial Activity (MIC, μM)Antioxidant Activity (IC50, μM)Reference
8-Hydroxyquinoline (8HQ)None3.44–13.78 (Gram-positive)>100[5]
Nitroxoline5-NO25.26–84.14 (Broad spectrum)35.80[5]
Cloxyquin5-Cl5.57–11.14 (vs. L. monocytogenes, P. shigelloides)46.80[5]
7-Bromo-8HQ7-BrPotent vs. Gram-negative bacteria34.20[5]
5-Amino-8HQ5-NH2>1008.70[5]

This table is adapted from data presented in studies on 8-hydroxyquinoline derivatives, which serve as a close proxy for understanding the SAR of the quinoline scaffold.[5]

Future Directions and Challenges

The investigation of 8-nitroquinoline derivatives presents several promising avenues for future research. The development of multi-target inhibitors, capable of acting on multiple enzymes or pathways, is a particularly exciting prospect, especially for complex diseases like neurodegenerative disorders and cancer.[6]

A significant challenge lies in optimizing the therapeutic index of these compounds—maximizing their efficacy while minimizing toxicity.[3] While many derivatives show potent in vitro activity, their in vivo efficacy can be limited by factors such as poor bioavailability. Therefore, future work should focus on medicinal chemistry strategies to improve the pharmacokinetic profiles of lead compounds.

Conclusion

The 8-nitroquinoline scaffold is a highly versatile and promising platform for the discovery of new therapeutic agents. Through systematic SAR studies, researchers have identified key structural features that govern the anticancer and antimicrobial activities of its derivatives. The strategic placement of substituents, particularly at the C5 and C7 positions, can significantly enhance potency and modulate the spectrum of activity. The integration of chemical synthesis, comprehensive biological screening, and predictive computational modeling will continue to be essential for unlocking the full therapeutic potential of this important class of compounds.

References

  • 8-Nitroquinoline 607-35-2 wiki. (n.d.).
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). PubMed.
  • OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. (2025).
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). PMC - NIH.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. (2025). ResearchGate.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (n.d.). PubMed.
  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024).
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. (2025). ResearchGate.
  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025).
  • Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. (n.d.). PubMed.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
  • Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar. (n.d.).
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.).
  • Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives | Indian Journal of Chemistry (IJC). (2025).
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2025). ResearchGate.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate.
  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. (2020). ResearchGate.
  • (PDF) 8-Nitroquinoline. (n.d.). ResearchGate.
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (n.d.). bepls.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (2018).
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2025). ResearchGate.
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. (n.d.).
  • Chemical structure of 8-Hydroxy-5-nitroquinoline (nitroxoline). (n.d.). ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. (n.d.). PMC - NIH.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.
  • 8-Nitroquinoline | C9H6N2O2 | CID 11830. (n.d.). PubChem.
  • Quantitative Structure-Activity Relationship (QSAR) Studies of Quinoline Analogs: A Comparative Guide. (n.d.). Benchchem.
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI.

Sources

A-Technical Guide to Molecular Docking Studies of 8-Nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 8-Nitro-2,3-dihydroquinolin-4(1H)-one, a derivative of the versatile quinolinone scaffold. Quinolinone-based compounds are recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery by predicting the binding orientation and affinity of a small molecule to a target protein. This document is designed for researchers, scientists, and drug development professionals, offering a detailed methodology from target selection and preparation to the execution of docking simulations and the critical analysis of their results. By explaining the causality behind each experimental choice, this guide aims to equip scientists with the expertise to explore the therapeutic potential of this promising compound.

Introduction: The Convergence of a Privileged Scaffold and Computational Chemistry

The quinolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activities. These nitrogen-containing heterocyclic aromatics have demonstrated diverse pharmacological properties, including anti-inflammatory, antimalarial, antibacterial, and anticancer effects. The addition of a nitro group, as in this compound, can further modulate the electronic properties and binding capabilities of the molecule, making it a compound of significant interest for therapeutic development.

Molecular docking has emerged as an indispensable tool in structure-based drug design.[1] It allows researchers to computationally screen vast libraries of compounds, predict their binding interactions with specific protein targets, and prioritize candidates for further experimental validation.[1][2] This in silico approach accelerates the drug discovery pipeline, reduces costs, and provides invaluable insights into the molecular mechanisms of drug action.[3]

This guide will provide a step-by-step protocol for performing a molecular docking study of this compound against a curated set of biologically relevant protein targets implicated in cancer, neurodegenerative disorders, and infectious diseases.

Part 1: Strategic Selection of Protein Targets

The success of a molecular docking study is fundamentally dependent on the selection of appropriate and biologically validated protein targets. Based on the extensive literature on quinolinone derivatives, we have selected representative targets from key therapeutic areas. The rationale is to probe the compound's potential efficacy across a spectrum of diseases where this scaffold has shown promise.

Target ProteinFunction & Biological RoleDisease RelevancePDB ID
Tubulin (beta subunit) A key component of microtubules, essential for cell division, structure, and intracellular transport. Inhibition leads to mitotic arrest.Cancer[4]
VEGFR-2 A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels crucial for tumor growth.Cancer[5][6]
Caspase-3 A key "executioner" enzyme in the apoptotic pathway. Its activation leads to programmed cell death.Cancer[7]
Tau Protein A microtubule-associated protein that forms neurofibrillary tangles in Alzheimer's disease when hyperphosphorylated.Neurodegeneration[8]
DprE1 Decaprenylphosphoryl-β-D-ribose oxidase, an essential enzyme for cell wall synthesis in Mycobacterium tuberculosis.Infectious Disease[9]

Part 2: A Rigorous Step-by-Step Docking Protocol

This section details the complete workflow for preparing molecules and executing the docking simulation. We will use AutoDock Vina, a widely used and validated open-source docking program, as the reference software.[10][11]

Experimental Workflow Overview

G cluster_dock Phase 2: Simulation LigandPrep Ligand Preparation (this compound) GridGen Grid Box Generation (Define Binding Site) LigandPrep->GridGen ProteinPrep Protein Preparation (Target PDB Structure) ProteinPrep->GridGen Docking Molecular Docking (AutoDock Vina) GridGen->Docking PoseAnalysis Pose Visualization & Interaction Analysis Docking->PoseAnalysis EnergyAnalysis Binding Energy Evaluation Docking->EnergyAnalysis Validation Experimental Validation PoseAnalysis->Validation EnergyAnalysis->Validation G cluster_pathway Apoptosis Pathway (Intrinsic) CellStress Cellular Stress (e.g., Chemotherapy) Bax Bax/Bak Activation CellStress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ExecCasp3 Active Caspase-3 Casp3->ExecCasp3 Substrates Cellular Substrate Cleavage ExecCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Ligand 8-Nitro-2,3-dihydro- quinolin-4(1H)-one Ligand->Casp3 Potential Modulation

Caption: Potential modulation of the Caspase-3-mediated apoptosis pathway.

Part 4: Scientific Integrity and Self-Validation

It is imperative to recognize that molecular docking is a predictive, hypothesis-generating tool. The binding scores are estimations, not direct measurements of binding affinity. [2] Trustworthiness through Validation:

  • Re-docking: A crucial first step to validate a docking protocol is to take the co-crystallized ligand from the PDB file, remove it, and then dock it back into the binding site. The Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystal pose should ideally be less than 2.0 Å. This confirms that the software and settings can reproduce a known binding mode. [6]* Control Compounds: Dock known active and inactive compounds against the target. A valid docking protocol should score the active compounds significantly better than the inactive ones.

  • Experimental Confirmation: Ultimately, computational predictions must be confirmed by experimental data. Promising docking results should be followed up with in vitro enzymatic assays or cell-based functional assays to measure the actual biological activity of the compound. [12] By adhering to this rigorous, multi-faceted approach, researchers can confidently leverage molecular docking to gain profound insights into the therapeutic potential of this compound and accelerate the journey from computational hypothesis to validated lead compound.

References

  • Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. National Institutes of Health. Available at: [Link]

  • Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB. Available at: [Link]

  • Caspase 3 Bound to a covalent inhibitor. RCSB PDB. Available at: [Link]

  • Structure of Tau(267-312) bound to Microtubules. RCSB PDB. Available at: [Link]

  • Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN118. National Center for Biotechnology Information. Available at: [Link]

  • Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy. Critical Reviews™ in Oncogenesis. Available at: [Link]

  • Molecular Docking Studies: The Success Should Overrule the Doubts. Longdom Publishing. Available at: [Link]

  • How to Study Protein-Ligand Interaction through Molecular Docking. YouTube. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Preparing the protein and ligand for docking. University of Edinburgh. Available at: [Link]

  • Autodock - Vina Protocol. Scribd. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • Post Docking Analysis in Molecular Docking. YouTube. Available at: [Link]

  • Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. National Institutes of Health. Available at: [Link]

  • Docking of hydrophobic ligands with interaction-based matching algorithms. Oxford Academic. Available at: [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. American Chemical Society. Available at: [Link]

  • Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. PubMed. Available at: [Link]

  • Molecular docking proteins preparation. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Theoretical ADMET Analysis of 8-Nitroquinolone Fused Acyl Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Introduction: The Strategic Imperative of Early ADMET Profiling

The 8-nitroquinolone scaffold, fused with acyl hydrazone moieties, represents a promising area of medicinal chemistry, with demonstrated potential in the development of novel therapeutic agents.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a significant number of failures occurring due to poor pharmacokinetic properties and unforeseen toxicity.[3] To mitigate these risks and streamline the drug development pipeline, the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is no longer just a recommendation but a critical strategic imperative.

In silico, or computational, ADMET profiling has emerged as an indispensable tool in modern drug discovery.[4][5] It offers a rapid, cost-effective, and resource-efficient means to evaluate and prioritize compounds long before they are synthesized, thereby focusing laboratory efforts on candidates with the highest probability of success.[6][7] This guide provides an in-depth technical overview of the theoretical ADMET analysis of 8-nitroquinolone fused acyl hydrazones, framed from the perspective of a senior application scientist. It will not only detail the necessary protocols but also delve into the causal reasoning behind the selection of specific methodologies and the interpretation of the resulting data.

Part 1: Foundational Pillars of In Silico ADMET Profiling

A robust theoretical ADMET analysis is built upon a solid understanding of the fundamental principles that govern a molecule's journey through the body.

Pillar 1: Drug-Likeness and Physicochemical Properties

Before delving into complex pharmacokinetic predictions, we must first assess a compound's "drug-likeness" – a qualitative concept that evaluates its suitability for development as an oral drug.

  • Lipinski's Rule of Five: The Cornerstone of Oral Bioavailability: Formulated by Christopher A. Lipinski, this rule of thumb is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[8][9] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

    • No more than 5 hydrogen bond donors: Crucial for desolvation when crossing lipid bilayers.

    • No more than 10 hydrogen bond acceptors: Similar to donors, an excess can hinder membrane permeability.

    • A molecular mass under 500 Daltons: Smaller molecules tend to diffuse more readily.

    • A calculated octanol-water partition coefficient (logP) not exceeding 5: A measure of lipophilicity; excessively high values can lead to poor aqueous solubility and trapping in lipid membranes.[8][10][11]

    Causality Insight: The genius of Lipinski's rule lies in its simplicity and its direct correlation with the physical chemistry of passive diffusion across the gut wall. For 8-nitroquinolone fused acyl hydrazones, which can have multiple nitrogen and oxygen atoms, monitoring hydrogen bond donors and acceptors is particularly critical.

  • Beyond Lipinski: Refining the Physicochemical Profile: While Lipinski's rule is a valuable first-pass filter, a more nuanced analysis includes other descriptors:

    • Topological Polar Surface Area (TPSA): A good indicator of a drug's ability to permeate cell membranes. Generally, a TPSA of ≤140 Ų is associated with good oral bioavailability.

    • Number of Rotatable Bonds: A measure of molecular flexibility. A high number of rotatable bonds (typically >10) can be detrimental to bioavailability due to the entropic penalty paid upon binding to a target.[12]

    • Lipophilicity (logP) and Aqueous Solubility (logS): These two properties are often in a delicate balance. Adequate aqueous solubility is necessary for a drug to dissolve in the gastrointestinal tract, while sufficient lipophilicity is required to cross cell membranes.[13][14] For our target compounds, the nitro group can influence both solubility and lipophilicity, making their accurate prediction essential.

Pillar 2: The ADMET Paradigm - A Mechanistic Overview

This section explores the core pharmacokinetic and toxicological endpoints that are routinely evaluated in silico.

  • Absorption: This primarily refers to the processes by which a drug enters the bloodstream. Key parameters to predict include:

    • Human Intestinal Absorption (HIA): A qualitative prediction of how well a compound will be absorbed from the gut.

    • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model of the intestinal epithelium. In silico models trained on Caco-2 data can predict a compound's permeability.[15][16]

    • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and bioavailability. Predicting whether a compound is a substrate or inhibitor of P-gp is crucial.[17]

  • Distribution: Once in the bloodstream, a drug is distributed to various tissues. Important considerations include:

    • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood. Only the unbound fraction is free to exert its pharmacological effect. High PPB can limit efficacy and affect clearance.

    • Blood-Brain Barrier (BBB) Penetration: For compounds intended for central nervous system (CNS) targets, the ability to cross the BBB is essential. Conversely, for non-CNS drugs, BBB penetration is an undesirable off-target effect that can lead to side effects.

  • Metabolism: The biotransformation of a drug, primarily in the liver, into metabolites that can be more easily excreted.[4][18]

    • Cytochrome P450 (CYP) Isoforms: The CYP family of enzymes is responsible for the metabolism of a vast number of drugs. In silico models can predict whether a compound is a substrate or inhibitor of key isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[19] Inhibition of these enzymes is a major cause of drug-drug interactions.

    • Sites of Metabolism (SOMs): Predicting the specific atoms on a molecule that are most likely to be metabolized can guide medicinal chemists in modifying the structure to improve metabolic stability.[19]

  • Excretion: The elimination of the drug and its metabolites from the body, typically via the kidneys or in the feces.[4] While direct prediction of excretion pathways is complex, parameters like clearance can be estimated from metabolism and other properties.

  • Toxicity: Early identification of potential toxicity is one of the most valuable contributions of in silico analysis. Key endpoints include:

    • Mutagenicity (AMES test): Predicts the likelihood of a compound causing genetic mutations, which can be a precursor to carcinogenicity.[20]

    • Carcinogenicity: Predicts the potential of a compound to cause cancer.

    • hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to life-threatening arrhythmias, making this a critical safety endpoint to assess.[15][21]

    • Hepatotoxicity (DILI - Drug-Induced Liver Injury): Predicts the potential for a compound to cause damage to the liver.[22]

Part 3: A Step-by-Step In Silico Workflow

This section outlines a practical, step-by-step protocol for conducting a theoretical ADMET analysis of a series of 8-nitroquinolone fused acyl hydrazones.

Experimental Protocol 1: Ligand Preparation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structure.

  • 2D to 3D Conversion: Sketch the 2D structures of the 8-nitroquinolone fused acyl hydrazones in a molecular editor (e.g., ChemDraw, MarvinSketch).

  • Generate 3D Conformation: Use a computational chemistry package (e.g., Schrödinger's LigPrep, MOE) to generate a low-energy 3D conformation of each molecule.

  • Protonation and Tautomeric States: Generate possible ionization and tautomeric states at a physiological pH of 7.4 ± 1.0. This is a critical step.

  • Energy Minimization: Perform a final energy minimization of the 3D structures using a suitable force field (e.g., OPLS, MMFF94).

Expertise & Experience Insight: The acyl hydrazone linkage and the quinolone ring system can exist in different tautomeric and ionization states. Failing to correctly assign the most stable form at physiological pH is a common source of significant error in ADMET predictions. For instance, the protonation state will directly impact predictions of solubility, permeability, and interactions with transporter proteins.

Visualization: Overall In Silico ADMET Workflow

ADMET_Workflow cluster_prep Step 1: Ligand Preparation cluster_analysis Step 2: In Silico Analysis cluster_output Step 3: Data Interpretation s1_2D 2D Structures of 8-Nitroquinolone Acyl Hydrazones s1_3D 3D Structure Generation s1_2D->s1_3D s1_prot Protonation & Tautomer Generation (pH 7.4) s1_3D->s1_prot s1_min Energy Minimization s1_prot->s1_min s2_physchem Physicochemical Properties & Drug-Likeness (Lipinski's Rule) s1_min->s2_physchem s2_adme ADME Prediction (HIA, BBB, CYP Inhibition) s2_physchem->s2_adme s2_tox Toxicity Prediction (hERG, AMES, DILI) s2_adme->s2_tox s3_profile Comprehensive ADMET Profile s2_tox->s3_profile s3_prioritize Prioritization of Candidates s3_profile->s3_prioritize s3_optimize Guide for Lead Optimization s3_prioritize->s3_optimize

Caption: A generalized workflow for the theoretical ADMET analysis of novel compounds.

Experimental Protocol 2: ADMET Prediction

This protocol assumes the use of a comprehensive software suite like ADMET Predictor® or Schrödinger's QikProp.[15][23]

  • Import Structures: Load the prepared 3D structures from Step 1 into the prediction software.

  • Select Properties: Choose the desired ADMET and physicochemical properties to calculate. A recommended starting set includes:

    • Physicochemical: Molecular Weight, logP, logS, TPSA, Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors.

    • Absorption: Caco-2 Permeability, Human Intestinal Absorption (qualitative).

    • Distribution: Blood-Brain Barrier Penetration (logBB), Plasma Protein Binding (%).

    • Metabolism: Substrate/Inhibitor status for CYP2D6 and CYP3A4.

    • Toxicity: hERG inhibition (logIC₅₀), AMES Mutagenicity, Hepatotoxicity.

  • Run Calculation: Execute the prediction models.

  • Export and Analyze Data: Export the results into a spreadsheet for analysis and comparison.

Data Presentation: Predicted ADMET Properties of Hypothetical Compounds
Compound IDMW (Da)cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)HIABBB Perm.CYP2D6 InhibitorhERG Blocker
NQ-AH-01 450.44.217110.5HighLowNoNo
NQ-AH-02 520.15.828125.2LowLowYesNo
NQ-AH-03 480.53.519135.8MediumMediumNoYes
NQ-AH-04 465.44.80698.7HighLowNoNo

This table presents hypothetical data for illustrative purposes.

Part 4: Data Interpretation and Lead Optimization

The true value of in silico analysis lies in its ability to guide the drug discovery process.

Synthesizing the Data: A Self-Validating System

The generated data should be viewed holistically. For example, a compound with a high predicted cLogP (e.g., NQ-AH-02) is also likely to have low aqueous solubility and may be predicted to have low intestinal absorption, creating a consistent and self-validating profile.

Visualization: The "ADMET Risk" Concept

ADMET_Risk cluster_risks Potential ADMET Liabilities cluster_strengths Favorable Properties Compound Test Compound (NQ-AH-03) r1 Medium BBB Permeability (Potential CNS side-effects) Compound->r1 r2 hERG Blocker (High Cardiotoxicity Risk) Compound->r2 r3 Medium HIA (Sub-optimal Bioavailability) Compound->r3 s1 Good Lipinski Profile (MW, logP, H-bonds) Compound->s1 s2 No CYP Inhibition (Low DDI Risk) Compound->s2

Caption: Visualizing the risk-benefit profile of a hypothetical compound.

Strategies for Optimization

Based on the analysis of our hypothetical compounds:

  • NQ-AH-01 & NQ-AH-04: These appear to be the most promising candidates. They have good drug-like properties and no predicted liabilities in the key areas of CYP inhibition and hERG blockade. These would be prioritized for synthesis and in vitro testing.

  • NQ-AH-02: This compound violates Lipinski's rule for both molecular weight and logP. The predicted CYP2D6 inhibition is also a significant concern. A medicinal chemist would be advised to reduce the lipophilicity and size of this molecule, perhaps by replacing a bulky, greasy substituent with a smaller, more polar one.

  • NQ-AH-03: The predicted hERG blockade is a major red flag and could be a reason to deprioritize this compound entirely. If the scaffold is deemed highly valuable, structural modifications would be needed to mitigate this risk, often by altering the basicity and spatial arrangement of nitrogen atoms.

Conclusion

Theoretical ADMET analysis is a powerful, data-driven approach that enables researchers to make more informed decisions in the early stages of drug discovery. For a chemical series like 8-nitroquinolone fused acyl hydrazones, in silico profiling provides a crucial lens through which to view potential candidates, identifying both their strengths and their hidden liabilities. By integrating these computational methods into the design-synthesize-test-analyze cycle, we can more efficiently navigate the complex path to identifying safe and effective medicines, ultimately reducing the rate of late-stage attrition and accelerating the delivery of novel therapies to patients. The continued evolution of computational models, driven by advances in artificial intelligence and machine learning, promises to further enhance the accuracy and predictive power of these essential tools.[22][24]

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYayeho142lZtWq7vwCmNGOc6tWuar9uc8zHzTHaFUHDpjLw8N_nm139R8LCcilbMemH_h72G9CpbqCfAp3As_yfu12MEj2MNaIMou2C86aeG_y_4AJk7rDE3rMwkCDusYKFrWecvwFU_5rfwa1AED6D8=]
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwR6G11iA6fjBFUq86rGCIgbjUUjsNTOB07NmfeHbJDPqjHfzDk9mtQbMJQUn2iOPliLrTO80deB9o-6csLTmpWkgIp2NKoi6rwCD3CvA0DY5EQjaqlzhOCDzNxoFBgTIwx6nivztVK0mKHrgraXQF4YgGfLpDO-m3MpoF77Zk1opyo_TjlZ4zkNvuf0wz78W5gVVRX659lZLwvAFRt4CCXPxnmyYhRZL0XBv3JB54]
  • Singh, D. B., & Kumar, D. (2020). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Current Drug Metabolism, 21(11), 869-880. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxqy481o0qhboWmotzZIfRAB9eGiMp-hmZM-orFK0NpzxmFNnrdQG3g2niCB5UxD7OWdPbN-kwzugCEP-tWV98HFbKT3qrK6669Qa0plfQ4tOD7qnPiUFHVJEVIDT4beL9dEBO]
  • Giełdoń, A., & Płotka-Wasylka, J. (2024). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. Molecules, 29(10), 2345. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENuWJJqirkSQoLnsy-HMavMUAICHgFTE3LFKrNkuCDORJ2MLsDByREttAIe4IXKKXVVvcmxFOb6C_WJqMxd6U0WUjshxkxVh5W1Ni5eIj03VID8C1UtvtCx43Oj00tbIMfNZ-h]
  • Slideshare. (n.d.). Computational modelling of drug disposition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcOU9Ky_9rR_GgsMncqgFLUN_y2p2f28WUI19E0ZL0IqISxU8oVN1aKUoi-5ELZSidxH2rFQO9feSaAHwBHAoo_f_IV24Ec2pvS051emjxxHzyJEQJGOUYfzkAi5VdZocowuIbNi3TwVbFZLHqAJeYuj3x9gmPS6J_FmNA1NMP1wv_MeX6LXbFCqIQ7fTlG5UP9AUjI7BODeC0gExvZV8=]
  • Ekins, S. (2003). In silico approaches to predicting drug metabolism, toxicology and beyond. Biochemical Society Transactions, 31(3), 611-614. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxewx-FVTZiespbJVPd5FEglbaVfgR_gxQ5mZ4hT9QEtsJ-f2lRq26qVoxmn5ezexro8_R2Z1EMTSkyxuszbjoZqLcTmJ2e5Rt_KUGJqok1AIBn_mONiGETzQYsbWldFj3WGF0EUObH0erLwRaOX1bnE3CQg0X3Z5Okyyhu8KRKutf_PPKSunkfizD0f3QljYHg3Kuo8AaAj87vKHGjctfDBEA2tuSq4EMjUFPZbo=]
  • Semantic Scholar. (n.d.). In silico approaches to predicting drug metabolism, toxicology and beyond. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBAptLyEpWLEqtIqaLZrqsXKQrbeBh7ort67kdAMBMSDus2itO_Bn4NqBybrX6iB9_elGgxDYvKeofNlilGJUAl5jOE7FtmBE3ZiXl1dihoUeE0gyXXz9euBfSdC10d744OeWRUvdTYxrlz5gboo-nIoABwwkEEuMCe8mGKHOzSds8ecax_hdGTDzdfGgt0MeiD9OgHr16oqrypEi2QHm84m3GrEzACCKQSWx4REAXK-r96YUH4vNYl2i0HtHGoX1EOuOOdIY=]
  • Pharmacy Infoline. (2025). Computational modeling of drug absorption. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnDjFXsDK0q-uDA042JdN6gSMtnFTZsA2wYA29OhK1ikdv8OkzgamVhHaRuI1VdyDkOE3i7spvspU0ka_PdCthhZvc6op-lYdK-Ollo27bhMa34ntgNieT3SmAXPgsIe41uGyChILBTdigtwMhyOUlgBlEqclJPoIAlNDEAZvX6S_0dQmNdCtA]
  • Research and Reviews. (2024). Advances in Computational Modelling of Drug Absorption: Enhancing Drug Development and Bioavailability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFlTgLBYaSUA9gzzIdFQEdW0AKgulNe-4-AOzkjZPoL5pXV6XBXF80rQ-GvuvLc76inGD-NtD0KqYuqeWaqxZiF3o8a8aq0cQgMT1zVWDzTVRnhovfD3IoOPYdpbLWDpIS5pC5PnCAc9H3L2b3uTtPvQi4NKVnRTBwbDoIZ_3DsUY6x8zwqRhJ2UfRJQsTJWqL5xmP7H_v3XBiPRJULHSiXpuARrje4k0KPu16CCDKmcW9qWtlzSK8se50_1KTUJNK6Ek3D6ey]
  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERyuiHrO7pO4iIIQFoOMiZzh11yqLYsIFUSt5OOhkI_tgifM7ujTTnvzXgrV0TEXYNh4mscMnVW2NDnJUJVsGfJ2IiggC5yoMa-FDsqCgqly679k6sMccrrA0dxbFJvfC1EKALVZZpbRWIkaM8pQxt2Un1aEMmZVhztO-Zx_6ufe8-4fkdEtfYOeBgbmRkqDfiy0I=]
  • Lecture Notes. (2023). lipinski rule of five. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1AC-Tx1CBROqKOL-W3pxqsL5LgEkrYJUZCdySYVHBCn6oB4P5H-oFcJNJTIeJqAeU85C0W1pgnVGYyRSpYz0tUOhNZNfYuKBV4JGnwZYMuDvynWQycKVQ0EheZwN7BO_gr9KvrHbwo7ISB-hChlKh9XlyP_VOIXIonow5Rn6fHyHzYEaySaUfjOtKjIL4I0blZg==]
  • Zhang, J., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(4), bbae303. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs8qL0v8XrCrSD4e_09B68d8DK6HR8ZzOeeI4N6yHi60SeYbBZeceIemMRbOSj6cftRscA31ylKO8phVb8iKV1REsxxVVJv9DEy2pMJRA1TQmknZ0aUc6xk2Nmg-eZycAfwNQ5Q-4JMVejiMf0MHVU0vrtyw==]
  • Sjöberg, F., & Norinder, U. (2017). Computational modeling to predict the functions and impact of drug transporters. Journal of Pharmacokinetics and Pharmacodynamics, 44(5), 415-426. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMjktAkbWVZEb4pDdj9CiqA38T3VBhfLn_PrA5gE6KUGyHRufXqYjrqEaSQyqfHj7yHA8UhIS9yAwuNfrFM1lxYasEfdaLAP9VV07ekNR38w3HBsUx7Esek3MR_AY5jf4Wayy2q0-hUfEE-Fs=]
  • Aarjane, M., et al. (2020). Synthesis, antibacterial evaluation, in silico ADMET and molecular docking studies of new N-acylhydrazone derivatives from acridone. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1NTJDmrGuOiPzbHLp7XIvQrogQCBWBtdPuqjRnzo8Fp5akYfozcJfj72DwlwmCtW7ulr2p8BUC2948_LNJXFDEP_3UXRc4bGWEjDjkhcHt_98ph_Hy0KUUPfcgTbyFT1UiyvZiuNNk-q8UBwlGwfrhbP1_08i65p-GJZ4gVup0bvuyzNUq8HJmgC_7IFfDglF1mYU6IRZzdyocrXU0btHbsc5zybkXENr6GMaFanQE3tM7kkfwC-hBBB5cEggSj8KmUYbjnuiqHORyAmbBAjzSQee-gIMDZPybxpBFKtuoiOMgjxGN90RYw9RZovpMv0=]
  • ResearchGate. (n.d.). In silico ADME prediction results of the final compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBjNOBU3_nJcgRaZHQze6UHlwDpexXZOVlq0KyLFcRWj3I1jEKFq_0zVhCbOqWu97lFerGVJ3AhwM9vm1EAKU8RBjRBT7G01uVHxh3ud3zZD3YtJJnxNHlDg7I--O5iX6oBHGid0VJ2JWhc6S4xNuDON19cPU0Wkn3RloMiJwWm6RmCiYmEzKrMfgvA5Hdv6hABAcZpnqpfPeCdGG-QJAGKzsXFPkD]
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. [https://vertexaisearch.cloud.google.
  • Bergström, C. A., & Larsson, P. (2014). Prediction of drug absorption: different modeling approaches from discovery to clinical development. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 1-5. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG25uvJ_rZ3do2NPnwCRalQUjf6fmp2eRxNVwVDO8FrypRtYeURZ93VdKDKhuNp5-qTLr4IM5uN8EQRykptmwAu4smizDR2ZZms_lhSpYjzpXzpwcctIoyO3TRpvi8gO-n1nWGWhVGLigYRbomKGK_E]
  • Ali, A., et al. (2021). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. Chemistry & Biodiversity, 18(10), e2100414. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAu6dp5V02w0FEMvhhC1WMOfkyR0srHv1Luieto03e5KFBtg6sQZdYSltWrIhcI47vTib_QtZXr3uv8NciraHmvrJwjXba5iSvTk4pM6NoqEtqi64VhakbwVMWSvlgSLGukUQUNuD2xsYgryU=]
  • ResearchGate. (n.d.). In Silico Prediction of Antibacterial Activity of Quinolone Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCO-WdVKKECOPHK3rzu0QCH63GlkrxIX_rXAahvj1Zt8p6SNstZouDalqdT2u7Wqewgs3OMHpfXXzAshJpbDs2CZqi3MFgCaRIa2CIH4OUxvg4OL0PkjKHFh6xAVd0PiYf1K-t8oRzIcK8mf5aiFRDAr6rcNlDtS-RB95sbh-mDasAQBxoN9HQe2WfXkHWWUbjE1JFqQB4Bl89Dks1Gyu8-ecHeMRxSi-oZdQRtjvwMkhf0q3o]
  • SoftwareOne Marketplace. (n.d.). ADMET Predictor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtjW-WWAqFEuScMykEZSuMgLCv7KlwDl-PwoxMse3UENgVZoVbiZj0WwOoxmaFIdirNZsfGWI9_-YST5f1BoopgMco_NexgtRBumSx4QGKVNntSCmzEtiGFBiXeWFQWuFqtCxcAI1ZH2jKexxihmDo44W_fP86_n-pa8FPxfbtgvo=]
  • Batool, S., Afzal, A., & Zeeshan, M. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvXnRCosnx9aQTVGVJYV3mCuBbBOfhDq2tK2WWhry3onDntyyxzfWZGxm8LK0AzV7BRkPRmQF9Rc7d5kOPJDGP-pBVPMyJoZDnqgUhcEbsQz4sp_JquznGQwaj40HeRV7s0Ji3HQnZ4YaQjWtkZa8EMFm17IiKsPAUpj0IoVmHpWGPijCW_O9F2o_2onr3suvcp33daNI_ufv1vNhv6M6Ick3mIzTlJqv_XLD6TT4O1P0sMyGI_LRd59odmOGrHPqaK99zOvbzcFzQ6cObbg==]
  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJn0hlQAMXdqG8chkNE1cZpHsp_UminROnZjcIDb-xhOSEnkcj9f4NLU22qZY8tZi72TC7Djgcz2KWvz_h0wApNVsdKQtf_M0fT9f7SLx--VWPRFgAjh3-IvDGL6dQ2ES-8lEnuHAXRQHzUjGRGr1lHNdUtaJnWuqJ6yNXrq5afwSNHXJafj1v9I4qIdcdOwc3JCTtI_RFVts=]
  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcluVNReRhezmtOMojRPkCNLDWwFmgdpBEq_cwt7qL9AeE41pUikL7ezhfJJ57zL1M0XJ0MPPXIC9O_0qPRdk8eHes9U3O20mBB4X3n3_mnizkmeKlhDi4N6-pFmUz1lJQ_baFtgXDCA2MltAOQQnLYsXAbhw5rjOz]
  • ResearchGate. (n.d.). Software/programs/tools used in prediction of ADMET properties. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpWnKZVWfmC4Hhy3jOjRw-ezzO1riII-L7oY1Swy7upAyHn6YTBGf9ymvmTN9Gvad_ZfELxnHhVuQTm8XhOAzjMFuKHHAZ2YHn8fTI5fuf7oREYxU7wVjZTZNCafKtiuUNOMc8LV_8akRZdEyPoFPPTxEIjZk8Q6LjWdBIgPGbyxcYog6KNfxFjm4F4uGtx3SiXN6pHmvFNQY9Fbx5-U0PSqXfPIakAD93-GhQ]
  • e-Drug3D. (n.d.). Directory of in silico Drug Design tools. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRWiOUIVGe25dO_bGByhMJy2P9oB7mHsfZ9l7Iar8WsfxfZrixB-GClR_aiyErnqRHX_QUF9lB0CVxTfj3iWHLpiqF9iM-HcddSY2r8dKI7ihny8DibQ==]
  • Jangade, N. M., & Charde, M. S. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics, 13(5), 14-20. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2QHs6AUtk8jfW5evIOfomrh_8PUv8Mjtl128S7y0I-aEFyWZVOt-EjG2oCVFUO_pfGuR9fbzEnq-7P5XELkz8_g_7IiG-MxNhr89qDqQ-khh0RlcIYxQUvH4moi5wqIVkayDCM4bcQwmO8V0dZybXU20dKNkEVbdYC-Gl3kwnTbXbKTegsdVpXN0q_--9iVrR6w==]
  • Jangade, N. M., & Charde, M. S. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics, 13(5), 14-20. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2QHs6AUtk8jfW5evIOfomrh_8PUv8Mjtl128S7y0I-aEFyWZVOt-EjG2oCVFUO_pfGuR9fbzEnq-7P5XELkz8_g_7IiG-MxNhr89qDqQ-khh0RlcIYxQUvH4moi5wqIVkayDCM4bcQwmO8V0dZybXU20dKNkEVbdYC-Gl3kwnTbXbKTegsdVpXN0q_--9iVrR6w==]
  • Kar, S., & Roy, K. (2013). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(3), 262-282. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8tTxUVw3WfljsmF--Js5WeaKiwgx3j32zO21NDkXZqFwg_NfC7IDq_ek_vVYt-0zSLZMOFzKFIubcVSAc0FQM51VluU0xIK7-LAO5YZ8_XsJ6lJSqgySGgTtZxJ2E8lgagR2hrEyHkChxdLo=]
  • Richarz, A. N., & Cronin, M. T. (2017). In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects. Toxicological Research, 33(3), 173-181. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM3xYJrt064tV6VV8Nrpri8UHeD_69WBa59rXCtirOrg0-JP64wpr1SJGZ7QFMJdkMVEr9DA2-fXmq6eyZ2ZRqgRHamsiRjeNgAb7Bt3gHLuJVxE55oOrzSugMjDaODnarkHD_1YHadrTPvI1lBQ-s0IvgYAij9FzR0CfRzUy52Lnps4rhfmVPF7ix4wjAPp9oYbBBbeDQTdAv953pOL6UuAKx0meJsVJoxvYdxgF2YbeHk5eqqjmjKwf6nVxYXmw=]
  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. Bioinformatics, 31(7), 1045-1051. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Sqgc1Z7EnEcqIOe0iiiPpZvXf_wYQIuXayqCX_dpC5e5rQJjPqbYkD3k6UvHL1YeqXDhdz6BAlK1vy8Wjg2QbBVewdLVj2q03zjM4x8d_MYuBhmNA-09s5mIT09X7VJh6Kzcysgc1YEF_Ss=]
  • Karim, T., et al. (2024). In Silico Prediction of Antibacterial Activity of Quinolone Derivatives. ChemistrySelect, 9(36), e202401844. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8tMoZrxfL5ozhnDxdE5FXguWv3vVuLCh2X9eiUVZ3E1eqOCUjeNvZsUenoNHFdw8Czzl93wei3tHGJeZFvHal5RGLjQDreEjjXUEVAHpEX8dYGbNRSh7gkrdVddIl4ChG5vVH7QTIibJdwoWAHc5WwvDIP_jMU1LCc0V_40SvxXBoNQ0MU-QmHA==]
  • Hernández-Luis, F., et al. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules, 28(14), 5406. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGInBLukyivGxDRD7e9nxFpQ9tdmYPpmdugmOVC7VPj2nJqZ_cfZ6FlCiza-9S7RZNIrPqp1k0aFa7jvR1CAT70hzRkMeX_Wlm0oYr6ZlM3wAHUEa5MFA7NwlHZzJtmtd24mw==]
  • Johnson, C., & Enoch, S. J. (2017). A review of the use of in silico methods to predict the chemistry of molecular initiating events related to drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 13(8), 855-865. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG33D2EmJ07pqYAw0Et57vHVtwXNvt5qp4zbKNelWgFcFq5SKUkO8qeWDb3mOUsiyC5MD3yMNCOLttpo1pj2gjQboikEH3dTJ0Z5mSDUvCQr3qUuluxrqBaPxIW915jxTXfwxmuK-6vr4N7CunZn9RC36myfHb-1_mOPN3rcxECCDYPsk7lzDk7HiDRQpSBp10oDQ5t4v1n8IDZcE9yirbj8hiM8uxKilu0tbcvxgmYGr8erooa1n1oEHeoHtX0wpKBLEovHOY0A7-v4xxMDp-sSeuBkphvNA4UtGIxgn36oCEBbdm_n-o=]
  • Guan, X., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 7, 39. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaWUSZPI_UaJBtNdtwmXRiUHSkDDlNLu65uSYOoIBlTEMwHdg4EU_dSp9ISiJWJL_3MCEaB0PaHIoZ704ayWY5SZCLm4Aolkp97bHMJ14SNBKJojopvcN-9im7w2wER-sHUyC8I0DCmadpTb4=]
  • Al-Ghorbani, M., et al. (2022). Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 223-237. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2h2oen8Y6_Cqi7p2JvsojhEsNT-CLoLrooijGwMkY7suRKHdZd2Rkv_4CQ-hU8WBuS_d9uLFnHAhIVFTJgr5l3e7px78OkDX5_QlycB66MQ3eCRI1JGWyXlYeZtWu9LssTVKq]
  • de Oliveira, R. B., et al. (2024). LASSBio-1986 as a Multifunctional Antidiabetic Lead: SGLT1/2 Docking, Redox–Inflammatory Modulation and Metabolic Benefits in C57BL/6 Mice. International Journal of Molecular Sciences, 25(10), 5406. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuy3i53LmyKNZCO5Z0Wupi6P0J5wrJ4T0HPNm0unj8nzOTvTnhSqOAxGWU3mkitP1EqBx605x9uBkoZYZ5O9_wG8c1p5ZQ1ooBnWQzDMfKbZkLS-doj7Z0Ej9fQC0ccZPEBw==]
  • Phcogj.com. (n.d.). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvpnSrsh0DSpClp5enq61xWznId_Seu9k0JlJK1VtIjK3BNNKVkpEy2q4NWwboQ1u6lFynO93GiA_g_0LDd-t1KWVHWXxDEYu1xWyvi57Rv_8Cdc81sBF2YaCjW8sg7vUmm9IbmxXC2MUBK_Le04QvSvFasu20-gxwFUBR6wCf]
  • Atif, M., et al. (2022). Reporting guidelines for in-silico studies using finite element analysis in medicine (RIFEM). Computer Methods and Programs in Biomedicine, 216, 106675. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHciMod0HD5iJfBtKLqyfjGw5I--52hMOZaqsp8xx-rwRfZGZR9ujH1DZQ6AQjzdluEhu42GP5DfBw314Xmou5p5vbTHddSYmYafzR1R2X4bOp6acn1kY8H5SNuDjUYb3IUeOcY]
  • BenchChem. (2025). In Silico Prediction of ADMET Properties for Indan Derivatives: A Technical Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRohxAJU3Ab1iTD2PEvGo7lSTjnXlXeUCmzBWQJC1FNnEAPrGHFY8bRji6L0vwyBuq_xayH9DW1GrcyRJtug9ogUPbHrLMLXTAMKjrqQdMa7kHdPsNbtMVvk9JPI8RHiZb_fjhab7YqqLZcu1L0fkanSXaFm1g7hg25LLQWBqv0XkGaCrhY6waXsPASUnurl4Vse_7MV1kdu9lfDrk5l7USIa1DzZp8Ji0gW5t7g==]
  • Szymański, P., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(19), 6295. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCTwXH5o3RjCoTirIfEIEC1-jSfo4FYCLBaGf8Q-mjNA1X9eQ1_PWIUfieLoB9oWVeObSREACi8Eg0MpxocevwuRSbO-zhylHISaI2Puco6m_qEorTirE2DULPjfUfOHXeVDr3D4HXwRL2w7g=]
  • Al-Warhi, T., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(1), 123. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF28XE3Ly5DUbO0-SaYLUlaL-bymu7dgCyDQd6iLHOleUqeqUGDR7dpo5TRGaS0vgUKUUTDexbAn86QRRIZ8XXEPvzVTOBQVqxOYJP8PZoUVOaPct9g6wji4r9tcPGKbf6CBGJ0R4a92z6aCKqn]
  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Computer-Aided Molecular Design, 33(10), 845-856. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnefU1099zhmM1wuXZKgrKT5DuflsOFa605Iz7o6dtxV4lOGaXrd-iWKfDcYw-sPJOzRG4Tt0MrXy2sCcZ_JSrX_gwzRKMkDGO4u8cXp-cK-B0Vue7DFJBWTgMhQtnUNDGnj1-txbkmHwkmAI=]
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKTgIoxtH796fQMy5inLgTSeTCdXZghzs6JhGAtsBn5-68BkGantni5lpPawSXZ1JFWA8mPIfuWKJ6ra-ZjSNUGhF_0A3JOOd9XZ4O0byssuuTc1FMXr1JbUx1uKMwbs42SAJ5anaG0xrtI51lHCFQXqq35HXEOxs3o3XSm-ZRmwdlPaJSnZH2GOFRlvOHPHQkCBwFAnph7uXS8T6bzFauQTs=]
  • Shsh, N. K., et al. (2021). 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmu117LpEAvoCAfmqrPuWgQVvNnbNCyJmevucxSZnfzTnTp4uXjILoit5k73iEG2TZnwoLesLThCT8C9ww-CrHuNkRIP0qyQjmBTafMP_XgqwrTgpLUXFw03gm_PDfpaqHMp8i74grk_36pH7bj9Spu1cjY65tYoqTLdgD-6ZWoxQSqOHKU8sDN_-hD5zkBSNAQ2qORp5IYfBSTY1-9tClqSkEFkKpK2Y3FX5D4gZV2DbcSPqCi2VZnUhMtpCL4ygpfML8KLqO2uajKMC80ODY-gG2W4Ou3rgTTGr9I56w5Z1Cttrc5uRVSQ==]
  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE11JMcp1rg5K_fNmL5tv2oWqcd8E1iwIUE7HvLlgkZDGmEStyhiPNpATze9hVVZf4BHlEgeUWDFyDa_8dirkrKKApWEfvtQBDNHzGm0tvQNUYzdeqFv2GJ6m6sINLwMpJGbkPJLPwE-JPtMxXoerIa5AZcOSC7_oAoAhWFBWrVEinMhqPTJ_VSzLrYkbygkYk=]
  • Al-Warhi, T., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(1), 123. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEANe1S9I_TiraovCOP9KPtCxlXnRD8uBonFAhxRjVb1zh8Ov8CkH1jTAR3_tZrgc57GgkVQXREzSxEGw71ozGPfltjbCmWAP2UwoWglgCz__V1fDztWr936uhfg8oC0Z7uysw=]
  • Cheng, F., et al. (2013). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 46(2), 169-204. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ2Zj4Warc8x3yVGRpNWZ6MFMao1GRn_LsNAiRjfX2PEoc-5Luo4-5I96rfZGP9DhjcEV2rQ3bd65fVtJh9MUYQlqU4ZQ7tAviD7dIx4Hi_WYPQRCdolaroBF2DrSQKw4bBjb-9lIAsyxgamhEMeNdeL-QLQpevlsGDkIWa1ZrqdAvHV8w6Q_1CAn_L2wsXRaJKffbik8oX1psraZmVYTIj0HYbtK-vuWPTZBKZKGK9VSgLBw9C1Q-QMxNnRPML8RmESfE1bTsLIs-xhe4rl7U91Z2uDT80-DIy4tqTqO]

Sources

Methodological & Application

Evaluating the In Vitro Anti-Cancer Activity of 8-Nitro-2,3-dihydroquinolin-4(1H)-one using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocol

Authored by: A Senior Application Scientist

Introduction

The quest for novel anti-cancer agents remains a cornerstone of oncological research. Quinolinone scaffolds and their derivatives have garnered significant attention due to their diverse biological activities, including potent anti-cancer properties.[1][2][3] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][4] The addition of a nitro group to aromatic ring systems has also been explored as a strategy to enhance anti-cancer efficacy, potentially through mechanisms activated in hypoxic tumor environments.[5][6] This application note provides a detailed protocol for assessing the in vitro anti-cancer activity of a specific quinolinone derivative, 8-Nitro-2,3-dihydroquinolin-4(1H)-one, utilizing the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a colorimetric method fundamental to cytotoxicity and cell viability studies.[7] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effects.[10][11] This protocol is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic compounds.

Scientific Principles and Experimental Rationale

The selection of the MTT assay is predicated on its reliability, sensitivity, and suitability for high-throughput screening of potential anti-cancer drugs.[7][11] The assay provides a robust measure of a cell's metabolic activity, which is closely linked to cell viability. A reduction in the metabolic activity of cancer cells upon treatment with this compound would indicate a cytotoxic or cytostatic effect.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: The selection of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) should be based on the research question and the desire to screen the compound against different cancer types. Including a normal, non-cancerous cell line (e.g., MCF-10a) is crucial for assessing the compound's selectivity and potential toxicity to healthy cells.[1]

  • Concentration Range: A broad range of concentrations for the test compound is used to determine the dose-dependent effects and to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Incubation Time: A 24 to 72-hour incubation period is standard for assessing the effects of a test compound on cell proliferation.[12] This duration allows for sufficient time for the compound to exert its biological effects.

  • Controls: The inclusion of untreated controls, vehicle controls (cells treated with the solvent used to dissolve the compound, e.g., DMSO), and a positive control (a known anti-cancer drug) are essential for validating the assay and interpreting the results accurately.

Experimental Workflow and Signaling

The overall workflow of the MTT assay is a multi-step process that begins with cell culture and culminates in the spectrophotometric measurement of formazan.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, A549) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock & Working Solutions Treatment 4. Treat Cells with Compound (Varying Concentrations) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 7. Incubate for 2-4h (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization 8. Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 9. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Processing 10. Calculate % Viability & IC50 Value Absorbance_Reading->Data_Processing MTT_Principle MTT MTT (Yellow, Water-Soluble) Mitochondrial_Enzymes Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mitochondrial_Enzymes Reduction Formazan Formazan (Purple, Insoluble) DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Solubilization Mitochondrial_Enzymes->Formazan Spectrophotometry Spectrophotometric Measurement (570 nm) DMSO->Spectrophotometry

Caption: Principle of the MTT assay.

Detailed Experimental Protocol

This protocol is optimized for adherent cancer cell lines in a 96-well plate format.

Materials and Reagents:

  • This compound (of known purity)

  • Cancer cell line(s) of interest (e.g., MCF-7, A549, HeLa)

  • Normal (non-cancerous) cell line (e.g., MCF-10a) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol Steps:

  • Preparation of Reagents:

    • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. [10]Vortex to ensure complete dissolution. Sterilize the solution by filtering it through a 0.22 µm filter. Store the MTT solution at -20°C, protected from light. [10][11] * This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in an appropriate solvent, typically DMSO. Store the stock solution at -20°C.

    • Working Solutions: On the day of the experiment, prepare a series of dilutions of the compound from the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.

  • Cell Culture and Seeding:

    • Culture the selected cell lines in their appropriate complete medium until they reach the exponential growth phase. [10] * Harvest the cells using trypsin-EDTA, and perform a cell count to determine the cell concentration.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well, but this should be optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. [7]Include wells for "cell-free" blanks (medium only) to determine background absorbance.

    • Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach. [7]

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.

    • Include the following control groups in triplicate:

      • Untreated Control: Cells in fresh medium only.

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to prepare the highest concentration of the test compound. [7] * Positive Control: Cells treated with a known anti-cancer drug (e.g., Doxorubicin).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well. [13][14] * Incubate the plate for 2-4 hours at 37°C. [7][14]During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. [13]

  • Solubilization of Formazan:

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [10][13] * Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. [15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [15]A reference wavelength of 620-690 nm can be used to subtract background absorbance. * Read the plate within 1 hour of adding the solubilizing agent. [15]

Data Analysis and Presentation

  • Background Subtraction: Subtract the average absorbance of the cell-free blank wells from the absorbance of all other wells.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage relative to the untreated control cells using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of this compound. Use a non-linear regression analysis to determine the IC50 value.

Data Presentation:

Summarize the quantitative data in a clear and structured table.

Cell LineTreatment Duration (hours)IC50 (µM) of this compoundIC50 (µM) of Positive Control (e.g., Doxorubicin)
MCF-748[Insert Value][Insert Value]
A54948[Insert Value][Insert Value]
HeLa48[Insert Value][Insert Value]
MCF-10A48[Insert Value][Insert Value]

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the results, the following validation steps are critical:

  • Linearity of Cell Number and Absorbance: Before conducting the main experiment, it is essential to establish a linear relationship between the number of cells seeded and the absorbance values produced in the MTT assay for each cell line. [11][14]This confirms that the assay is quantitative within the chosen cell density range.

  • DMSO Toxicity: Determine the maximum concentration of DMSO that does not significantly affect the viability of the cells. [10]This is crucial for the vehicle control and for ensuring that the observed cytotoxicity is due to the test compound and not the solvent.

  • Reagent Integrity: MTT is light-sensitive and should be protected from light. [11]A yellow color indicates a good MTT solution, while a green or blue color suggests contamination or degradation. [11]* Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to observe any morphological changes indicative of cell death (e.g., cell shrinkage, detachment, membrane blebbing).

  • Reproducibility: Perform each experiment with at least three biological replicates, with each concentration and control tested in triplicate within each experiment.

Conclusion

The MTT assay provides a robust and efficient method for the initial screening of the in vitro anti-cancer activity of novel compounds like this compound. [7]By adhering to a standardized and well-controlled protocol, researchers can obtain reliable and reproducible data on cell viability. The determination of the IC50 value is a critical parameter in the preclinical evaluation of potential therapeutic agents. [7]Further studies, such as cell cycle analysis and apoptosis assays, would be necessary to elucidate the mechanism of action of this compound. [1][2]

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Retrieved from [Link]

  • SlideShare. (2016, November 29). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]

  • PubMed. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Retrieved from [Link]

  • Wikipedia. (2023, December 27). MTT assay. Retrieved from [Link]

  • Bentham Science Publishers. (2022, May 1). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2020, August). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Retrieved from [Link]

  • ResearchGate. (2015, June). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • MDPI. (2023, May 26). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, August 21). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • National Institutes of Health. (2014, October 15). Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. Retrieved from [Link]

  • National Institutes of Health. (2020, October 28). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]

  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Retrieved from [Link]

  • PubMed. (2014, October 15). Synthesis and in Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. Retrieved from [Link]

  • ResearchGate. (2014, August). (PDF) Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8- Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-o ne Alkaloid Analogs. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-2-(4-methoxy-phenyl)-2,5-dihydro-pyrazolo[4,3-c]quinolin-3-one. Retrieved from [Link]

Sources

Application Note: Interrogating Cancer Cell Cycle Perturbations Induced by 8-Nitro-2,3-dihydroquinolin-4(1H)-one Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The regulation of the cell cycle is a fundamental process that, when dysregulated, is a hallmark of cancer.[1][2] Consequently, many anti-cancer drug discovery programs focus on identifying compounds that can modulate cell cycle progression. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze the effects of 8-Nitro-2,3-dihydroquinolin-4(1H)-one, a novel small molecule, on the cell cycle of cancer cells. The protocol herein details a robust method for the preparation, staining with propidium iodide (PI), and subsequent analysis of treated cells, enabling the precise quantification of cell cycle phase distribution. While the specific effects of this compound on the cell cycle are the subject of this investigation, related compounds such as 8-nitroquinolone-based acyl hydrazones and 2,3-dihydroquinazolin-4(1H)-ones have been shown to induce cell cycle arrest, suggesting a potential mechanism of action for this compound class.[3][4][5][6]

Introduction: The Cell Cycle as a Therapeutic Target

The eukaryotic cell cycle is an ordered series of events that leads to cell division and the production of two daughter cells. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). In cancer, this regulation is often compromised, leading to uncontrolled proliferation.

Flow cytometry is a powerful technique for cell cycle analysis.[7] It allows for the rapid measurement of the DNA content of a large number of individual cells.[8] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), one can distinguish between cells in different phases of the cell cycle based on their fluorescence intensity.[9] Cells in the G1 phase have a 2n DNA content, while cells in the G2 and M phases have a 4n DNA content. Cells in the S phase, which are actively replicating their DNA, have a DNA content between 2n and 4n.

This application note will guide you through the process of treating cancer cells with this compound and subsequently analyzing their cell cycle distribution by flow cytometry.

Principle of Propidium Iodide-Based Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[10][11] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[11] Since PI cannot cross the membrane of live cells, the cells must be fixed and permeabilized prior to staining.[9][11] Ethanol fixation is a commonly used method that effectively permeabilizes the cells while preserving their DNA integrity.[11][12]

A critical step in this process is the treatment of cells with RNase to remove any double-stranded RNA, as PI can also bind to it, which would otherwise lead to an overestimation of DNA content.[10] Once stained, the cells are analyzed on a flow cytometer, where the fluorescence of individual cells is measured. The resulting data is typically displayed as a histogram, with the x-axis representing fluorescence intensity (and thus DNA content) and the y-axis representing the number of cells.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
Cancer Cell Line of ChoiceATCCVaries
This compoundSynthesized or Custom OrderN/A
Cell Culture Medium & SupplementsGibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Trypsin-EDTAGibcoVaries
Phosphate-Buffered Saline (PBS), pH 7.4GibcoVaries
70% Ethanol, ice-coldSigma-AldrichVaries
Propidium IodideSigma-AldrichP4170
RNase AWorthington BiochemicalsLS005649
Flow Cytometry Tubes (5 mL)FalconVaries

Detailed Experimental Protocol

Cell Culture and Treatment
  • Cell Seeding: Seed the cancer cells of interest in a 6-well plate at a density that will allow them to reach 60-70% confluency at the time of treatment. The optimal seeding density will need to be determined empirically for each cell line.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound. It is crucial to include a vehicle-treated control (e.g., DMSO). The concentrations and treatment duration should be based on preliminary cytotoxicity assays (e.g., MTT assay) to identify a range from sub-lethal to cytotoxic concentrations. A typical treatment duration is 24-48 hours.

Cell Harvesting and Fixation
  • Harvesting: After the treatment period, carefully collect both the floating (potentially apoptotic) and adherent cells. To detach adherent cells, wash once with PBS, then add an appropriate volume of Trypsin-EDTA and incubate at 37°C until the cells detach.

  • Cell Pelleting: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[10][11]

  • Washing: Discard the supernatant and resuspend the cell pellet in 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[10][11][13] This slow addition is critical to prevent cell clumping.

  • Incubation: Incubate the cells in 70% ethanol for at least 2 hours at 4°C. For convenience, cells can be stored at -20°C for several weeks at this stage.[10][12]

Propidium Iodide Staining
  • Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them, as ethanol-fixed cells are less dense.[11][13] Carefully decant the ethanol.

  • Rehydration: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 500 x g for 5 minutes.

  • RNase Treatment: Discard the supernatant and resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS.[11][13]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[12] Some cell types may require a longer incubation time for optimal staining.[13]

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer to measure the fluorescence emission of PI, typically in the FL2 or FL3 channel (around 600 nm) when excited with a 488 nm laser.[10]

  • Data Acquisition: Analyze the stained cells on the flow cytometer. It is recommended to use a low flow rate to improve the resolution of the different cell cycle phases.[11][14] Collect at least 10,000 events for each sample.[11]

  • Doublet Discrimination: It is essential to exclude cell doublets or aggregates from the analysis, as they will have a higher DNA content and can be mistaken for G2/M cells. This is typically done by plotting the pulse area (FL2-A) versus the pulse width (FL2-W) or pulse height (FL2-H) of the fluorescence signal. Single cells will have a proportional relationship between area and width/height, while doublets will have a higher area for a given width/height.

Data Analysis and Interpretation

The data obtained from the flow cytometer can be analyzed using specialized software (e.g., FlowJo, FCS Express). The software will generate a histogram of DNA content.

  • G0/G1 Peak: The first peak in the histogram represents cells in the G0/G1 phase with a 2n DNA content.

  • S Phase: The region between the G0/G1 and G2/M peaks represents cells in the S phase, with varying DNA content.

  • G2/M Peak: The second peak represents cells in the G2 and M phases with a 4n DNA content.

The software can be used to quantify the percentage of cells in each phase of the cell cycle. By comparing the cell cycle distribution of the this compound-treated cells to the vehicle-treated control, you can determine the effect of the compound. For example, an accumulation of cells in the G1 phase would suggest a G1 cell cycle arrest.

Visualizing the Workflow and Expected Data

To aid in understanding the experimental process, a workflow diagram is provided below.

CellCycleWorkflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment harvesting Harvest Cells treatment->harvesting fixation Fix with 70% Ethanol harvesting->fixation pi_staining Stain with Propidium Iodide & RNase A fixation->pi_staining flow_cytometry Acquire Data on Flow Cytometer pi_staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Figure 1: Experimental workflow for cell cycle analysis.

A hypothetical outcome of the experiment is illustrated in the diagram below, showing a potential G2/M arrest induced by the compound.

CellCyclePhases cluster_arrest Potential Arrest Point G1 G1 S S G1->S Progression G2 G2 S->G2 Progression M M G2->M Progression M->G1 Division arrest_point This compound induced arrest

Figure 2: The eukaryotic cell cycle and a potential point of arrest.

Troubleshooting

ProblemPossible Cause(s)Recommendation(s)
High CV of G1/G0 Peak - High flow rate- Cell clumping- Improper fixation- Use a low flow rate during acquisition.[11][14]- Ensure single-cell suspension before fixation. Filter cells if necessary.[14]- Add cold ethanol dropwise while vortexing.[10][11]
Weak Fluorescence Signal - Insufficient PI concentration or incubation time- Cell loss during washing steps- Optimize PI concentration and incubation time.[15]- Be careful when aspirating supernatants, especially after ethanol fixation.[11]
High Background Noise - Incomplete RNase digestion- Ensure RNase A is active and increase incubation time if necessary.
No Clear G2/M Peak - Cells are not proliferating- Insufficient cell number- Ensure cells are in the exponential growth phase before treatment.[14]- Acquire a sufficient number of events (at least 10,000).[11]

Conclusion

The protocol described in this application note provides a reliable and reproducible method for assessing the impact of this compound on the cell cycle of cancer cells. By carefully following these steps, researchers can obtain high-quality data to elucidate the potential anti-proliferative mechanisms of this and other novel compounds, thereby contributing to the development of new cancer therapeutics. Further experiments, such as Western blotting for key cell cycle regulatory proteins (e.g., cyclins, CDKs), can be performed to validate the findings from flow cytometry and provide deeper mechanistic insights.

References

  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. [Link]

  • Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-11. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current Issues in Molecular Biology, 3(3), 67-70. [Link]

  • Darzynkiewicz, Z. (2011). Analysis of Cell Cycle by Flow Cytometry. Springer Nature Experiments. [Link]

  • Elabscience. Three Common Problems and Solutions of Cell Cycle Detection. [Link]

  • Jayachandran, M., et al. (2021). N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[11]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. RSC Advances, 11(29), 17797-17808. [Link]

  • Jayachandran, M., et al. (2020). A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway. Bioorganic Chemistry, 97, 103709. [Link]

  • Greene, L. M., et al. (2017). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry, 138, 974-987. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 155, 37-51. [Link]

  • Mohamed, F. A., et al. (2023). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. RSC Medicinal Chemistry, 14(5), 947-961. [Link]

  • Chilin, A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. [Link]

  • Al-Majidi, S. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6261. [Link]

  • Annamalai, P., et al. (2016). Synthesis and in Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. Marine Drugs, 14(11), 199. [Link]

Sources

Application Note: High-Purity Isolation of 8-Nitro-2,3-dihydroquinolin-4(1H)-one using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Nitro-2,3-dihydroquinolin-4(1H)-one is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds, including novel anti-proliferative and anti-cancer agents.[1][2] The purity of this precursor is paramount for the successful synthesis of downstream targets and for obtaining accurate biological data. Synthetic routes often yield crude products containing unreacted starting materials, isomers, and other byproducts, necessitating a robust purification strategy. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using automated flash column chromatography on a silica gel stationary phase. The methodology covers systematic solvent system development via Thin Layer Chromatography (TLC), optimal column packing, sample loading, gradient elution, and fraction analysis to achieve >95% purity.

Introduction and Scientific Principle

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] The introduction of a nitro group at the 8-position modulates the electronic properties of the molecule, making this compound a versatile building block for further functionalization.[1]

This protocol employs normal-phase flash column chromatography, a preparative liquid chromatography technique ideal for purifying gram-scale quantities of synthetic intermediates.[5] The core principle relies on the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase (solvent eluent).[6] Silica gel, with its surface silanol (Si-OH) groups, is highly polar and strongly adsorbs polar molecules through hydrogen bonding and dipole-dipole interactions.

The separation is achieved by eluting the column with a mobile phase of gradually increasing polarity (a gradient). Non-polar impurities, having weak interactions with the silica gel, travel through the column quickly and are eluted first. As the solvent polarity increases, it competes more effectively for the adsorption sites on the silica, displacing more polar compounds. The target compound, this compound, which possesses polar functional groups (ketone, secondary amine, nitro group), will be eluted at a specific, intermediate solvent polarity, allowing for its effective separation from both less polar and more polar impurities.

Experimental Workflow Overview

The following diagram outlines the complete purification workflow, from initial analysis of the crude material to the isolation of the final, high-purity product.

G cluster_0 Part 1: Method Development cluster_1 Part 2: Column Chromatography cluster_2 Part 3: Analysis & Isolation TLC_Analysis Analyze Crude Mixture via TLC Solvent_Screen Screen Solvent Systems (e.g., Hexane:EtOAc) TLC_Analysis->Solvent_Screen Objective Optimal_Rf Identify System for Rf ≈ 0.2-0.4 Solvent_Screen->Optimal_Rf Goal Dry_Load Prepare Sample (Dry Loading) Optimal_Rf->Dry_Load Informs Protocol Load_Sample Load Sample onto Column Dry_Load->Load_Sample Pack_Column Pack Silica Gel Column Equilibrate Equilibrate with Starting Solvent Pack_Column->Equilibrate Equilibrate->Load_Sample Elute Run Gradient Elution Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Proceed to Pool_Fractions Pool Pure Fractions TLC_Fractions->Pool_Fractions Evaporate Evaporate Solvent Pool_Fractions->Evaporate Final_Product Obtain Pure Product & Characterize Evaporate->Final_Product

Caption: Workflow for the purification of this compound.

Materials and Reagents

Material/ReagentGrade/SpecificationPurpose
Crude this compoundSynthetic GradeStarting material for purification
Silica GelFlash Chromatography Grade, 230-400 meshStationary Phase
HexanesHPLC GradeMobile Phase (Non-polar component)
Ethyl Acetate (EtOAc)HPLC GradeMobile Phase (Polar component)
Dichloromethane (DCM)HPLC GradeSample dissolution / Mobile Phase
Methanol (MeOH)HPLC GradeMobile Phase (Highly polar component)
TLC PlatesSilica Gel 60 F254Reaction/Fraction Monitoring
Glass Wool / CottonLaboratory GradeColumn plug
SandSea Sand, Washed and DriedProtective layer for stationary phase
Flash Chromatography System(e.g., Teledyne ISCO, Biotage)Automated purification
Rotary EvaporatorStandard Laboratory EquipmentSolvent removal
UV Lamp254 nmTLC plate visualization

Detailed Experimental Protocols

Part 1: Mobile Phase Selection using Thin Layer Chromatography (TLC)

Causality: The success of column chromatography is predicated on the selection of an appropriate mobile phase. TLC serves as a rapid, small-scale proxy for the column, allowing for the empirical determination of a solvent system that provides adequate separation.[6] The ideal solvent system for column chromatography will yield a retention factor (Rf) for the target compound in the range of 0.2 to 0.4 on a TLC plate. This Rf range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain adsorbed too strongly to the stationary phase (requiring excessively high solvent volumes and leading to band broadening).

Step-by-Step Protocol:

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1, 3:7 v/v).

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Place one plate into each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plates and immediately mark the solvent front.

  • Visualize the separated spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Identify the solvent system where the spot corresponding to the product has an Rf of approximately 0.2-0.4 and is well-separated from major impurities. For this compound, a system of 30-50% Ethyl Acetate in Hexane is a common starting point.

Part 2: Automated Flash Column Chromatography Protocol

Causality: Dry loading the sample onto silica gel before introducing it to the column prevents dissolution issues and ensures the sample is applied as a narrow, concentrated band.[7] This leads to sharper peaks and superior separation compared to wet loading, especially for compounds with limited solubility in the initial mobile phase.[8] A gradient elution, where the mobile phase polarity is increased over time, is more efficient than an isocratic (constant polarity) elution. It allows for the rapid removal of non-polar impurities with a weak solvent, followed by the controlled elution of the target compound and finally the stripping of strongly-adsorbed polar impurities with a strong solvent, all within a single run.[9]

Step-by-Step Protocol:

  • Sample Preparation (Dry Loading):

    • Weigh the crude this compound.

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add silica gel to the solution (approximately 2-3 times the mass of the crude product) and mix to form a slurry.

    • Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample.

  • Column and System Preparation:

    • Select a pre-packed silica gel column or pack a glass column. The amount of silica should be 20-50 times the weight of the crude sample for effective separation.[5]

    • Install the column on the automated flash chromatography system.

    • Prime the system pumps with the designated solvents: Solvent A (e.g., 100% Hexane) and Solvent B (e.g., 100% Ethyl Acetate).

    • Equilibrate the column by flushing it with 3-5 column volumes (CV) of the initial, low-polarity solvent mixture (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading and Elution:

    • Transfer the dry-loaded sample powder into an empty solid-load cartridge and attach it to the system, or carefully add it to the top of the manually packed column.

    • Program the elution gradient. A typical gradient for this compound is outlined in the table below.

    • Set the flow rate according to the column size (refer to manufacturer guidelines).

    • Begin the run. The system will automatically execute the gradient, monitor the eluent via a UV detector, and collect fractions based on the detected peaks.

Data Summary and Analysis

The following table provides a representative set of parameters for the purification.

ParameterRecommended Value/SettingRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar stationary phase for separating moderately polar organic compounds.[5][6]
Mobile Phase A HexanesNon-polar solvent to elute non-polar impurities.
Mobile Phase B Ethyl AcetatePolar solvent to elute the target compound and polar impurities.[9]
TLC Rf (Target) ~0.3 in 40% EtOAc/HexaneIndicates optimal polarity for good separation on the column.
Elution Gradient 0-2 CV: 10% B2-12 CV: 10% -> 60% B12-15 CV: 60% -> 100% B15-18 CV: 100% BA linear gradient effectively resolves components, followed by a high-polarity wash to clean the column.
Detection UV at 254 nmThe aromatic quinolinone core strongly absorbs UV light.

Fraction Analysis:

  • Spot every 2-3 collected fractions onto a TLC plate, alongside a spot of the original crude mixture.

  • Develop the TLC plate using the solvent system identified in Part 1.

  • Visualize under UV light.

  • Fractions that show a single, clean spot corresponding to the product's Rf value should be combined.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Determine the final mass and calculate the percentage yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

References

  • Amrita University. (n.d.). Separation of Compounds Using Column Chromatography. Virtual Labs. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Khan, F. A. (n.d.). Nitration of Phenol and Purification by Column Chromatography. CDN. Retrieved from [Link]

  • Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org. Retrieved from [Link]

  • Reddit. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. Retrieved from [Link]

  • Silver, J. (2015). What is the most polar solvent usable in silica gel chromatography? ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • Nandakumar, V., et al. (2023). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Arumugam, N., et al. (2020). A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway. Bioorganic Chemistry. Retrieved from [Link]

  • Musielak, B., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • O'Dowd, H., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopic Techniques for the Characterization of 8-Nitroquinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Nitroquinolone and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and materials science. Their synthesis and subsequent use in drug development pipelines necessitate rigorous structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of these molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹H and ¹³C NMR for the characterization of 8-nitroquinolone compounds. It details field-proven protocols for sample preparation and data acquisition, explains the fundamental principles of spectral interpretation tailored to this specific molecular scaffold, and presents expected chemical shift data to aid in analysis.

Introduction: The Need for Precise Characterization

Quinolones are foundational scaffolds in numerous therapeutic agents, known for their broad-spectrum antibacterial and anticancer activities.[1] The introduction of a nitro group at the C-8 position of the quinoline ring dramatically alters the molecule's electronic properties and, consequently, its biological activity and chemical reactivity.[2] This makes the 8-nitroquinolone core a key synthon for developing novel pharmaceutical candidates.[2][3]

Given the subtle isomeric possibilities and the direct link between structure and function, verifying the precise substitution pattern and purity is paramount. ¹H and ¹³C NMR spectroscopy provides atomic-level structural information, including the number and connectivity of atoms, making it an indispensable tool for confirming the identity and integrity of newly synthesized 8-nitroquinolone derivatives.[1]

Theoretical Basis: Understanding the Influence of the 8-Nitro Group

The power of NMR in characterizing 8-nitroquinolones lies in the sensitivity of nuclear chemical shifts (δ) to the local electronic environment.[4] The quinoline ring system itself features a nitrogen heteroatom that influences the electron density across both the pyridine and benzene rings. The addition of an 8-nitro group introduces a potent electron-withdrawing effect, which is key to interpreting the resulting spectra.

  • Electron-Withdrawing Nature: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups, operating through both inductive (-I) and resonance (-M) effects.[5]

  • Deshielding Effect: This withdrawal of electron density "deshields" the nearby nuclei (protons and carbons) from the applied magnetic field. As a result, these nuclei resonate at a higher frequency, shifting their signals "downfield" (to a higher ppm value) in the NMR spectrum.[5]

  • Predictable Chemical Shifts: The deshielding effect is most pronounced on the protons and carbons ortho and para to the nitro group. In the 8-nitroquinolone scaffold, this means H-7 and the carbocyclic ring carbons will experience significant downfield shifts compared to unsubstituted quinoline, providing a clear spectral signature for this substitution pattern.[5]

Below is the core structure of 8-nitroquinoline with the standard numbering system used for spectral assignment.

Caption: Numbering scheme for the 8-nitroquinoline scaffold.

Experimental Protocols
3.1. Protocol 1: Sample Preparation

High-quality NMR data begins with meticulous sample preparation. The goal is to create a clear, homogeneous solution free of particulate matter.

Materials:

  • 8-nitroquinolone compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)[6][7]

  • High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Glass vial

  • Pasteur pipette with cotton or glass wool plug[8]

  • 5 mm NMR tube (clean and dry)[7]

  • Vortex mixer

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the 8-nitroquinolone compound into a clean, dry glass vial.[8]

  • Select a Solvent: Test the solubility of the compound in non-deuterated solvents first to find a suitable one.[6] 8-nitroquinolones are often soluble in chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is particularly useful for compounds with lower solubility.

  • Dissolution: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial.[7][8] Cap the vial and use a vortex mixer to ensure the sample is fully dissolved.

  • Filtration: If any solid particles remain, the solution must be filtered to prevent distortion of the magnetic field, which causes broad spectral lines. Place a small, tight plug of cotton or glass wool into a Pasteur pipette.[8]

  • Transfer to NMR Tube: Using the filter pipette, transfer the clear solution into the NMR tube. The final solution height should be approximately 4-5 cm (0.5-0.6 mL).[7][8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly just below the cap.[6] Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[7]

3.2. Protocol 2: ¹H and ¹³C NMR Data Acquisition

These are general acquisition parameters. Specific settings may need to be optimized based on the spectrometer and sample concentration.

Instrument: 400 MHz (or higher) NMR Spectrometer Temperature: 298 K (25 °C)

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width (SW): 16 ppm (centered around 6 ppm)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 8-16 (adjust for concentration)

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transform. Phase and baseline correct the spectrum. Calibrate the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Spectral Width (SW): 240 ppm (centered around 120 ppm)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more (¹³C is ~6000 times less sensitive than ¹H)[7]

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate using the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Spectral Interpretation and Data Analysis
4.1. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity (coupling constants).

  • Chemical Shifts (δ): Protons on the quinoline ring typically appear in the aromatic region (7.0-9.0 ppm). Due to the strong deshielding from the 8-nitro group, protons on the carbocyclic ring (H-5, H-6, H-7) will be shifted significantly downfield.[5]

  • Coupling Constants (J): The splitting patterns reveal which protons are adjacent.

    • Ortho coupling (³J_HH): ~7-9 Hz

    • Meta coupling (⁴J_HH): ~1-3 Hz

    • Para coupling (⁵J_HH): ~0-1 Hz

  • Expected Pattern: For the parent 8-nitroquinoline, one would expect to see distinct signals for the six aromatic protons. H-2, adjacent to the nitrogen, is typically the most downfield proton on the pyridine ring. H-7, being ortho to the nitro group, will also be significantly downfield.

4.2. ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.

  • Chemical Shifts (δ): Aromatic carbons resonate between 110-160 ppm.

  • Quaternary Carbons: Carbons with no attached protons (C-4a, C-8, C-8a) will appear as singlets and often have lower intensity due to longer relaxation times.

  • Effect of -NO₂ Group: The carbon directly attached to the nitro group (C-8) will be significantly deshielded. Other carbons in the carbocyclic ring (C-5, C-6, C-7) will also be shifted downfield compared to unsubstituted quinoline.

4.3. Representative Data for 8-Nitroquinoline

The following table summarizes the expected chemical shifts for the parent 8-nitroquinoline compound, which serves as a baseline for analyzing substituted derivatives.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2 ~8.9 - 9.1~151 - 152
3 ~7.5 - 7.7~122 - 123
4 ~8.4 - 8.6~135 - 136
4a -~128 - 129
5 ~7.8 - 8.0~126 - 127
6 ~7.6 - 7.8~130 - 131
7 ~8.1 - 8.3~123 - 124
8 -~145 - 146
8a -~142 - 143
Data synthesized from spectral databases and literature sources.[9] Shifts are approximate and highly dependent on solvent and concentration.
4.4. Advanced 2D NMR Techniques for Unambiguous Assignment

For complex derivatives or when 1D spectra are ambiguous, 2D NMR experiments are essential for confirming the structure.[10][11]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This is crucial for tracing the connectivity around the rings.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to, providing a direct ¹H-¹³C one-bond correlation map.[1][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful tool for assembling the molecular skeleton, as it links fragments together and definitively places substituents by correlating protons to quaternary carbons.[3][10]

The following workflow illustrates the logical progression from sample to confirmed structure.

Caption: Workflow for NMR characterization of 8-nitroquinolones.

Conclusion

¹H and ¹³C NMR spectroscopy are robust and indispensable tools for the structural characterization of 8-nitroquinolone compounds. By understanding the profound electronic influence of the 8-nitro group on chemical shifts and applying systematic protocols for sample preparation and data acquisition, researchers can confidently determine molecular structure and assess purity. The integration of 1D and advanced 2D NMR techniques provides a self-validating system that ensures the scientific integrity of data, which is critical for advancing research and development in medicinal chemistry.

References
  • PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. Accessed January 18, 2026. Available from: [Link]

  • Al-Hiari, Y. M., et al. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules. 2007. Available from: [Link]

  • University of Bern. InfoSheet: NMR sample preparation. Department of Chemistry and Biochemistry. Accessed January 18, 2026. Available from: [Link]

  • Al-Hiari, Y. M., et al. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Institutes of Health. 2007. Available from: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Accessed January 18, 2026. Available from: [Link]

  • University of Vienna. NMR Sample Preparation. Faculty of Chemistry. Accessed January 18, 2026. Available from: [Link]

  • University of Bristol. How to Prepare Samples for NMR. School of Chemistry. Accessed January 18, 2026. Available from: [Link]

  • SpectraBase. 8-Nitroquinoline [¹³C NMR]. Wiley. Accessed January 18, 2026. Available from: [Link]

  • Trade Science Inc. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. 2017. Available from: [Link]

  • Fiveable. Advanced NMR Techniques and Applications. Fiveable. Accessed January 18, 2026. Available from: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Hypha Discovery. Accessed January 18, 2026. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 8-Nitro-2,3-dihydroquinolin-4(1H)-one Scaffold

The quinoline nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] Derivatives of quinoline have demonstrated immense therapeutic potential, finding applications as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[3][4][5] The introduction of a nitro group, particularly at the C8 position, significantly modulates the electronic properties of the quinoline ring system. This modification can enhance biological activity and provide a crucial synthetic handle for further functionalization, making 8-nitroquinoline derivatives particularly valuable in drug discovery programs.[6][7]

Specifically, the 2,3-dihydroquinolin-4(1H)-one (or 4-quinolone) framework is a privileged structure in its own right, present in many pharmacologically active compounds.[8] This guide provides an in-depth exploration of the primary synthetic pathways to produce this compound and its derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, step-by-step protocols grounded in established chemical principles. We will not only outline the "how" but also delve into the "why," explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Core Synthetic Strategies: Building the Framework

The synthesis of this compound derivatives can be broadly approached via two logical pathways:

  • Early-Stage Nitration: Nitration of a suitable acyclic precursor, followed by an intramolecular cyclization to form the nitro-dihydroquinolinone ring system.

  • Late-Stage Functionalization: Synthesis of the core dihydroquinolinone ring first, followed by nitration and subsequent derivatization, often through Nucleophilic Aromatic Substitution (SNAr).

This guide will focus on a robust and widely applicable method that combines these strategies: the cyclization of a nitrated precursor to form the core, followed by derivatization at other positions on the ring. We will also detail the subsequent reduction of the nitro group, a key transformation that unlocks a vast potential for further analogue synthesis.

Protocol 1: Intramolecular Cyclization to Synthesize the Dihydroquinolinone Core

The most direct method for constructing the 2,3-dihydroquinolin-4(1H)-one ring is through the intramolecular Friedel-Crafts acylation of a 3-(phenylamino)propanoic acid derivative. To obtain the desired 8-nitro substitution pattern, the synthesis begins with a suitably substituted aniline precursor.

Principle of the Reaction

This synthesis relies on a two-step process starting from 2-nitroaniline. First, a Michael addition of the aniline to an acrylic acid ester introduces the three-carbon side chain. Following hydrolysis, the resulting 3-(2-nitrophenylamino)propanoic acid is cyclized under strong acid catalysis. The strong acid (e.g., polyphosphoric acid) protonates the carboxylic acid, activating it for electrophilic attack on the electron-rich aromatic ring, leading to ring closure and dehydration to form the target ketone.

Experimental Workflow: Synthesis of this compound

G A 2-Nitroaniline + Methyl Acrylate B Michael Addition (Reflux in Acetic Acid) A->B Step 1 C Methyl 3-(2-nitrophenylamino)propanoate B->C D Alkaline Hydrolysis (NaOH, H₂O/MeOH) C->D Step 2 E 3-(2-Nitrophenylamino)propanoic Acid D->E F Intramolecular Cyclization (Polyphosphoric Acid, 120°C) E->F Step 3 G This compound F->G

Caption: Workflow for the synthesis of the core 8-nitro-dihydroquinolinone scaffold.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purpose
2-NitroanilineC₆H₆N₂O₂138.12Starting Material
Methyl AcrylateC₄H₆O₂86.09Michael Acceptor
Glacial Acetic AcidCH₃COOH60.05Solvent/Catalyst
Sodium HydroxideNaOH40.00Hydrolysis Reagent
MethanolCH₃OH32.04Solvent
Hydrochloric Acid (conc.)HCl36.46Acidification
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)VariableCyclization Catalyst
Step-by-Step Methodology

Step 1: Synthesis of Methyl 3-(2-nitrophenylamino)propanoate

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-nitroaniline (13.8 g, 0.1 mol), methyl acrylate (10.3 g, 0.12 mol), and glacial acetic acid (50 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product is typically a yellow-orange solid.

Step 2: Synthesis of 3-(2-Nitrophenylamino)propanoic Acid

  • Suspend the crude methyl 3-(2-nitrophenylamino)propanoate (from Step 1) in a mixture of methanol (80 mL) and water (40 mL).

  • Add sodium hydroxide (6.0 g, 0.15 mol) and heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Cool the solution to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A yellow solid will precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the carboxylic acid intermediate.

Step 3: Cyclization to this compound

  • Place polyphosphoric acid (approx. 100 g) in a 250 mL flask and heat to 80-90°C in an oil bath with mechanical stirring.

  • Slowly add the 3-(2-nitrophenylamino)propanoic acid (10.5 g, 0.05 mol) in portions to the hot PPA.

  • After the addition is complete, increase the temperature to 120°C and stir for 2-3 hours. The mixture will become thick and change color.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to about 70°C and pour it carefully onto 300 g of crushed ice with vigorous stirring.

  • The product will precipitate. Allow the mixture to stand for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash extensively with cold water, then with a saturated sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

  • Dry the crude product. Recrystallize from ethanol or isopropanol to obtain pure this compound as a yellow crystalline solid.

Rationale and Field-Proven Insights
  • Causality: The use of polyphosphoric acid is critical; it serves as both the acidic catalyst and a powerful dehydrating agent, driving the intramolecular acylation to completion.

  • Expertise: The addition of the acid to hot PPA must be done cautiously and in portions to control the initial exotherm. The viscosity of the PPA mixture requires robust mechanical stirring.

  • Trustworthiness: The work-up procedure is self-validating. The extensive washing with water removes residual PPA, and the bicarbonate wash removes any unreacted carboxylic acid, ensuring the purity of the final product.

Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing 8-nitro group, combined with the ketone at C4, strongly activates the aromatic ring for nucleophilic attack. This allows for the displacement of leaving groups, such as halogens, at positions like C7. This SNAr reaction is a powerful tool for creating a diverse library of derivatives from a common intermediate. The following protocol is based on the synthesis of 7-amino-substituted 8-nitrofluoroquinolones.[6]

Principle of the Reaction

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex—the intermediate formed upon attack of the nucleophile (an amine) on the carbon bearing the leaving group (a halogen). A mild base is used to deprotonate the nucleophile and neutralize the acid generated during the reaction.

Experimental Workflow: C7-Amine Derivatization

G cluster_0 Reactants A 7-Chloro-8-nitro-dihydroquinolinone Derivative C Nucleophilic Aromatic Substitution (NaHCO₃, aq. Ethanol, 75-80°C) A->C B Primary Amine (R-NH₂) B->C D Work-up (Cooling, Filtration) C->D Reaction E 7-Amino-8-nitro-dihydroquinolinone Derivative D->E Purification

Caption: General workflow for SNAr derivatization at the C7 position.

Step-by-Step Methodology

This protocol is adapted from the synthesis of related 8-nitrofluoroquinolones and can be applied to the dihydroquinolinone system.[6]

  • To a stirred mixture of the 7-chloro-8-nitro-2,3-dihydroquinolin-4(1H)-one (1.0 g, ~3-4 mmol, depending on other substituents) in 50% aqueous ethanol (140 mL), add the desired primary amine (3 equivalents, ~9-12 mmol) and sodium hydrogen carbonate (1.5 g, 18 mmol).

  • Heat the mixture to 75-80°C under reflux conditions. The reaction times can be very long, often requiring 144-162 hours.[6]

  • Monitor the reaction progress by TLC. Additional base may be required for slow reactions.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

Quantitative Data Summary

The following table presents representative data for SNAr reactions on a related quinolone core, illustrating typical yields and conditions.[6]

Nucleophile (Amine)Reaction Time (h)Yield (%)Melting Point (°C)
2-Aminopyridine156-16257%234–237 (dec.)
p-Toluidine144-156~60%>300 (dec.)
Aniline144-156~55%288–290 (dec.)

Data adapted from a similar 7-chloro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid system.[6]

Rationale and Field-Proven Insights
  • Causality: The 8-nitro group is essential for this reaction's success. It provides the necessary electronic activation for the addition of even weakly nucleophilic amines.[6]

  • Expertise: The reaction times are notably long. This indicates a high activation energy, even with the nitro group's assistance. Patience and careful monitoring are key. Using a higher boiling point solvent or microwave irradiation could potentially shorten reaction times, but would require re-optimization.

  • Trustworthiness: The protocol uses a simple work-up procedure (precipitation and filtration) which is effective for these types of polar, often poorly soluble, products. The use of NaHCO₃ as a mild base prevents side reactions that might occur with stronger bases.

Protocol 3: Reduction of the Nitro Group via Béchamp Reduction

The 8-nitro group, having served its purpose as an activating group, can be converted into an 8-amino group. This amine is a versatile functional handle for a wide range of subsequent modifications (e.g., amide formation, diazotization). The Béchamp reduction is a classic, cost-effective, and scalable method for this transformation.[9][10]

Principle of the Reaction

The Béchamp reduction uses zero-valent iron in an acidic medium (typically HCl or acetic acid) to reduce an aromatic nitro group.[10] The reaction is believed to proceed through a stepwise ionic mechanism involving protonation of the nitro group followed by sequential single-electron transfers from the iron metal.[11] The overall process converts the -NO₂ group to an -NH₂ group, with the iron being oxidized to iron(II/III) oxides/hydroxides.

Experimental Workflow: Béchamp Reduction

G A 8-Nitro-dihydroquinolinone Derivative C Reduction (Reflux) A->C B Iron Powder + Acid (e.g., HCl) B->C D Basification & Extraction (NaOH, Ethyl Acetate) C->D Reaction E 8-Amino-dihydroquinolinone Derivative D->E Work-up & Purification

Caption: Workflow for the reduction of the 8-nitro group to an 8-amino group.

Step-by-Step Methodology

This is a general protocol adapted for the dihydroquinolinone scaffold.[10]

  • In a round-bottom flask, add the this compound derivative (10 mmol), iron powder (75 mmol, 7.5 eq), and ethanol or water (50-100 mL).

  • Heat the stirred suspension to 60-70°C.

  • Add concentrated hydrochloric acid (15 mL) dropwise over 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Neutralize the mixture by carefully adding a dilute sodium hydroxide solution until the pH is ~8-9. This will cause the precipitation of a thick iron hydroxide sludge.[10]

  • Add ethyl acetate (150 mL) and stir the biphasic mixture vigorously for 15 minutes to extract the product.

  • Stop stirring and allow the layers to separate. If an emulsion forms, gentle swirling or addition of brine can help break it. Decant the upper organic layer.

  • Transfer the remaining mixture to a separating funnel, allow the iron sludge to settle, and separate the remaining organic layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-amino derivative.

  • Purify the product by column chromatography or recrystallization.

Rationale and Field-Proven Insights
  • Causality: The reduction is heterogeneous, occurring on the surface of the iron particles.[11] The acid serves to activate the nitro group and to slowly dissolve the iron metal, providing the necessary electrons for the reduction.

  • Expertise: The work-up is the most challenging part of this procedure. The iron hydroxide sludge can make extraction difficult. It is critical not to shake the separating funnel vigorously, as this will create a stable emulsion.[10] Decanting the bulk of the organic layer before using a separating funnel is a practical and effective technique.

  • Trustworthiness: While modern methods like catalytic hydrogenation are often cleaner, the Béchamp reduction is highly reliable, inexpensive, and avoids the use of precious metal catalysts, making it suitable for large-scale synthesis.[12]

Conclusion

The synthetic protocols detailed in this guide provide a robust and versatile platform for the creation of this compound derivatives. By leveraging a logical sequence of intramolecular cyclization, nucleophilic aromatic substitution, and nitro group reduction, researchers can access a wide chemical space for exploration in drug discovery. The insights provided into the causality and practical execution of these steps are intended to empower scientists to not only replicate these methods but also to rationally design novel analogues for the development of next-generation therapeutics.

References

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Jordan Journal of Pharmaceutical Sciences, 1(1).
  • Pharmapproach. (n.d.). Bechamp Reduction.
  • Wikipedia. (n.d.). Béchamp reduction. Available at: [Link]

  • Chem-Station. (2017). Bechamp Reduction. Chem-Station International Edition. Available at: [Link]

  • BenchChem. (2025). 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis. Technical Guide.
  • Ma, D., et al. (2021). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? Discussion. Available at: [Link]

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1380. Available at: [Link]

  • Gomathi, G., et al. (2020). A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway. Bioorganic Chemistry, 97, 103709. Available at: [Link]

  • Organic Syntheses. (n.d.). Quinoline. Organic Syntheses Procedure. Available at: [Link]

  • Abdel-Mageid, R. E., et al. (2009). Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. Medicinal Chemistry, 5(3), 227-236. Available at: [Link]

  • Kumar, S., & Singh, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Journal of Molecular Structure. (2023). Synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives as potential inhibitors of TNF-α. Journal of Molecular Structure, 1287, 135668.
  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8535-8567. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Scientific Diagram. Available at: [Link]

  • Abdel-Magid, R. E., et al. (2009). Synthesis and in Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. Medicinal Chemistry, 5(3), 227-36. Available at: [Link]

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8). Available at: [Link]

  • Yuen, M. S., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-4. Available at: [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2008). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 13(5), 961-978. Available at: [Link]

Sources

Application Note: Characterizing 8-Nitro-2,3-dihydroquinolin-4(1H)-one as a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Cytoskeleton as a Therapeutic Target

The microtubule network, a critical component of the cellular cytoskeleton, is a dynamic polymer system composed of α- and β-tubulin heterodimers. Its constant remodeling through phases of polymerization and depolymerization is fundamental to essential cellular processes, including mitosis, intracellular transport, and the maintenance of cell architecture.[1] The critical role of microtubule dynamics in cell division has made it a prime target for anticancer drug development.[2] Agents that disrupt microtubule function, such as the stabilizing taxanes and the destabilizing vinca alkaloids, are mainstays in modern chemotherapy.[1][3]

A significant class of microtubule-destabilizing agents are those that bind to the colchicine binding site on β-tubulin.[4][5] By interacting with this site, these inhibitors induce a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and promoting depolymerization.[4][6] This disruption of microtubule dynamics leads to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells.[7] Notably, compounds targeting the colchicine site may circumvent mechanisms of multidrug resistance associated with other tubulin binders.[2][8]

Recent research has highlighted the potential of quinoline and its derivatives as a scaffold for the development of novel tubulin inhibitors.[9][10][11] This application note provides a comprehensive guide for researchers to investigate the effects of a novel quinoline derivative, 8-Nitro-2,3-dihydroquinolin-4(1H)-one , on tubulin polymerization dynamics. We present detailed protocols for both in vitro and cell-based assays, enabling a thorough characterization of this compound's potential as a microtubule-targeting agent.

Hypothesized Mechanism of Action

Based on the established activity of similar heterocyclic compounds, it is hypothesized that this compound functions as a colchicine binding site inhibitor . The proposed mechanism involves the binding of the compound to a pocket at the interface of α- and β-tubulin, primarily within the β-tubulin subunit.[4][5] This interaction is thought to prevent the straight conformation required for tubulin dimers to assemble into protofilaments, thereby inhibiting microtubule polymerization and shifting the equilibrium towards depolymerization.[4] This leads to a disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[7][12]

Mechanism_of_Action Hypothesized Mechanism of this compound cluster_0 Cellular Environment cluster_1 Molecular Consequences cluster_2 Cellular Outcomes Compound This compound Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Conformational_Change Conformational Change in Tubulin Tubulin->Conformational_Change Polymerization_Inhibition Inhibition of Microtubule Polymerization Conformational_Change->Polymerization_Inhibition MT_Destabilization Microtubule Destabilization Polymerization_Inhibition->MT_Destabilization Mitotic_Arrest G2/M Phase Arrest MT_Destabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis In_Vitro_Workflow In Vitro Tubulin Polymerization Assay Workflow Prep_Reagents 1. Prepare Reagents (Tubulin, Buffers, GTP, Compound) Prep_Plate 2. Prepare 96-well Plate (Compound dilutions, Controls) Prep_Reagents->Prep_Plate Initiate_Reaction 3. Initiate Polymerization (Add tubulin mix to plate) Prep_Plate->Initiate_Reaction Incubate_Read 4. Incubate at 37°C (Read fluorescence kinetically) Initiate_Reaction->Incubate_Read Analyze_Data 5. Data Analysis (Plot curves, calculate IC50) Incubate_Read->Analyze_Data

Caption: Workflow for the in vitro tubulin polymerization assay.

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL.

    • Prepare a 10 mM GTP stock solution in General Tubulin Buffer.

    • Prepare a range of concentrations of this compound by serial dilution of the DMSO stock into General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%. [13] * Prepare positive and vehicle controls similarly.

  • Assay Plate Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In a 96-well plate, add 5 µL of the diluted test compound, controls, or vehicle to the appropriate wells.

  • Reaction Initiation:

    • On ice, prepare the Tubulin Reaction Mix: 45 µL of 4 mg/mL tubulin, 1 µL of 10 mM GTP, and the fluorescent reporter per reaction.

    • To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well of the pre-warmed plate.

  • Data Acquisition:

    • Immediately place the plate in the 37°C reader.

    • Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) every 30 seconds for at least 60 minutes.

Data Analysis and Expected Results

The raw fluorescence data is plotted against time to generate polymerization curves. [1]A typical polymerization curve exhibits three phases: nucleation, growth, and a steady-state plateau. [14][15]

  • Vehicle Control (DMSO): Will show a characteristic sigmoidal curve.

  • Nocodazole (Inhibitor): Will show a dose-dependent decrease in the rate and extent of polymerization.

  • Paclitaxel (Enhancer): Will show an increased rate and extent of polymerization.

  • This compound: If it is an inhibitor, it will produce curves similar to nocodazole.

The inhibitory effect can be quantified by calculating the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control at the steady-state phase.

ParameterDescriptionExpected Effect of Inhibitor
Lag Time Time to initiate polymerization (nucleation phase).May increase.
Vmax Maximum rate of polymerization (growth phase).Decreased.
Plateau Level Maximum fluorescence intensity (total polymer mass).Decreased.
IC₅₀ Concentration for 50% inhibition of polymerization.To be determined.

Cell-Based Microtubule Integrity Assay

This assay assesses the effect of this compound on the microtubule network within intact cells using immunofluorescence microscopy. [16]

Materials and Reagents
  • HeLa or other suitable cancer cell line

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Nocodazole (positive control)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Formaldehyde (for fixing)

  • Triton X-100 (for permeabilization)

  • Bovine Serum Albumin (BSA) (for blocking)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: fluorescently-conjugated anti-mouse IgG

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, controls, or vehicle for a specified time (e.g., 18-24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% formaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with anti-α-tubulin primary antibody (e.g., 1:500 dilution) overnight at 4°C. [16] * Incubate with a fluorescently-conjugated secondary antibody (e.g., 1:1000 dilution) and DAPI for 1 hour at room temperature.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Analyze the morphology of the microtubule network.

Expected Results
  • Vehicle Control: Cells will display a well-defined, filamentous microtubule network extending throughout the cytoplasm.

  • Nocodazole (Inhibitor): The microtubule network will appear diffuse and fragmented, with a loss of filamentous structures.

  • Paclitaxel (Stabilizer): Microtubules will appear as dense, bundled structures, often forming asters.

  • This compound: If it acts as a destabilizer, it will cause a dose-dependent disruption and depolymerization of the microtubule network, similar to nocodazole.

Troubleshooting

IssuePossible CauseSolution
No polymerization in control Inactive tubulin, incorrect buffer pH, GTP degradation.Use fresh tubulin, ensure buffer is at pH 6.9, use fresh GTP. [13]
High background fluorescence Compound auto-fluorescence.Run a control with the compound in buffer without tubulin.
Precipitation of compound Low solubility in aqueous buffer.Ensure final DMSO concentration is below 1-2%. [13]Pre-warm buffer.
Inconsistent cell staining Incomplete fixing or permeabilization.Optimize fixation and permeabilization times and concentrations.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential tubulin polymerization inhibitor. By combining direct in vitro assays with cell-based morphological analysis, researchers can gain valuable insights into the compound's mechanism of action and its potential as a novel anticancer agent.

References

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P - Cytoskeleton, Inc. (URL: [Link])

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. (URL: [Link])

  • Field, J. J., Pera, B., Calvo, E., Canales, A., Zurwerra, D., Trigili, C., ... & Díaz, J. F. (2017). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 22(10), 1573. (URL: [Link])

  • Wang, Y., Zhang, N., Li, W., & Miller, D. D. (2019). A Potent, Metabolically Stable Tubulin Inhibitor Targets the Colchicine Binding Site and Overcomes Taxane Resistance. Cancer Research, 79(13_Supplement), 3505-3505. (URL: [Link])

  • Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) - Cytoskeleton, Inc. (URL: [Link])

  • Wang, Y., Li, W., & Miller, D. D. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163618. (URL: [Link])

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (URL: [Link])

  • HTS-Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (URL: [Link])

  • Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) - Hölzel Diagnostika. (URL: [Link])

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | ACS Omega - ACS Publications. (URL: [Link])

  • Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin) - Hölzel Biotech. (URL: [Link])

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (URL: [Link])

  • Tubulin Polymerization Assay - Bio-protocol. (URL: [Link])

  • A cell-based assay for detecting microtubule stabilizing agents. (A)... - ResearchGate. (URL: [Link])

  • Measuring microtubule dynamics - PMC - NIH. (URL: [Link])

  • A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle - eLife. (URL: [Link])

  • Analysis of microtubule polymerization dynamics in live cells - PMC - PubMed Central. (URL: [Link])

  • A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway - PubMed. (URL: [Link])

  • Development of tubulin polymerization inhibitors as anticancer agents - PubMed. (URL: [Link])

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence - ResearchGate. (URL: [Link])

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - ScienceDirect. (URL: [Link])

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed. (URL: [Link])

  • Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents - Royal Society of Chemistry. (URL: [Link])

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. (URL: [Link])

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Publishing. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

  • Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8- Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-o ne Alkaloid Analogs - ResearchGate. (URL: [Link])

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Publishing. (URL: [Link])

  • Synthesis and in Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs - PubMed. (URL: [Link])

  • Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed. (URL: [Link])

  • Discovery of 4-amino and 4-hydroxy-1-aroylindoles as potent tubulin polymerization inhibitors - PubMed. (URL: [Link])

Sources

Application Notes and Protocols: Investigating the Mitochondrial-Mediated Intrinsic Pathway of Apoptosis with 8-Nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing 8-Nitro-2,3-dihydroquinolin-4(1H)-one and its analogs in the study of the mitochondrial-mediated intrinsic pathway of apoptosis. This document outlines the core principles of this apoptotic cascade, details the potential mechanisms of action for quinoline-based compounds, and provides field-proven, step-by-step protocols for key validation assays. The included methodologies are designed to be self-validating, ensuring robust and reproducible data for academic research and drug discovery programs.

Introduction: The Mitochondrion as a Central Regulator of Apoptosis

The intrinsic pathway of apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1] Central to this pathway is the mitochondrion, which integrates various intracellular stress signals, such as DNA damage, growth factor deprivation, or cytotoxic insults.[1] A critical event in this cascade is the permeabilization of the outer mitochondrial membrane (MOMP), which is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][3][4] This family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[2][5]

Upon apoptotic stimulation, pro-apoptotic Bcl-2 proteins translocate to the mitochondria, leading to the formation of pores in the outer membrane.[2][4] This results in the release of key apoptogenic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[1][2] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome.[1] This complex then recruits and activates the initiator caspase, caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[1][6]

This compound: A Potential Modulator of the Intrinsic Pathway

While direct studies on this compound's role in mitochondrial apoptosis are emerging, the broader class of quinoline and quinazolinone derivatives has demonstrated significant cytotoxic and anti-cancer activities.[7][8] Notably, derivatives such as 8-nitro quinoline-thiosemicarbazone analogues have been shown to induce apoptosis through the mitochondrial pathway, often associated with the generation of reactive oxygen species (ROS) and cell cycle arrest.[9][10][11] These findings suggest that the this compound scaffold is a promising starting point for investigating novel modulators of the intrinsic apoptotic pathway.

The proposed mechanism of action for such compounds often involves the induction of cellular stress, leading to a disruption of the balance between pro- and anti-apoptotic Bcl-2 family proteins. This ultimately triggers MOMP and the downstream apoptotic cascade.

Experimental Workflows and Protocols

To elucidate the precise role of this compound or its analogs in inducing mitochondrial-mediated apoptosis, a series of validated assays should be performed. The following protocols provide a robust framework for this investigation.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A hallmark of early apoptosis is the dissipation of the mitochondrial membrane potential (ΔΨm).[12] This can be qualitatively and quantitatively assessed using cationic fluorescent dyes that accumulate in healthy mitochondria.

The JC-1 dye exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[12][13]

Materials:

  • JC-1 Dye Solution

  • Assay Buffer

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

  • Positive control (e.g., CCCP or FCCP)[13]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound for the desired time period. Include a vehicle-only negative control and a positive control treated with a mitochondrial uncoupler like FCCP (5-50 µM for 15-30 minutes).[13]

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.[13]

  • Washing: Gently wash the cells with the provided assay buffer to remove excess dye.[13]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

    • JC-1 Aggregates (Red): Excitation ~540 nm / Emission ~590 nm[13]

    • JC-1 Monomers (Green): Excitation ~485 nm / Emission ~535 nm[13]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Diagram 1: Experimental Workflow for Assessing Mitochondrial Membrane Potential

workflow_mmp cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed cells in 96-well plate treat Treat with this compound and controls seed->treat stain Add JC-1 staining solution treat->stain wash Wash cells with assay buffer stain->wash measure Measure Red and Green Fluorescence wash->measure calculate Calculate Red/Green Ratio measure->calculate interpret Interpret ΔΨm dissipation calculate->interpret

Caption: Workflow for Mitochondrial Membrane Potential Assay.

Detection of Cytochrome c Release

The release of cytochrome c from the mitochondria into the cytosol is a pivotal event in the intrinsic apoptotic pathway.[14] This can be detected by separating the cytosolic and mitochondrial fractions of the cell and performing a Western blot.

Materials:

  • Cytosol Extraction Buffer[14][15]

  • Mitochondrial Extraction Buffer[15]

  • Dounce homogenizer[15]

  • Primary antibody against Cytochrome c

  • Primary antibodies for organelle markers (e.g., COX IV for mitochondria, GAPDH for cytosol)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Collection and Lysis:

    • Treat cells with this compound as described previously.

    • Collect approximately 5 x 10^7 cells by centrifugation.[15]

    • Wash the cells with ice-cold PBS.[15]

    • Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer and incubate on ice for 15 minutes.[15]

  • Homogenization:

    • Homogenize the cells using a pre-chilled Dounce tissue grinder on ice.[15]

  • Fractionation:

    • Centrifuge the homogenate at low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.[14][16]

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 30 minutes at 4°C to pellet the mitochondria.[15][16] The resulting supernatant is the cytosolic fraction.

    • Wash the mitochondrial pellet and then resuspend it in Mitochondrial Extraction Buffer.

  • Western Blotting:

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Perform standard Western blotting procedures, probing with antibodies for cytochrome c, a mitochondrial marker, and a cytosolic marker.[15]

  • Data Analysis: An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to the control indicates its release from the mitochondria.

Diagram 2: Signaling Pathway of Mitochondrial-Mediated Apoptosis

intrinsic_pathway stress Cellular Stress (e.g., this compound) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) stress->bcl2_family momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Key Events in the Intrinsic Apoptotic Pathway.

Measurement of Initiator Caspase-9 Activity

The activation of caspase-9 is a direct consequence of apoptosome formation and a key indicator of the intrinsic pathway's engagement.[6][17]

This assay utilizes a specific peptide substrate for caspase-9 (LEHD) conjugated to a colorimetric reporter molecule (p-nitroanilide, pNA).[6][18] Cleavage of the substrate by active caspase-9 releases pNA, which can be quantified by measuring its absorbance.[6][18]

Materials:

  • Caspase-9 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and LEHD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Treat cells with this compound and collect 3-5 x 10^6 cells per sample.[18]

    • Resuspend the cells in the provided chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[18]

    • Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.[18]

  • Assay Reaction:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Prepare the 2x Reaction Buffer with DTT as per the kit's instructions.[18]

    • Add the 2x Reaction Buffer to each sample.[18]

    • Initiate the reaction by adding the LEHD-pNA substrate.[18]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

    • Measure the absorbance at 405 nm using a microplate reader.[17]

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-9 activity.

Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes for a compound that induces apoptosis via the mitochondrial-mediated intrinsic pathway.

AssayParameter MeasuredExpected Outcome with this compound
Mitochondrial Membrane Potential (JC-1) Red/Green Fluorescence RatioA dose- and time-dependent decrease in the ratio, indicating ΔΨm dissipation.
Cytochrome c Release (Western Blot) Cytochrome c levels in cytosolic vs. mitochondrial fractionsAn increase of cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction.
Caspase-9 Activity (Colorimetric Assay) Absorbance at 405 nmA dose- and time-dependent increase in absorbance, indicating elevated caspase-9 activity.

Concluding Remarks

The protocols detailed in these application notes provide a robust and validated framework for investigating the pro-apoptotic potential of this compound and its analogs. By systematically evaluating the key events of the mitochondrial-mediated intrinsic pathway, researchers can elucidate the mechanism of action of novel compounds and advance the development of new therapeutic agents for diseases such as cancer.

References

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
  • Bcl-2 family - Wikipedia.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
  • Mechanisms of Action of Bcl-2 Family Proteins - PMC - PubMed Central.
  • PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c - Novus Biologicals.
  • JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray.
  • TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314) - G-Biosciences.
  • Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications.
  • Caspase-9 Colorimetric Assay - R&D Systems.
  • Cytochrome c release from isolated mitochondria.
  • Cytochrome c Release Apoptosis Assay Kit | QIA87 - Merck Millipore.
  • KHZ0101_KHZ0102 pr514 revA5 jun1608 (caspase-9 colorimetric).
  • Caspase-9 Activity Assay Kit - Boster Biological Technology.
  • A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway - PubMed.
  • N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[2][5][19]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. Available at:

  • Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents.
  • Intrinsic Pathway | MedChemExpress.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed.
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Publishing.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Publishing.

Sources

high-performance liquid chromatography (HPLC) methods for 8-Nitro-2,3-dihydroquinolin-4(1H)-one analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Stability-Indicating HPLC Method for the Analysis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a derivative of the quinolinone scaffold, is of interest in pharmaceutical development due to the varied biological activities of related structures. A reliable analytical method is paramount for ensuring quality, monitoring stability, and supporting formulation development. The described method utilizes a C18 stationary phase with gradient elution and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines. The protocol's trustworthiness is established through a comprehensive validation strategy, including forced degradation studies to ensure the method can unequivocally separate the parent analyte from potential degradation products.

Guiding Principles of the Method

The development of a reliable HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties and the principles of chromatographic separation. The choices made in this protocol are deliberate and designed to yield a robust and transferable method.

Analyte Characteristics: this compound

This compound is a heterocyclic compound featuring a quinolinone core. Its structure incorporates several key features that dictate the analytical strategy:

  • Aromatic System: The benzene ring portion of the quinolinone structure provides inherent UV absorbance.

  • Nitro Group (-NO2): The nitro group is a powerful chromophore, significantly enhancing UV absorbance and making UV-Vis detection a highly sensitive and appropriate choice. Nitroaromatic compounds are often analyzed effectively around 254 nm.[1]

  • Polarity: The presence of the ketone (C=O) and the secondary amine (N-H) within the dihydroquinolinone ring, combined with the polar nitro group, renders the molecule moderately polar. This characteristic makes it an ideal candidate for reversed-phase chromatography, where it will interact effectively with a nonpolar stationary phase.

While specific experimental data for the 8-nitro derivative is not widely published, the parent compound, 2,3-dihydroquinolin-4(1H)-one, has a molecular weight of 147.17 g/mol .[2] The addition of a nitro group increases the molecular weight and polarity. This knowledge informs the starting point for method development.

Rationale for Chromatographic System Selection

Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common and versatile reversed-phase support, offering robust hydrophobic retention for a wide range of moderately polar compounds like the target analyte. For compounds with aromatic systems, a Phenyl-Hexyl phase could also be considered as an alternative due to potential π-π interactions, which can offer different selectivity.[3] However, the C18 phase provides a well-characterized and reliable starting point.

Mobile Phase: A binary mobile phase consisting of an aqueous component and an organic modifier is employed.

  • Organic Modifier: Acetonitrile is chosen over methanol. While both are common, acetonitrile typically provides lower viscosity (leading to lower backpressure) and better UV transparency. For nitroaromatic compounds, both solvents are effective, but acetonitrile often yields sharper peaks.[3][4][5]

  • Aqueous Phase Modifier: A small amount of acid, such as formic acid or phosphoric acid, is added to the aqueous phase.[1][6] This serves a critical purpose: it suppresses the ionization of any residual silanol groups on the silica-based C18 column. This minimizes undesirable peak tailing and results in more symmetrical, reproducible peaks. A pH well below the pKa of the analyte ensures it is in a single, non-ionized form.

Detection: UV detection is selected based on the strong chromophoric nature of the nitroaromatic system. A wavelength of 254 nm is a common and effective choice for detecting nitroaromatic compounds.[1] However, a full UV-Vis scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is chosen. This approach is ideal for stability-indicating methods as it ensures that both early-eluting, highly polar degradation products and the later-eluting, more nonpolar parent compound are eluted as sharp, well-resolved peaks within a reasonable timeframe.

Materials and Instrumentation

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary pump, autosampler, column oven, UV-Vis or Photodiode Array (PDA) detector
Analytical ColumnC18 Reversed-Phase Column
Data AcquisitionChromatography Data System (CDS)
Analytical Balance
pH Meter
Sonicator
Water Purification System
Chemicals & Reagents This compoundReference Standard, purity ≥98%
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
WaterUltrapure, Type I
Formic AcidAnalytical Grade, ~99%
Hydrochloric Acid (HCl)Analytical Grade, ~37%
Sodium Hydroxide (NaOH)Analytical Grade Pellets
Hydrogen Peroxide (H₂O₂)30% Solution, Analytical Grade
Labware Volumetric FlasksClass A (10, 25, 50, 100 mL)
Pipettes and TipsCalibrated
HPLC Vials2 mL, with caps and septa
Syringe Filters0.45 µm, PTFE or Nylon

Analytical Method Protocol

This section provides a step-by-step procedure for the analysis of this compound.

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Add 999 mL of ultrapure water to a 1 L media bottle.

  • Carefully add 1.0 mL of formic acid.

  • Mix thoroughly and sonicate for 10 minutes to degas.

Mobile Phase B (Organic):

  • Use HPLC-grade acetonitrile directly.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

Sample Preparation (e.g., from a formulation):

  • Accurately weigh a portion of the sample (e.g., powder) theoretically containing 25 mg of the analyte into a 25 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation. This creates the Sample Stock Solution.

  • Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent, mix, and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0
System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified.

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Evaluate the results against the following criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[7]
% RSD of Retention Time ≤ 1.0%Demonstrates pump and system stability.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[8][9][10] The following protocols establish the method's reliability.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[9][11] Forced degradation studies are the cornerstone of developing a stability-indicating method.[12][13] The goal is to achieve 5-20% degradation of the active ingredient to ensure potential degradants are formed without generating secondary products from over-stressing.[14]

Protocol:

  • Prepare five separate solutions of the analyte at approximately 1000 µg/mL.

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 1 N HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Add 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours.

    • Thermal Degradation: Heat the solution at 80 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to a light source providing UV and visible light (e.g., ICH-compliant photostability chamber) for a defined period. A control sample should be wrapped in foil.[14]

  • After exposure, neutralize the acid and base samples.

  • Dilute all stressed samples to a final theoretical concentration of 100 µg/mL with the diluent.

  • Analyze the samples by HPLC alongside an unstressed control sample.

  • Assessment: Use a PDA detector to evaluate peak purity for the analyte peak in each stressed sample. The method is specific if the analyte peak is resolved from all degradation product peaks (Resolution > 2.0) and maintains spectral purity.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Evaluation Analyte Analyte Solution (1000 µg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (1N NaOH, RT) Analyte->Base Oxidation Oxidation (30% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C) Analyte->Thermal Photo Photolytic (ICH Light Source) Analyte->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity Resolution Peak Resolution (Rs > 2.0) HPLC->Resolution

Caption: Workflow for Forced Degradation Studies.

Linearity

Protocol:

  • Perform serial dilutions of the Standard Stock Solution to prepare at least five concentrations across a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Assessment: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. The method is linear if r² ≥ 0.999.

Accuracy (Recovery)

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

  • Assessment: The mean recovery should be within 98.0% to 102.0%.

Precision

Protocol:

  • Repeatability (Intra-day Precision): Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.[7]

  • Assessment: Calculate the % RSD for the results of each set. The % RSD should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Assessment: Verify the LOQ by preparing a sample at the calculated concentration and confirming that it can be analyzed with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Protocol:

  • Analyze the Working Standard Solution while making small, deliberate variations to the method parameters.

  • Example variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., vary % Formic Acid slightly)

  • Assessment: Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor). The method is robust if these parameters remain within acceptable limits.

Expected Results and Data Presentation

The described method is expected to produce a sharp, symmetric peak for this compound, well-resolved from any degradation products. The validation results should be documented clearly in tables for easy review.

G cluster_0 Method Development Lifecycle A Analyte Characterization (Physicochemical Properties) B Initial Method Scouting (Column, Mobile Phase, Detector) A->B informs C Method Optimization (Gradient, Flow Rate, Temp.) B->C refine D System Suitability Definition C->D establish criteria E Method Validation (ICH Q2) D->E prerequisite for F Routine Analysis & Lifecycle Management E->F enables

Caption: Overall HPLC Method Development and Validation Workflow.

Table 1: Summary of Validation Parameters
Validation ParameterResultAcceptance Criteria
Specificity No interference observed from degradants. Peak purity > 99.5%Analyte peak resolved from all others
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%≤ 2.0%
Precision (Intermediate %RSD) 1.10%≤ 2.0%
LOQ 0.5 µg/mL (example)Verified with acceptable precision
Robustness PassedSST criteria met under all varied conditions

Conclusion

This application note details a comprehensive, stability-indicating RP-HPLC method for the quantitative analysis of this compound. The causality behind the selection of the column, mobile phase, and detection parameters is explained to provide a deeper understanding of the method's foundation. The inclusion of a full validation protocol, grounded in ICH guidelines, ensures the method is not only scientifically sound but also trustworthy and suitable for use in regulated environments. This robust analytical tool is fit for its intended purpose in quality control, stability studies, and the overall development lifecycle of drug products containing this analyte.

References

  • Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]

  • Bara, M., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Academic. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • SMI. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SMGroup. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Patel, K. & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Tambe, S., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3- YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. GSC Biological and Pharmaceutical Sciences. [Link]

  • Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Agilent. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Musad, E. A. A., et al. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • G. B., et al. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC. [Link]

  • Jampilek, J., et al. (2012). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-dihydroquinolin-4(1H)-one. PubChem. [Link]

Sources

assessing the anti-proliferative effects of 8-nitroquinolone fused acylhydrazones on A549 cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Assessing the Anti-proliferative Effects of 8-Nitroquinolone Fused Acylhydrazones on A549 Human Lung Adenocarcinoma Cell Lines

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the anti-proliferative efficacy of novel 8-nitroquinolone fused acylhydrazone compounds against the A549 non-small cell lung cancer (NSCLC) cell line. This guide details the scientific rationale, step-by-step experimental protocols for cell culture and cytotoxicity assessment, and methods for data analysis and interpretation. Furthermore, it explores the potential molecular mechanisms underlying the observed bioactivity, supported by authoritative literature.

Scientific Rationale & Background

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[2][3] The introduction of a nitro group, particularly at the 8-position, can enhance biological activity, potentially through mechanisms involving DNA damage or by acting as a hypoxia-activated prodrug.[1][4]

Acylhydrazones are another class of compounds well-recognized for their broad spectrum of pharmacological activities, including anticancer effects.[5][6][7] The fusion of an 8-nitroquinolone core with various acylhydrazone moieties creates hybrid molecules with significant potential for potent and selective anti-proliferative activity.[1] This rationale is supported by studies demonstrating that such compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[1][8]

The A549 cell line, derived from a human lung carcinoma, is an extensively characterized and widely accepted model for NSCLC research.[9][10] These adenocarcinomic human alveolar basal epithelial cells are suitable for cytotoxicity assays and mechanistic studies, making them an ideal system for the initial screening and evaluation of these novel compounds.[9][11] This guide focuses on the use of the MTT assay, a reliable colorimetric method for assessing cell metabolic activity, as a proxy for cell viability to quantify the cytotoxic effects of these compounds.[12]

Materials & Reagents

Cell Culture
  • A549 human lung carcinoma cell line (ATCC® CCL-185™)

  • F-12K Medium (or DMEM as an alternative)[9][13][14]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • 0.25% Trypsin-EDTA solution[13]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • DMSO, cell culture grade

  • Trypan Blue stain

Anti-proliferative Assay
  • 8-Nitroquinolone fused acylhydrazone compounds

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, 5 mg/mL in sterile PBS

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

Equipment
  • Laminar flow cabinet (biological safety cabinet, Class II)

  • Humidified incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Centrifuge

  • Hemocytometer or automated cell counter

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Experimental Workflow

The overall process involves maintaining a healthy culture of A549 cells, seeding them for the experiment, treating them with a dilution series of the test compounds, assessing viability with the MTT assay, and finally, analyzing the data to determine the half-maximal inhibitory concentration (IC₅₀).

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A A549 Cell Culture & Maintenance B Compound Stock Preparation C Cell Seeding (96-well plate) A->C D Compound Treatment (24-72h Incubation) B->D C->D E MTT Reagent Addition (4h Incubation) D->E F Formazan Solubilization E->F G Absorbance Reading (Microplate Reader) F->G H Data Normalization (% Viability) G->H I IC50 Calculation (Dose-Response Curve) H->I

Caption: Overall experimental workflow for assessing cytotoxicity.

Detailed Protocols

Protocol 1: A549 Cell Culture & Maintenance

Causality: Maintaining healthy, sub-confluent cell cultures is critical for reproducible results. Cells in the logarithmic growth phase are metabolically active and respond more consistently to cytotoxic agents. Over-confluence can lead to nutrient depletion and contact inhibition, altering cellular physiology and drug sensitivity.

  • Media Preparation: Prepare complete growth medium consisting of F-12K medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[13] Warm the medium to 37°C before use.

  • Thawing Frozen Cells: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Transfer the contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant (DMSO).[10] Resuspend the pellet in fresh medium and transfer to a T-75 flask.

  • Subculturing (Passaging): A549 cells have a doubling time of approximately 22-40 hours.[11][14] Passage the cells when they reach 70-90% confluency.[10][13]

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum, which can inhibit trypsin activity.[14]

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell layer is covered.[14]

    • Incubate at 37°C for 3-5 minutes, or until cells detach when observed under a microscope.[10] Avoid prolonged exposure to trypsin.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.[11][14]

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer and Trypan Blue stain to assess viability.

    • Re-seed cells into new flasks at a split ratio of 1:4 to 1:9.[11] For example, seed new T-75 flasks at a density of 2.5x10⁴ to 5x10⁴ cells/mL.[10]

    • Incubate at 37°C in a 5% CO₂ humidified incubator.

Protocol 2: MTT Cell Viability Assay

Causality: This assay quantifies cell viability based on the activity of mitochondrial reductase enzymes. In living cells, these enzymes convert the water-soluble yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.

  • Cell Seeding:

    • Harvest A549 cells that are in the logarithmic growth phase (70-80% confluent).

    • Perform a cell count and calculate the cell concentration.

    • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into the inner 60 wells of a 96-well plate.[15][16]

    • Self-Validation Step: Add 100 µL of sterile PBS or medium to the outer wells to minimize the "edge effect" (evaporation).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.[15]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each 8-nitroquinolone fused acylhydrazone compound in sterile DMSO.

    • Create a serial dilution of each compound in serum-free medium. The final concentration of DMSO in the wells should be kept constant and non-toxic (typically ≤ 0.5%).

    • Controls (Critical for Validation):

      • Untreated Control: Wells with cells treated only with medium containing the same final concentration of DMSO as the test wells. This represents 100% viability.

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used.

      • Blank Control: Wells containing only medium (no cells) to measure background absorbance.

    • After the 24-hour attachment period, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (including controls).[16][17]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of DMSO or SDS solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • If available, use a reference wavelength of 630 nm to subtract background noise.

Data Analysis & Interpretation

Calculating Percent Viability

The raw absorbance data must be normalized to the untreated control to determine the percentage of viable cells at each compound concentration.

Formula: Percent Viability (%) = [(Abs_Sample - Abs_Blank) / (Abs_Untreated_Control - Abs_Blank)] * 100

Determining the IC₅₀ Value

The IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that is required to inhibit the viability of 50% of a cell population.[18][19] It is a standard measure of a compound's potency.

  • Plot the Data: Use graphing software (e.g., GraphPad Prism, Origin) to plot Percent Viability on the Y-axis against the log of the compound concentration on the X-axis.

  • Curve Fitting: Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[20]

  • IC₅₀ Interpolation: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.

Sample Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Compound IDIC₅₀ (µM) ± SD (n=3)
Compound 3a 15.8 ± 0.1[1]
Compound 3c 15.3 ± 0.7[1]
Compound 11c 17.1 ± 0.2[1]
Positive Control (e.g., Cisplatin) Value to be determined
Test Compound X Value to be determined
Test Compound Y Value to be determined
Note: Data for compounds 3a, 3c, and 11c are adapted from published literature for illustrative purposes.[1]

Potential Mechanism of Action

While the MTT assay confirms anti-proliferative activity, it does not reveal the mechanism. Literature suggests that 8-nitroquinolone derivatives and acylhydrazones can induce cancer cell death through multiple pathways.[1][7][8] The primary hypothesized mechanism involves the induction of apoptosis via the intrinsic (mitochondrial) pathway.

G cluster_cell compound 8-Nitroquinolone Fused Acylhydrazone ros ↑ ROS Production compound->ros cycle Cell Cycle Arrest (G1/S, G2/M) compound->cycle cell A549 Cell mito Mitochondrial Dysfunction ros->mito dna DNA Damage ros->dna bax ↑ Bax / ↓ Bcl-2 Ratio mito->bax cas9 Caspase-9 Activation bax->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis prolif ↓ Proliferation cycle->prolif dna->apoptosis dna->cycle

Caption: Hypothesized signaling pathway for 8-nitroquinolone fused acylhydrazones.

Mechanistic Insights:

  • ROS Production: The compounds may induce oxidative stress by increasing reactive oxygen species (ROS) within the cancer cell.[8]

  • Mitochondrial Pathway: Elevated ROS can lead to mitochondrial dysfunction, altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[21] This triggers the release of cytochrome c and subsequent activation of initiator caspase-9 and effector caspase-3, culminating in apoptosis.[8][22]

  • DNA Damage: The nitroaromatic structure of the quinoline may contribute to DNA damage, which can also trigger apoptosis or arrest the cell cycle to prevent the proliferation of damaged cells.[4][23]

  • Cell Cycle Arrest: Studies have shown that similar compounds can cause A549 cells to arrest in the G1/S and G2/M phases of the cell cycle, directly inhibiting their division and growth.[1][8][24]

Further experiments, such as flow cytometry for cell cycle analysis, Annexin V/PI staining for apoptosis, and Western blotting for key pathway proteins, would be required to validate this proposed mechanism.

References

  • A549 Cell Subculture Protocol. (n.d.). Prime Biosource. Retrieved from [Link]

  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. (2021). REPROCELL. Retrieved from [Link]

  • Culturing A549 cells. (n.d.). Nanopartikel.info. Retrieved from [Link]

  • A549 Cell Culture and Formaldehyde Cross-linking Protocol. (2008). UCSC Genome Browser. Retrieved from [Link]

  • Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Anticancer Activity and Mechanism of Action Evaluation of an Acylhydrazone Cu(II) Complex toward Breast Cancer Cells, Spheroids, and Mammospheres. (2022). ChemMedChem. Retrieved from [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). Molecules. Retrieved from [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). ResearchGate. Retrieved from [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. (n.d.). Wistar Institute. Retrieved from [Link]

  • A549 Cell Line. (n.d.). BCRJ. Retrieved from [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • Acylhydrazone derivatives as potential anticancer agents: Synthesis, bio-evaluation and mechanism of action. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved from [Link]

  • Cancer cell growth inhibition by aroylhydrazone derivatives. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). Cancers. Retrieved from [Link]

  • A Mathematical Model Based on IC50 Curves To Predict Tumor Responses to Drugs. (2013). Florida Online Journals. Retrieved from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2014). Oncology Letters. Retrieved from [Link]

  • Analysis of cell cycle distribution after treatment of A549 cells. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents. (2024). ACS Omega. Retrieved from [Link]

  • Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. (2022). Pharmaceuticals. Retrieved from [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (2021). Molecules. Retrieved from [Link]

  • Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. (2021). Bio-protocol. Retrieved from [Link]

  • Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. (2016). Cytotechnology. Retrieved from [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). Journal of Visualized Experiments. Retrieved from [Link]

  • Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC‑α/ERK1/2 pathway. (2015). Molecular Medicine Reports. Retrieved from [Link]

  • Acylhydrazones and Their Biological Activity: A Review. (2022). Pharmaceuticals. Retrieved from [Link]

  • Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights. (2025). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway. (2020). Bioorganic Chemistry. Retrieved from [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2015). Molecules. Retrieved from [Link]

  • New Insights into the Link Between DNA Damage and Apoptosis. (2012). Antioxidants & Redox Signaling. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved from [Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2019). Bioorganic Chemistry. Retrieved from [Link]

  • Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines. (2019). Artificial Cells, Nanomedicine, and Biotechnology. Retrieved from [Link]

  • 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis. (2003). Antioxidants & Redox Signaling. Retrieved from [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2014). PLoS ONE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of quinolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinolinone derivatives.

General FAQs

Q1: I am consistently obtaining a low yield in my quinolinone synthesis. What are the general factors I should investigate?

A1: Low yields are a frequent challenge in quinolinone synthesis and can arise from several factors. Here are the primary areas to troubleshoot:

  • Reaction Temperature: Many traditional quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures for cyclization, often exceeding 250°C.[1][2] Such extreme temperatures can lead to product decomposition or the formation of unwanted side products.[1][2] It is critical to precisely control and optimize the temperature.

  • Solvent Choice: The solvent can profoundly impact reaction yield. For thermal cyclizations like the Conrad-Limpach synthesis, employing a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene can significantly improve yields compared to performing the reaction neat.[1] Protic solvents like ethanol can sometimes inhibit the reaction.[3]

  • Catalyst and Reagents: The selection and purity of catalysts and reagents are paramount. In the Friedländer synthesis, for instance, a variety of acid or base catalysts can be utilized, and their effectiveness can differ depending on the specific substrates.[1] Ensure all reagents are pure and dry, as impurities can interfere with the reaction.

  • Reaction Time: Incomplete reactions will inherently result in low yields. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ascertain the optimal reaction time.[1]

  • Atmosphere: Certain reactions may be sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I am struggling with poor regioselectivity in my synthesis. What are the common causes and solutions?

A2: Poor regioselectivity is a common hurdle, especially when using unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses.[1]

  • Friedländer Synthesis: When an unsymmetrical ketone is used, condensation can occur on either side of the carbonyl group. To manage regioselectivity, you can introduce a directing group.[1]

  • Combes Synthesis: With an unsymmetrical β-diketone, both steric and electronic effects of the substituents on the aniline and the β-diketone influence regioselectivity.[4] Increasing the steric bulk on one side of the β-diketone can favor the formation of one regioisomer.[4][5]

  • Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures.[6] Careful temperature control is therefore essential for selective synthesis.

Troubleshooting Guide by Reaction Type

Friedländer Annulation

Q3: My Friedländer synthesis is resulting in low yields and multiple side products. How can I optimize it?

A3: Low yields and the formation of side products in the Friedländer synthesis are often linked to harsh reaction conditions and competing side reactions like the self-condensation of the ketone.[1][5]

  • Milder Conditions: Traditional methods often rely on high temperatures and strong acids or bases, which can diminish yields.[1] Modern protocols employ milder catalysts that enable the reaction to proceed under more controlled conditions.

  • Catalyst Selection: A broad array of catalysts has been demonstrated to enhance the efficiency of the Friedländer reaction.[1] Consider screening various catalysts to identify the optimal one for your specific substrate. Modern approaches have utilized nanocatalysts and microwave-assisted synthesis to improve yields and reduce reaction times.[7][8]

Experimental Protocol: Milder, Water-Based Friedländer Synthesis [4]

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminobenzaldehyde (1.0 mmol) and the ketone or malononitrile (1.2 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the flask.

  • Reaction: Stir the mixture vigorously at 70°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product can be collected by filtration, washed with cold water, and dried.

Camps Cyclization

Q4: My Camps cyclization is producing a mixture of isomers. How can I improve the selectivity for one product?

A5: The formation of two potential quinolinone products stems from two possible modes of cyclization (aldol-type reactions).[1][2] The selectivity is highly dependent on the base, solvent, and temperature.[1]

  • Base Strength: The strength of the base can influence which proton is abstracted, thereby directing the cyclization pathway. A stronger base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one.[1]

  • Solvent Effects: The polarity of the solvent can affect the stability of the intermediates and transition states, influencing the product ratio.

  • Temperature Control: Lower temperatures generally favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of products.

Troubleshooting Decision Tree for Camps Cyclization

Camps_Troubleshooting start Mixture of Isomers in Camps Cyclization base Adjust Base Strength (e.g., NaOH vs. KOH) start->base Primary Control solvent Modify Solvent System (e.g., Ethanol, Dioxane) base->solvent If still mixed temp Optimize Reaction Temperature (e.g., Lower for thermodynamic control) solvent->temp Fine-tuning end Improved Selectivity temp->end

Caption: Troubleshooting flow for isomer selectivity in Camps cyclization.

Conrad-Limpach Synthesis

Q5: The thermal cyclization step in my Conrad-Limpach synthesis is problematic, leading to decomposition. What are the key parameters to control?

A5: The high-temperature cyclization is a critical and often challenging step in the Conrad-Limpach synthesis.[1][2]

  • Temperature Control: Ensure your experimental setup can safely and consistently achieve the target temperature, which can be around 250°C.[1] Utilize a high-temperature thermometer and a suitable heating mantle or sand bath.

  • High-Boiling Solvents: The use of high-boiling point solvents is crucial for obtaining high yields.[4] While initially performed without a solvent, which led to moderate yields, the use of inert, high-boiling solvents like mineral oil has been shown to be beneficial.[1][4]

  • Acid Catalysis: The reaction mechanism involves multiple tautomerizations that are catalyzed by strong acids like HCl or H₂SO₄.[1] Ensure that the intermediate Schiff base is formed correctly in the first step, which may necessitate catalytic acid.[1]

Table 1: Solvent Effects on Conrad-Limpach Cyclization Yield

SolventBoiling Point (°C)Typical Yield (%)Reference
None (Neat)N/AModerate[4]
Mineral Oil> 300High[1]
1,2,4-Trichlorobenzene214High[1]
Ethanol78Low (for cyclization)[3]

Data Presentation and Visualization

General Workflow for Optimizing Quinolinone Synthesis

Quinolinone_Optimization_Workflow start Initial Synthesis Attempt analysis Analyze Outcome (Yield, Purity, Selectivity) start->analysis low_yield Low Yield? analysis->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No optimize_temp Optimize Temperature low_yield->optimize_temp Yes side_products Side Products? poor_selectivity->side_products No optimize_base Vary Base/Acid poor_selectivity->optimize_base Yes optimize_solvent Screen Solvents side_products->optimize_solvent Yes optimize_catalyst Screen Catalysts side_products->optimize_catalyst Also consider purification Improve Purification side_products->purification If inseparable success Optimized Synthesis side_products->success No optimize_temp->analysis optimize_solvent->analysis optimize_catalyst->analysis optimize_base->analysis purification->success

Caption: A general workflow for troubleshooting and optimizing quinolinone synthesis.

References

  • BenchChem Technical Support Team. (2025). optimizing reaction conditions for quinolinone synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Grych, M., & Sławiński, J. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. [Link]

  • Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39257-39261.
  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • BenchChem Technical Support Team. (2025). optimizing solvent and base conditions for quinoline synthesis. BenchChem.
  • Al-Ostath, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(48), 25436-25459. [Link]

Sources

challenges in the regioselective nitration of tetrahydroquinoline and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of tetrahydroquinoline (THQ) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving specific and high-yielding nitration of the THQ scaffold. Nitrated THQs are pivotal intermediates in the synthesis of pharmacologically active molecules, and controlling the position of the nitro group is a frequent and critical challenge.

This document moves beyond simple protocols to explain the underlying chemical principles that govern regioselectivity. By understanding the "why" behind the outcomes, you can more effectively troubleshoot and optimize your own experiments.

The Core Challenge: The Dual Personality of the THQ Nitrogen

The primary difficulty in the regioselective nitration of tetrahydroquinoline stems from the influence of the secondary amine within the heterocyclic ring. Its electronic effect on the fused benzene ring is not fixed; it changes dramatically based on the reaction conditions, specifically the acidity of the medium.

  • Under Neutral/Protected Conditions: The nitrogen atom's lone pair of electrons is available to participate in resonance with the aromatic ring. This makes the nitrogen a powerful activating, ortho, para-directing group. As the ortho-positions (C-5 and C-8) are sterically hindered or electronically different, the substitution is strongly directed to the para-position, C-6.

  • Under Strong Acidic Conditions: The nitrogen atom is readily protonated to form an ammonium ion (-NH₂⁺-). This protonated group is strongly electron-withdrawing and deactivating. It acts as a meta-directing group, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the C-7 position.

This dichotomy is the root of most selectivity issues. Achieving the desired isomer—either the 6-nitro or 7-nitro derivative—depends entirely on controlling the state of the THQ nitrogen.

G cluster_start Starting Material cluster_condition Reaction Condition cluster_intermediate Electronic State of the Ring cluster_product Major Product THQ Tetrahydroquinoline (THQ) Acid Strong Acid (e.g., H₂SO₄) Nitrogen is Protonated THQ->Acid Direct Nitration Protect N-Protection (e.g., Ac, Boc, Fmoc) Nitrogen is Neutral THQ->Protect Protection First Deactivated N-Protonated THQ -NH₂⁺ is deactivating, meta-directing Acid->Deactivated Activated N-Protected THQ -NR is activating, ortho, para-directing Protect->Activated Product7 7-Nitro-THQ Deactivated->Product7 Electrophilic Attack at C-7 Product6 6-Nitro-THQ Activated->Product6 Electrophilic Attack at C-6

Figure 1. The Regioselectivity Dilemma in THQ Nitration.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common problems encountered in the lab.

Issue 1: Poor Regioselectivity — I'm getting a mixture of 6- and 7-nitro isomers.

Question: I tried to nitrate THQ directly with mixed acid and got a messy mixture of products, including both the 6- and 7-nitro isomers. How can I get a single, pure isomer?

Answer: This is the most common problem and it arises from incomplete protonation of the THQ nitrogen. To achieve high regioselectivity, you must commit to one of the two pathways shown in Figure 1.

  • For Selective 7-Nitration: The goal is to ensure all THQ molecules are protonated. The direct nitration of unprotected THQ in strong acids like sulfuric acid typically yields the 7-nitro isomer as the major product.[1][2] If you are seeing the 6-nitro isomer, it suggests your reaction conditions are not acidic enough, leaving some unprotonated, neutral THQ which is highly activated and reacts quickly to give the 6-nitro product.

    • Solution:

      • Pre-Protonation: Dissolve the THQ completely in concentrated sulfuric acid at a low temperature (e.g., -10°C to 0°C) before adding the nitrating agent.[1]

      • Controlled Addition: Add the nitrating mixture (e.g., HNO₃ in H₂SO₄) slowly and maintain a very low temperature. This prevents localized heating that could affect the protonation equilibrium.

      • Sufficient Acid: Ensure a sufficient excess of sulfuric acid is used to act as both the solvent and the protonating agent.

  • For Selective 6-Nitration: You must prevent protonation by "protecting" the nitrogen atom with a suitable group. This keeps the nitrogen's lone pair available to direct the nitration to the C-6 position.[3][4]

    • Solution:

      • N-Protection: Convert THQ to an N-acyl (e.g., N-acetyl, N-trifluoroacetyl) or N-carbamate (e.g., N-Boc, N-Fmoc) derivative in a separate step before nitration.[3][5]

      • Milder Conditions: With the highly activated N-protected system, you can often use milder nitrating conditions. A thorough study has shown that different protecting groups and reaction conditions can achieve total regioselectivity for the 6-position.[3]

      • Low Temperature: Reactions should be run at low temperatures (e.g., -25°C) to minimize side reactions.[3]

Issue 2: My reaction is giving a low yield or not working at all.

Question: I'm trying to nitrate an N-protected THQ derivative, but I'm recovering mostly starting material or getting a very low yield of the desired product. What's going wrong?

Answer: Low yields can stem from several factors, including insufficient reactivity of the nitrating agent, substrate degradation, or poor workup procedures.

  • Cause 1: Ineffective Nitrating Agent: The choice of nitrating agent and solvent is critical. While mixed acid is powerful, it can be too harsh for sensitive substrates.

    • Solution: For N-protected systems, a common and effective nitrating system is potassium nitrate (KNO₃) in sulfuric acid.[5] This allows for precise control over the stoichiometry of the nitronium ion generation.

  • Cause 2: Substrate Degradation: Tetrahydroquinolines, especially N-protected variants, are electron-rich and can be susceptible to oxidation or acid-catalyzed rearrangement under harsh conditions.[6]

    • Solution:

      • Maintain Low Temperatures: Strictly control the temperature throughout the addition and reaction phases. Never let the temperature exceed 0-10°C for direct nitration or the specified low temperature for protected versions.[1]

      • Controlled Workup: Quench the reaction by pouring the acidic mixture slowly over a large amount of crushed ice. This dissipates the heat of neutralization. Neutralize carefully with a base like sodium carbonate in a well-ventilated fume hood.[1]

  • Cause 3: Protecting Group Instability: Some protecting groups can be cleaved under strongly acidic conditions.

    • Solution: Choose a robust protecting group. Acyl groups like acetyl or trifluoroacetyl are generally stable to nitrating conditions.[3] The Fmoc group has also been used successfully, followed by deprotection with pyrrolidine.[5]

Issue 3: I'm seeing unexpected byproducts or over-nitration.

Question: My NMR shows more than one nitro group on the ring, or other unexpected signals. How do I prevent this?

Answer: Over-nitration (dinitration) or the formation of oxidized byproducts occurs when the reaction conditions are too forcing or the substrate is highly activated.

  • Cause 1: Substrate is Too Activated: An N-protected THQ is highly activated. If the reaction temperature is too high or the reaction time is too long, a second nitration can occur.

    • Solution:

      • Use Stoichiometric Reagents: Use only a slight excess (e.g., 1.0-1.1 equivalents) of the nitrating agent.

      • Monitor the Reaction: Follow the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of further products.

  • Cause 2: Oxidative Side Reactions: The combination of nitric acid and an electron-rich aromatic system can lead to oxidation, often resulting in complex, colored byproduct mixtures.

    • Solution: Maintaining a low temperature is the most effective way to minimize oxidative side reactions. Ensure the atmosphere in the reaction flask is inert (e.g., under Nitrogen or Argon) if your substrate is particularly sensitive.

G cluster_symptoms Identify Symptom cluster_solutions Potential Solutions Start Problem with THQ Nitration Mixture Mixture of 6- & 7- Nitro Isomers Start->Mixture LowYield Low Yield or No Reaction Start->LowYield Byproducts Over-nitration or Other Byproducts Start->Byproducts Protect For 6-Nitro: Use N-protection (Ac, Fmoc). Run at low temp (-25°C). Mixture->Protect Goal: 6-Nitro? Protonate For 7-Nitro: Ensure full pre-protonation in excess H₂SO₄ at <0°C. Mixture->Protonate Goal: 7-Nitro? Temp Strictly maintain low temp. Quench reaction on ice. LowYield->Temp Reagent Check nitrating agent efficacy (e.g., use KNO₃/H₂SO₄). Verify protecting group stability. LowYield->Reagent Byproducts->Temp Monitor Use stoichiometric reagents. Monitor via TLC and quench when starting material is gone. Byproducts->Monitor

Figure 2. Troubleshooting Workflow for THQ Nitration.
Frequently Asked Questions (FAQs)

Q1: How do I choose the best N-protecting group for 6-nitration?

The ideal protecting group should be easy to install, stable to the nitration conditions, and easy to remove without affecting the nitro group. The choice can also influence reactivity.

Protecting GroupInstallationStability & NotesDeprotection
Acetyl (Ac) Acetic anhydride or Acetyl chlorideGenerally stable. Provides good activation for 6-nitration.[4]Acidic or basic hydrolysis (e.g., HCl, NaOH).
Trifluoroacetyl (TFA) Trifluoroacetic anhydrideVery stable. The electron-withdrawing nature slightly deactivates the ring compared to an acetyl group, which can sometimes improve control.[3]Mild basic conditions (e.g., K₂CO₃ in MeOH).
Fmoc Fmoc-ClStable to acidic nitration conditions.[5]Mild base (e.g., Pyrrolidine in DCM).[5]
Boc Boc-anhydrideCan be unstable in very strong acids like concentrated H₂SO₄. May require careful condition screening.Strong acid (e.g., TFA, HCl in Dioxane).

Q2: Are there alternatives to the standard HNO₃/H₂SO₄ "mixed acid"?

Yes, several nitrating systems can be used, offering different levels of reactivity and potentially better outcomes for sensitive substrates.

Nitrating SystemComponentsTypical Use CaseReference
Mixed Acid Conc. HNO₃ + Conc. H₂SO₄Standard, powerful agent for direct 7-nitration of unprotected THQ.[2]
Nitrate Salt in Acid KNO₃ or NaNO₃ in Conc. H₂SO₄Good for controlling stoichiometry. Often used for N-protected substrates.[5]
Acetyl Nitrate HNO₃ in Acetic AnhydrideA milder, anhydrous nitrating agent. Useful for acid-sensitive substrates.[7]
Nitronium Tetrafluoroborate NO₂BF₄A pre-formed, isolated nitronium salt. Offers high reactivity under non-acidic conditions but is more expensive.[8]

Q3: Can I achieve nitration at the 5- or 8-position of the THQ ring?

Direct electrophilic nitration on the standard THQ ring is highly unlikely to yield the 5- or 8-nitro isomers as the major products. The electronic directing effects of the nitrogen group (either -NH₂⁺- or -NR-) overwhelmingly favor the 6- and 7-positions. Achieving substitution at C-5 or C-8 would likely require a more complex, multi-step synthetic strategy involving the use of blocking groups or starting from an already substituted precursor.

Key Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first and monitor them closely.

Protocol 1: Regioselective Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

This protocol is adapted from established procedures for the direct nitration of unprotected THQ.[1][2]

  • Preparation: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 30 mL of concentrated sulfuric acid to -10°C using an ice/salt bath.

  • Substrate Addition: Slowly add 10.6 g (75.6 mmol) of 1,2,3,4-tetrahydroquinoline to the cold sulfuric acid. Ensure the temperature does not exceed 10°C. The THQ should be fully dissolved and protonated.

  • Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 4.8 g (75.6 mmol) of 99.5% nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cold.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the THQ solution over 1 hour. It is critical to maintain the internal reaction temperature at or below -5°C.

  • Reaction: Stir the mixture for an additional 2.5 hours at -5°C.

  • Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the cold aqueous solution to a pH of 8-9 by the portion-wise addition of solid sodium carbonate. A solid precipitate will form.

  • Isolation: Filter the solid product and wash it thoroughly with cold water. Dissolve the crude solid in dichloromethane (DCM), wash the organic layer with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline via an N-Fmoc Intermediate

This protocol is based on a protecting-group strategy to direct nitration to the C-6 position.[5]

Part A: N-Fmoc Protection

  • Protect the nitrogen of THQ with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) using standard literature procedures (e.g., Fmoc-Cl, a mild base like NaHCO₃, in a solvent like DCM/water). Purify the resulting N-Fmoc-THQ by column chromatography.

Part B: Nitration

  • Nitrating Mixture: In a flask, dissolve 1.0 equivalent of potassium nitrate (KNO₃) in a minimal amount of concentrated sulfuric acid at 0°C. Stir for 15 minutes.

  • Reaction Setup: Dilute the nitrating mixture with dichloromethane (DCM) and stir for another 15 minutes at 0°C.

  • Substrate Addition: Dissolve 1.0 equivalent of N-Fmoc-THQ in DCM and add it dropwise to the cold nitrating mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for approximately 2.5 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture over crushed ice. Extract the product with DCM. Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Purification: Purify the crude product by column chromatography to isolate N-Fmoc-6-nitro-THQ. A mixture of 6-nitro and 7-nitro isomers may be formed, which requires careful separation.[5]

Part C: Deprotection

  • Dissolve the purified N-Fmoc-6-nitro-THQ in DCM.

  • Add an excess of pyrrolidine (e.g., 20-30% v/v) and stir at room temperature for 30 minutes.

  • Wash the reaction mixture multiple times with water and brine to remove the dibenzofulvene-pyrrolidine adduct and excess pyrrolidine.

  • Dry the organic layer over MgSO₄ and evaporate the solvent to yield 6-nitro-1,2,3,4-tetrahydroquinoline.

References

  • Cordeiro, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1481-1489. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(20), 7088. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1967). The acid-catalysed rearrangement of tetrahydroquinoline derivatives. J. Chem. Soc. C, 536-540. Available at: [Link]

  • Manske, R. H. F., & Kulka, M. (1952). The Nitration of Some Quinoline Derivatives. Canadian Journal of Chemistry, 30(7), 544-550. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Overview of the Synthetic Strategy

The most common and direct route to this compound involves the intramolecular Friedel-Crafts-type cyclization of N-(2-nitrophenyl)-β-alanine. This precursor is typically synthesized via a nucleophilic aromatic substitution or a Michael addition. The critical step is the acid-catalyzed cyclization, which is often the primary source of yield and purity issues.

Experimental Workflow Overview

The following diagram outlines the general process from starting materials to the final, purified product.

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Purification & Analysis SM Starting Materials (e.g., 2-chloro-nitrobenzene, β-alanine) Reaction1 N-Arylation Reaction to form N-(2-nitrophenyl)-β-alanine SM->Reaction1 Reaction2 Acid-Catalyzed Intramolecular Cyclization Reaction1->Reaction2 Precursor Workup Reaction Quench & Crude Isolation Reaction2->Workup Purify Purification (Recrystallization / Chromatography) Workup->Purify Crude Product Analysis Characterization (NMR, MS, m.p.) Purify->Analysis Final Final Analysis->Final Pure Product

Technical Support Center: Troubleshooting By-product Formation in the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and minimizing by-product formation during your experiments. Our focus is on understanding the root causes of common side reactions and providing actionable, evidence-based solutions.

Introduction to the Challenge: By-product Formation

The Friedländer synthesis is a robust and versatile method for constructing the quinoline scaffold, a privileged core in medicinal chemistry.[1][2] The reaction, a condensation between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is powerful yet susceptible to side reactions that can complicate purification and significantly reduce the yield of the desired product.[1] This guide addresses the three most common classes of by-products: Aldol Condensation Products , Reactant Self-Condensation Products , and Regioisomers .

Below is a logical workflow for troubleshooting by-product formation, which we will explore in detail throughout this guide.

G cluster_0 Problem Identification cluster_1 By-product Classification & Troubleshooting cluster_2 Verification A Complex mixture in crude product (TLC/LC-MS analysis) B Identify major by-products (NMR, MS) A->B C Aldol Condensation By-product? B->C D Self-Condensation of Amino-Aryl Carbonyl? C->D No F Switch to Acidic Catalyst Modify Ketone Use Imine Analog C->F Yes E Regioisomers from Unsymmetrical Ketone? D->E No G Use Fresh Reactant Slow Addition Protocol Lower Temperature D->G Yes H Use Regioselective Catalyst (e.g., Pyrrolidine) Control Temperature & Addition Rate E->H Yes I Run optimized reaction F->I G->I H->I J Analyze product purity and yield I->J K Problem Solved? J->K L Further Optimization / Consult Literature K->L No

Caption: A logical workflow for troubleshooting by-product formation in Friedländer synthesis.

FAQ 1: Aldol Condensation of the Methylene Component

Question: My reaction is messy, and I've isolated a by-product consistent with the self-condensation of my ketone starting material. Why does this happen and how can I prevent it?

Answer: This is the most common side reaction in the Friedländer synthesis, especially when using base catalysts.[1] The ketone, possessing an α-methylene group, can act as both a nucleophile (as an enolate) and an electrophile, leading to self-condensation. For example, the self-condensation of acetone yields mesityl oxide.

Causality & Mechanism:

Under basic conditions, the α-proton of the ketone is abstracted to form an enolate. This enolate can then attack the carbonyl carbon of a second molecule of the ketone. The resulting aldol adduct readily dehydrates, particularly at elevated temperatures, to form a stable α,β-unsaturated ketone. This pathway competes directly with the desired reaction where the enolate attacks the 2-aminoaryl carbonyl.

G cluster_0 Step 1: Enolate Formation (Base-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Acetone_1 CH₃C(=O)CH₃ Enolate [CH₃C(=O)CH₂]⁻ ↔ CH₃C(-O⁻)=CH₂ Acetone_1->Enolate B⁻ Base B⁻ Enolate_2 [CH₃C(=O)CH₂]⁻ Acetone_2 CH₃C(=O)CH₃ Adduct_anion CH₃C(-O⁻)(CH₃)CH₂C(=O)CH₃ Acetone_2->Adduct_anion Adduct_anion_2 CH₃C(-O⁻)(CH₃)CH₂C(=O)CH₃ Enolate_2->Acetone_2 attacks Aldol_adduct CH₃C(OH)(CH₃)CH₂C(=O)CH₃ (Diacetone alcohol) Aldol_adduct_2 CH₃C(OH)(CH₃)CH₂C(=O)CH₃ Adduct_anion_2->Aldol_adduct + H₂O Final_product CH₃C(CH₃)=CHC(=O)CH₃ (Mesityl Oxide) Aldol_adduct_2->Final_product - H₂O (Heat)

Caption: Mechanism of acetone self-condensation leading to mesityl oxide.

Troubleshooting Strategies:

  • Switch to Acidic Conditions: Aldol condensation is more prevalent under basic catalysis. Shifting to an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or even neat acetic acid, can significantly suppress this side reaction.[2]

  • Use an Imine Analog: To circumvent the conditions that promote aldol reactions, the imine analog of the 2-aminoaryl carbonyl can be used instead.[2]

  • Modify the Ketone: For certain substrates, introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can prevent self-condensation.[2]

Protocol 1: Minimizing Aldol By-products with an Acid Catalyst

This protocol utilizes p-toluenesulfonic acid to minimize the self-condensation of the ketone.

  • Materials:

    • 2-aminoaryl aldehyde or ketone (1.0 mmol)

    • α-Methylene ketone (1.2 mmol)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

    • Toluene (10 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl carbonyl compound and toluene.

    • Add the α-methylene ketone, followed by the p-TsOH catalyst.

    • Heat the reaction mixture to reflux (approx. 110°C).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

FAQ 2: Self-Condensation of the 2-Aminoaryl Carbonyl

Question: My 2-aminobenzaldehyde appears unstable and I'm isolating a complex, high-molecular-weight by-product. What is happening?

Answer: 2-Aminoaryl aldehydes, and to a lesser extent ketones, are prone to self-condensation, especially under acidic conditions or upon prolonged storage.[3][4] This can lead to the formation of complex cyclic trimers or even tetramers.[5][6]

Causality & Mechanism:

The inherent reactivity of the ortho-disposed amino and carbonyl groups facilitates intermolecular reactions. The mechanism is complex but is thought to involve a series of condensation and cyclization steps, leading to stable, polycyclic structures. For example, the acid-catalyzed self-condensation of 2-aminobenzaldehyde can form a bisanhydro trimer.[5][6]

G A 3x 2-Aminobenzaldehyde (Unstable Monomer) C Intermediate Cascade (Schiff base formation, intramolecular attacks) A->C H⁺ activation B Acid Catalyst (H⁺) B->C D Bisanhydro Trimer (Stable By-product) C->D Cyclization & Dehydration

Caption: Pathway for the self-condensation of 2-aminobenzaldehyde.

Troubleshooting Strategies:

  • Use Freshly Prepared/Purified Reactant: 2-aminobenzaldehyde, in particular, should be freshly prepared or purified before use to remove any oligomeric impurities that can seed further condensation. A procedure for its preparation by the reduction of 2-nitrobenzaldehyde is well-established.[3][4]

  • Slow Addition Protocol: In reactions where the 2-aminoaryl carbonyl is highly reactive, its slow addition to the reaction mixture containing the ketone and catalyst can maintain a low instantaneous concentration, thereby minimizing self-condensation.[4]

  • Optimize Temperature: Excessive heat can accelerate the degradation and self-condensation of sensitive starting materials. Running the reaction at the lowest effective temperature is advisable.[1]

  • One-Pot Synthesis from Nitro-precursors: A highly effective strategy is to generate the 2-aminoaryl carbonyl in situ from its corresponding nitro-precursor. This avoids the isolation of the unstable intermediate.[6]

Protocol 2: One-Pot Synthesis via In Situ Reduction

This protocol, adapted from Li, A.-H., et al. (2010), generates the 2-aminobenzaldehyde in situ from 2-nitrobenzaldehyde, immediately followed by the Friedländer condensation.[6]

  • Materials:

    • 2-Nitrobenzaldehyde (10 mmol)

    • Iron powder (30 mmol)

    • Ethanol (40 mL)

    • Water (5 mL)

    • Concentrated HCl (0.5 mL)

    • Ketone (12 mmol)

    • Potassium hydroxide (KOH) (20 mmol)

  • Procedure:

    • In a round-bottom flask, suspend the 2-nitrobenzaldehyde and iron powder in ethanol.

    • Add the water and concentrated HCl. Heat the mixture to reflux for 1-2 hours until TLC indicates complete reduction of the nitro group.

    • Cool the mixture slightly and add the ketone, followed by a solution of KOH in a small amount of water.

    • Return the mixture to reflux and monitor the formation of the quinoline product by TLC.

    • After the reaction is complete, cool to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

FAQ 3: Poor Regioselectivity with Unsymmetrical Ketones

Question: My reaction with 2-butanone is giving me a mixture of 2-ethylquinoline and 2,3-dimethylquinoline. How can I control the regioselectivity?

Answer: When an unsymmetrical ketone with two different α-methylene groups is used, the reaction can proceed via two different enolates or enamines, leading to a mixture of regioisomers. Controlling which α-position reacts is a significant challenge.

Causality & Mechanism:

The regioselectivity is determined by the relative rates of formation of the two possible enolates (thermodynamic vs. kinetic) and their subsequent reaction. Standard acid or base catalysis often provides poor selectivity. However, specific catalytic systems can strongly favor one pathway. For instance, using a secondary amine catalyst like pyrrolidine favors the formation of the kinetic enamine at the less sterically hindered methyl group of 2-butanone, leading predominantly to the 2-ethylquinoline product.

Troubleshooting Strategies & Data:

  • Catalyst Selection: This is the most effective tool. Amine catalysts, particularly cyclic secondary amines, are known to favor the kinetic product.[7] Ionic liquids have also been shown to promote high regioselectivity.[7][8]

  • Reaction Conditions: In amine-catalyzed reactions, slow addition of the ketone and higher temperatures can sometimes improve selectivity for the kinetic product.[9]

Table 1: Effect of Amine Catalyst on Regioselectivity

CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)
Pyrrolidine10085:15
Piperidine10070:30
TABO*10096:4

Data sourced from Dormer, P. G., et al. (2003).[10] *TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Table 2: Comparison of Catalytic Systems for Friedländer Synthesis

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Traditional Base (KOH, NaOH) Reflux in EthanolInexpensive, simpleProne to aldol condensation, poor regioselectivity
Traditional Acid (p-TsOH, H₂SO₄) Reflux in TolueneReduces aldol condensationHarsh conditions, potential for reactant degradation
Ionic Liquid ([Hbim]BF₄) 100-120 °C, Solvent-freeHigh yields, excellent regioselectivity, catalyst is recyclableHigher cost, potential viscosity issues
Nanocatalyst (e.g., SiO₂ NPs) 100 °C, MicrowaveHigh yields, short reaction times, catalyst reusabilityCatalyst synthesis required, potential for leaching

References

  • Advances in polymer based Friedlander quinoline synthesis. (n.d.). PubMed Central (PMC). [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. (n.d.). ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025, January 18). PubMed. [Link]

  • The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. (2017, August 28). ResearchGate. [Link]

  • Acetone can undergo aldol condensation with itself. Select the correct product from structures A-E. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • THE STRUCTURES OF TWO SELF-CONDENSATION PRODUCTS FROM o-AMINOBENZALDEHYDE. (n.d.). Canadian Science Publishing. [Link]

  • Vedantu. (n.d.). Aldol condensation product of acetone on dehydration class 11 chemistry CBSE. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (2006, August 25). ResearchGate. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central (PMC). [Link]

  • Reaction scheme of the aldol condensation of acetone. (n.d.). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]

Sources

strategies to overcome low solubility of 8-nitroquinolin-2(1H)-one derivatives in culture media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Strategies for 8-Nitroquinolin-2(1H)-one Derivatives

Introduction: Understanding the Challenge

Welcome to the technical support guide for handling 8-nitroquinolin-2(1H)-one and its derivatives. These compounds are of significant interest in drug discovery, but their rigid, planar aromatic structure and nitro group substitution contribute to low aqueous solubility.[1][2] This guide provides a systematic, question-and-answer-based approach to troubleshoot and overcome solubility issues in your cell-based experiments, ensuring reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation after adding my 8-nitroquinolin-2(1H)-one derivative to the culture medium. What is the most common cause?

A: This phenomenon, often called "crashing out," is the most frequent issue with hydrophobic compounds.[3] It occurs because the compound, which is stable in a concentrated organic solvent stock, is rapidly transferred into a predominantly aqueous environment (the culture medium) that cannot maintain its solubility. The key is to manage this transition carefully and ensure the final concentration of both the compound and the solvent are compatible with your assay system.

Q2: Why are these quinolinone derivatives so difficult to dissolve in aqueous media?

A: The molecular structure is the primary reason. Quinolinone scaffolds are large, aromatic, and relatively non-polar. The addition of a nitro group further complicates solubility. While 8-nitroquinoline itself is soluble in organic solvents like ethanol and chloroform, its solubility in water is limited.[1][4] This inherent hydrophobicity makes it challenging to achieve desired concentrations in cell culture media without precipitation.

Troubleshooting Workflow: From Stock to Assay

This section provides a logical flow to diagnose and solve solubility problems. Start with the basics of stock preparation and progressively move to more advanced strategies if issues persist.

G cluster_0 Step 1: Stock Solution Integrity cluster_1 Step 2: Dilution & Solvent Effects cluster_2 Step 3: Advanced Strategies A Is your stock solution fully dissolved and stable? B No (Precipitate in Stock) A->B Issue Found C Yes (Clear Stock) A->C Proceed D Go to Protocol 1: Stock Solution Preparation B->D Action E Does compound precipitate upon dilution into media? C->E F Yes (Precipitate in Media) E->F Issue Found G No (Clear Working Solution) E->G Proceed H Go to Protocol 2: Working Solution Preparation & Solvent Tolerance Test F->H Action I Is the required concentration still unattainable? G->I J Yes I->J Issue Persists K No (Experiment Ready) I->K Success L Go to Advanced Solubilization Strategies J->L Action

Caption: Troubleshooting workflow for solubility issues.

Q3: My stock solution itself looks cloudy or has visible crystals. How do I prepare a stable stock solution?

A: An unstable stock solution is the root cause of many downstream problems. Ensure your compound is fully dissolved in the initial solvent before any dilution.

Expert Insight: The goal is to create a concentrated, homogenous stock solution that remains stable during storage. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this class of compounds.

Protocol 1: High-Concentration Stock Solution Preparation in DMSO

  • Preparation: Bring the vial of your powdered 8-nitroquinolin-2(1H)-one derivative and high-purity, anhydrous DMSO to room temperature to prevent water condensation.

  • Calculation: Calculate the mass of the compound required to achieve a high-concentration stock (e.g., 10-50 mM). A higher stock concentration minimizes the volume of solvent added to your final culture medium.

  • Initial Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Cap tightly.

  • Energy Input (Critical Step): Vigorous mixing is essential.

    • Vortex: Vortex the solution for 1-2 minutes.

    • Sonication: If solids persist, place the vial in a bath sonicator for 10-30 minutes.[5]

    • Warming: Gentle warming in a 37°C water bath can also aid dissolution.[5] Caution: Check compound stability at this temperature first.

  • Visual Confirmation (Self-Validation): Hold the vial against a light source. The solution must be completely clear, with no visible particles, crystals, or haziness. This is your validation that the stock is ready.

  • Storage: Aliquot the stock into single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C as recommended.[6]

Q4: My DMSO stock is clear, but the compound precipitates when I add it to the medium. What are my next steps?

A: This indicates that either the final DMSO concentration is too low to maintain solubility or the dilution method is too abrupt. The final concentration of DMSO is a critical parameter that balances compound solubility with cellular toxicity.

Expert Insight: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though some are more sensitive.[7][8] It is imperative to determine the specific tolerance of your cell line.

SolventTypical Stock Conc.Recommended Final Conc. in MediaKey Considerations
DMSO 10-100 mM< 0.5% (start with ≤ 0.1%)[9][10]Gold standard for hydrophobic compounds. Can affect cell differentiation and membrane potential at higher concentrations.[11]
Ethanol 10-50 mM< 0.5% Can be less toxic than DMSO for some cells, but also has lower solubilizing power for highly hydrophobic compounds.[12]
DMF 10-50 mM< 0.1% Effective solvent, but generally more toxic than DMSO. Use with caution and thorough toxicity testing.

Protocol 2: Working Solution Preparation & Solvent Tolerance Test

Part A: Preparing the Working Solution

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of your DMSO stock needed for the final desired concentration. Ensure the final DMSO percentage will be below the tolerated limit (e.g., 0.5%). If it's higher, you must remake a less concentrated stock.

  • Stepwise Dilution (Critical Step): To prevent the compound from crashing out, avoid adding a tiny volume of stock directly into a large volume of medium.

    • Perform a 1:10 intermediate dilution of your stock into pre-warmed medium.

    • Vortex this intermediate dilution gently.

    • Add the required volume of this intermediate dilution to the final volume of medium.

  • Vigorous Mixing: As you add the compound solution to the final volume of medium, immediately vortex or swirl the tube/flask vigorously to ensure rapid and even dispersion.[13]

Part B: The Vehicle Control (Self-Validation)

  • Purpose: To ensure that the observed cellular effects are due to your compound and not the solvent. This is a mandatory control for trustworthy results.

  • Procedure: Prepare a "mock" treatment solution containing the exact same concentration of DMSO (or other solvent) in the medium as your highest concentration test condition, but without the compound.

  • Solvent Tolerance Test: Before your main experiment, treat your cells with a range of solvent concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0% DMSO) for the full duration of your planned experiment. Assess cell viability (e.g., using a Trypan Blue or MTT assay). The highest concentration with no significant effect on viability is your maximum tolerated concentration.[13]

Advanced Solubilization Strategies

Q5: I've optimized my dilution protocol and solvent concentration, but I still cannot reach my target concentration without precipitation. What else can I try?

A: When standard solvent-based approaches are insufficient, formulation aids can be employed. These molecules are designed to interact with the hydrophobic compound, increasing its apparent solubility in the aqueous medium.

G cluster_0 Advanced Options A Standard methods insufficient? B pH Adjustment (for ionizable derivatives) A->B C Co-Solvent Systems (e.g., PEG, Glycerol) A->C D Complexation Agents (e.g., Cyclodextrins) A->D

Sources

Technical Support Center: Managing Isomer Formation in Substituted Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the nuanced challenge of managing isomer formation during the synthesis of substituted quinolinones. Quinolinone scaffolds are pivotal in medicinal chemistry and materials science, but their synthesis is often complicated by the formation of unwanted regioisomers and stereoisomers.[1][2] This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to navigate these synthetic challenges effectively.

Troubleshooting Guide: Isomer-Related Issues

This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.

Q1: My Conrad-Limpach synthesis is yielding a mixture of 4-hydroxyquinolines and 2-hydroxyquinolines. How can I favor the formation of the 4-hydroxyquinoline isomer?

A1: This is a classic regioselectivity challenge in the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters.[3][4] The formation of either the 4-hydroxyquinoline (Conrad-Limpach product) or the 2-hydroxyquinoline (Knorr product) is highly dependent on the reaction conditions, which dictate whether the initial nucleophilic attack of the aniline occurs at the ketone or the ester carbonyl of the β-ketoester.[5]

Causality:

  • Kinetic vs. Thermodynamic Control: The reaction pathway is a prime example of kinetic versus thermodynamic control. The attack at the more electrophilic ketone carbonyl is kinetically favored, leading to the 4-hydroxyquinoline. In contrast, the attack at the ester carbonyl is thermodynamically favored and leads to the 2-hydroxyquinoline, but requires higher temperatures to overcome the higher activation energy.[6][7]

Troubleshooting Steps:

  • Temperature Control: Maintain a moderate reaction temperature during the initial condensation step to favor the kinetic product. Higher temperatures can promote the formation of the thermodynamically more stable 2-hydroxyquinoline isomer.[5]

  • Solvent Choice: The use of an inert, high-boiling solvent like mineral oil during the cyclization step can significantly improve the yield of the 4-hydroxyquinoline by allowing for controlled heating to the required temperature of around 250°C for the electrocyclic ring closure.[3]

  • Catalyst: The presence of an acid catalyst is often necessary to facilitate the reaction.[5]

Q2: In my Gould-Jacobs reaction with an asymmetrically substituted aniline, I'm getting a mixture of regioisomers. How can I improve the selectivity?

A2: The Gould-Jacobs reaction, a thermal cyclization method, is a powerful tool for synthesizing quinolin-4-ones. However, when using an asymmetrically substituted aniline, the cyclization can occur at either of the two ortho positions, often resulting in a product mixture.[8][9]

Causality:

  • Steric and Electronic Effects: The regioselectivity of the Gould-Jacobs reaction is governed by a combination of steric hindrance and the electronic nature of the substituents on the aniline ring.[8][9] Bulky substituents will sterically hinder cyclization at the adjacent ortho position, while electron-donating groups can activate the ortho position for electrophilic attack.[10]

Troubleshooting Steps:

  • Substituent Modification: If synthetically feasible, modifying the substituents on the aniline can steer the reaction. For instance, introducing a bulky group at one of the ortho positions can direct the cyclization to the less hindered site.[11]

  • Directing Groups: The use of a directing group can be a powerful strategy to achieve high regioselectivity in C-H activation and cyclization reactions.[12][13] While not a classical Gould-Jacobs modification, modern transition-metal-catalyzed approaches often employ directing groups to control the position of cyclization.

  • Reaction Condition Optimization: Systematically screen different solvents and temperatures. While the Gould-Jacobs reaction is typically a thermal process, subtle changes in reaction conditions can sometimes influence the isomer ratio.

Q3: My Friedländer synthesis using an unsymmetrical ketone is producing a difficult-to-separate mixture of regioisomers. What strategies can I employ to control the regioselectivity?

A3: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for preparing polysubstituted quinolines.[14] However, the use of an unsymmetrical ketone is a well-known cause of regioselectivity issues.[1][15]

Causality:

  • Enolate Formation and Stability: The regiochemical outcome is determined by which α-carbon of the unsymmetrical ketone forms the enolate that participates in the initial condensation with the 2-aminoaryl aldehyde or ketone. The relative stability of the possible enolates plays a crucial role.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Both Lewis and Brønsted acids can be used, and their optimization is key.[15] Some modern protocols utilize specific amine catalysts or ionic liquids to favor the formation of a single regioisomer.[1][15]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can direct the cyclization to that specific position.[15]

  • Reaction Conditions: A careful optimization of the reaction temperature and solvent is crucial.[15] Lower temperatures may favor the kinetically formed enolate, while different solvents can influence enolate stability and reactivity.

Q4: I am attempting a stereoselective synthesis of a chiral quinolinone derivative, but I am obtaining a racemic mixture. What are the key considerations for achieving high enantioselectivity?

A4: The synthesis of enantiomerically pure quinolinones is of great interest in drug development, as different enantiomers can have vastly different biological activities.[2] Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries.

Causality:

  • Transition State Geometry: Enantioselectivity is determined by the difference in the activation energies of the diastereomeric transition states leading to the two enantiomers. A successful stereoselective synthesis relies on maximizing this energy difference.

Troubleshooting Steps:

  • Chiral Catalysis: Employ a chiral catalyst, such as a chiral Brønsted acid or a transition metal complex with a chiral ligand. The choice of catalyst and ligand is critical and often requires screening.

  • Chiral Auxiliaries: Attach a chiral auxiliary to one of the starting materials to direct the stereochemical outcome of the reaction. The auxiliary can then be cleaved in a subsequent step.

  • Optimization of Reaction Parameters: Temperature, solvent, and catalyst loading can all have a profound impact on enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the primary classical methods for synthesizing substituted quinolinones where isomer formation is a key consideration?

A1: Several classical named reactions are staples for quinolinone synthesis, each with its own challenges regarding isomerism:

  • Conrad-Limpach Synthesis: Condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[3][4]

  • Gould-Jacobs Reaction: Thermal cyclization of anilines with diethyl ethoxymethylenemalonate to yield 4-hydroxyquinolines.[1][8]

  • Camps Cyclization: Base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides, which can lead to either quinolin-2-ones or quinolin-4-ones depending on the substrate and conditions.[8][9]

  • Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][14]

Q2: What are the key factors that influence the regiochemical outcome in quinolinone synthesis?

A2: The regioselectivity in quinolinone synthesis is primarily governed by a combination of:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can influence the reactivity of different positions.[8][10]

  • Steric Hindrance: Bulky substituents can block reaction at nearby sites, directing the reaction to less sterically crowded positions.[11]

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst can all play a crucial role in determining the isomer ratio.[11][15]

Q3: Which analytical techniques are most effective for differentiating and quantifying quinolinone isomers?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can often be used to differentiate between isomers based on differences in chemical shifts and coupling constants.[16]

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate isomers.[17][18][19] Preparative HPLC can be used to isolate pure isomers.[19]

  • Mass Spectrometry (MS): While isomers have the same mass, tandem mass spectrometry (MS/MS) can sometimes differentiate them based on their fragmentation patterns.[17][18]

Experimental Protocols & Data

General Protocol for Friedländer Synthesis

This protocol describes a general procedure for the synthesis of a substituted quinoline, which can be adapted for quinolinone synthesis.

Materials:

  • o-aminoaryl aldehyde or ketone

  • Carbonyl compound with an α-methylene group

  • Catalyst (e.g., potassium tert-butoxide, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol)

Procedure:

  • Combine the o-aminoaryl aldehyde or ketone and the carbonyl compound in a suitable reaction vessel.[15]

  • Add the catalyst to the mixture.[15]

  • Heat the reaction mixture under reflux.[20]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[21]

  • Upon completion, cool the reaction mixture to room temperature.[15]

  • If a solid precipitates, collect it by filtration. Otherwise, perform an appropriate work-up, which may include extraction and solvent evaporation.[15]

  • Purify the crude product by recrystallization or column chromatography.[15]

Table 1: Effect of Base on Regioselectivity in Camps Cyclization
SubstrateBaseProduct Ratio (Quinolin-4-one : Quinolin-2-one)Reference
N-(2-acetylphenyl)but-2-enamideNaOH (stronger base)Major product: 2-vinylquinolin-4-one[9]
N-(2-acetylphenyl)but-2-enamideCs₂CO₃ (weaker base)Major product: 4-methyl-3-vinylquinolin-2-one[9]

Diagrams

reaction_pathway cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Aniline Aniline Kinetic Control Kinetic Control Aniline->Kinetic Control Low Temp Thermodynamic Control Thermodynamic Control Aniline->Thermodynamic Control High Temp beta-Ketoester beta-Ketoester beta-Ketoester->Kinetic Control beta-Ketoester->Thermodynamic Control 4-Hydroxyquinoline 4-Hydroxyquinoline Kinetic Control->4-Hydroxyquinoline Favored 2-Hydroxyquinoline 2-Hydroxyquinoline Thermodynamic Control->2-Hydroxyquinoline Favored

Caption: Conrad-Limpach vs. Knorr Synthesis Pathway.

troubleshooting_flowchart cluster_friedlander Friedländer cluster_gould Gould-Jacobs start Isomer Mixture Obtained q1 Identify Synthesis Method start->q1 fried_sol1 Optimize Catalyst (e.g., ionic liquids) q1->fried_sol1 Friedländer gould_sol1 Modify Aniline Substituents (Sterics/Electronics) q1->gould_sol1 Gould-Jacobs fried_sol2 Modify Substrate (e.g., directing group) fried_sol1->fried_sol2 fried_sol3 Adjust T and Solvent fried_sol2->fried_sol3 gould_sol2 Optimize Reaction Conditions gould_sol1->gould_sol2

Caption: Troubleshooting Isomer Formation in Quinolinone Synthesis.

References

  • Molecules. (2025).
  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • RSC Advances. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • MDPI. (n.d.).
  • ACS Publications. (2025). Copper-Catalyzed Selective 1,2-Reduction of Quinolines.
  • The Journal of Organic Chemistry. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.
  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States.
  • Forensic Toxicology. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PubMed Central.
  • PubMed. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PubMed.
  • Molecules. (2025).
  • Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers.
  • SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia.
  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
  • Wikipedia. (n.d.). Quinoline. Wikipedia.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube.
  • Semantic Scholar. (n.d.). Substituted quinolinones 27.
  • ResearchGate. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Scribd. (n.d.). Regioselective Synthesis of Quinolinones. Scribd.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. BenchChem.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.).
  • Royal Society of Chemistry. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry.
  • SciELO. (n.d.). Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H). SciELO.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive.
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
  • Andrew G. Myers Research Group, Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
  • PubMed Central. (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube.

Sources

Technical Support Center: Optimization of Catalyst Selection for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in optimizing catalyst selection for this vital class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-based insights to streamline your experimental workflows.

Troubleshooting Guide

This section addresses specific, common problems encountered during catalytic quinolinone synthesis in a direct question-and-answer format.

Problem 1: Low to No Product Yield

Question: My reaction is producing very low yields of the desired quinolinone, or it's not working at all. What are the likely causes and how can I systematically troubleshoot this?

Answer: Low yield is a frequent hurdle that can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[1][2]

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivity or Degradation:

    • Causality: The chosen catalyst may be unsuitable for the specific substrate, or it may have degraded due to exposure to air or moisture.[3] Trace impurities in reagents or solvents can also act as catalyst poisons, blocking active sites.[4]

    • Troubleshooting Protocol:

      • Verify Reagent Purity: Ensure all starting materials and solvents are pure and dry, as contaminants can inhibit catalysis.[1][3]

      • Use Fresh Catalyst: If possible, use a freshly opened bottle of the catalyst or a catalyst stored under an inert atmosphere.

      • Inert Atmosphere: If your catalytic system is known to be sensitive, conduct the reaction under a rigorously inert atmosphere (e.g., nitrogen or argon).[1]

      • Control Experiment: Run the reaction with a known, reliable substrate-catalyst combination (a positive control) to confirm the viability of your catalyst batch and overall setup.

  • Suboptimal Reaction Conditions:

    • Causality: Every catalytic cycle has an optimal temperature, time, and solvent environment. Many classical quinolinone syntheses require very high temperatures (e.g., >250°C), which can also lead to product decomposition if not carefully controlled.[1] Modern catalytic methods often allow for milder conditions.[1][5][6]

    • Troubleshooting Protocol:

      • Temperature Screening: Systematically vary the reaction temperature. Start from the literature-reported temperature and screen in 10-20°C increments. Be aware that excessively high temperatures can cause side product formation or catalyst sintering.[1][7]

      • Solvent Screening: The solvent can dramatically affect catalyst solubility, substrate reactivity, and the overall reaction pathway.[1][8][9] Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, AcOH).

      • Concentration: Adjust the concentration of your reactants. Sometimes, higher dilutions can prevent side reactions like polymerization.

      • Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and to check for intermediate buildup or product degradation.[1]

  • Incorrect Catalyst or Ligand Choice:

    • Causality: Not all catalysts are created equal. The choice of metal (e.g., Pd, Cu, Fe, Rh) and, critically, the ligand, dictates the catalyst's activity and selectivity for a given transformation.[10][11][12][13] For instance, in palladium-catalyzed reactions, the absence of a suitable ligand can lead to trace yields, while nitrogen-based ligands often outperform phosphine ligands.[14]

    • Troubleshooting Protocol:

      • Catalyst Screening: If the initial choice is ineffective, screen a panel of different catalysts. For Friedländer synthesis, various Brønsted and Lewis acids can be effective.[2][10] For C-H activation routes, catalysts based on Pd, Rh, Co, or Cu are common.[12]

      • Ligand Screening: For transition-metal catalysis, the ligand is key. Screen a small library of ligands with varying electronic and steric properties (e.g., phosphines like PPh₃, Xantphos; or N-heterocyclic carbenes).[15][16]

A logical workflow for troubleshooting low yields is essential.

LowYield_Workflow start Low / No Yield Observed check_purity Verify Purity of All Reagents & Solvents start->check_purity check_catalyst Test Catalyst Activity (Use fresh catalyst, run positive control) check_purity->check_catalyst If pure sub_purity Impure? check_purity->sub_purity optimize_conditions Systematically Optimize Conditions (Temperature, Solvent, Time) check_catalyst->optimize_conditions If active sub_catalyst Inactive? check_catalyst->sub_catalyst screen_catalysts Screen Different Catalysts (Metal Precursors & Ligands) optimize_conditions->screen_catalysts If still low sub_conditions Suboptimal? optimize_conditions->sub_conditions success Yield Improved screen_catalysts->success

Caption: Directed C-H activation for selective functionalization.
Problem 3: Catalyst Deactivation or Poor Turnover

Question: My reaction starts well but then stalls before completion. What could be causing my catalyst to deactivate, and how can I prevent it?

Answer: Catalyst deactivation is a common cause of incomplete reactions. It occurs when the active catalytic species is converted into an inactive form through various pathways. [7]Identifying the deactivation mechanism is key to solving the problem.

Common Deactivation Pathways & Solutions:

  • Coke Formation/Fouling:

    • Causality: At high temperatures, organic molecules can decompose and form carbonaceous materials (coke) that physically block the catalyst's active sites. [7]This is particularly relevant for heterogeneous catalysts.

    • Mitigation Strategy: Lower the reaction temperature or reduce the concentration of reactants. [7]Ensure efficient stirring to prevent localized hotspots. [17]

  • Sintering (for Heterogeneous Catalysts):

    • Causality: High temperatures can cause the small metal nanoparticles of a heterogeneous catalyst to agglomerate into larger, less active particles, reducing the available surface area. [7] * Mitigation Strategy: Operate at the lowest effective temperature. Choose a catalyst with a more thermally stable support material.

  • Poisoning:

    • Causality: Trace impurities in the feedstock or solvent (e.g., sulfur, water, oxygen) can irreversibly bind to the catalyst's active sites, rendering them inactive. [4][7] * Mitigation Strategy: Use highly purified, degassed solvents and reagents. If a specific functional group in your substrate is suspected of poisoning (e.g., a thiol), it may need to be protected before the reaction.

  • Leaching (for Heterogeneous Catalysts):

    • Causality: The active metal can detach from the solid support and dissolve into the reaction mixture, leading to a loss of activity and potential product contamination.

    • Mitigation Strategy: Perform a hot filtration test. If the reaction continues in the filtrate after removing the solid catalyst, leaching is occurring. Choose a catalyst with stronger metal-support interactions or switch to a different solvent system.

Deactivation MechanismPrimary CauseKey Mitigation Strategy
Fouling/Coking Polymerization/decomposition of organicsLower reaction temperature; improve mixing. [7][17]
Sintering High operating temperaturesOperate at lower temperatures; use thermally stable supports. [7]
Poisoning Impurities (S, H₂O, O₂) in reagentsUse high-purity, dry, and degassed materials. [4][7]
Leaching Weak metal-support interactionChoose a more robust catalyst support; modify solvent. [18]
Table 1: Common catalyst deactivation pathways and solutions.

Frequently Asked Questions (FAQs)

Q1: How do I choose an initial catalyst system for a new quinolinone synthesis?

A1: Your starting point depends on the synthetic route. For classical methods like the Friedländer synthesis , a good starting point is screening simple Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., Sc(OTf)₃, CAN). [5][6][10]For modern C-H activation/functionalization routes, palladium catalysts are the most explored. A common starting combination is Pd(OAc)₂ with a suitable ligand and oxidant. [9][15][19]The choice is heavily influenced by which C-H bond you aim to functionalize.

Q2: What are the main advantages and disadvantages of homogeneous vs. heterogeneous catalysts for quinolinone synthesis?

A2: Both systems have distinct trade-offs:

Catalyst TypeAdvantagesDisadvantages
Homogeneous High activity and selectivity; well-defined active sites; milder reaction conditions are often possible.Difficult to separate from the product; catalyst recycling is challenging; potential for metal contamination in the final product. [18]
Heterogeneous Easy separation from the reaction mixture (filtration); excellent potential for recycling and reuse; suitable for continuous flow processes. [18][20]Often requires harsher conditions (higher temp/pressure); can have lower activity/selectivity; prone to deactivation via leaching or sintering. [7][18]

Q3: My synthesis involves a palladium-catalyzed C-H activation. What is the role of the oxidant and additives that are often required?

A3: In many Pd-catalyzed C-H activation cycles, the palladium starts as Pd(II), activates the C-H bond, and is then reduced to Pd(0) after forming the product. The oxidant (e.g., Ag₂CO₃, O₂, Cu(OAc)₂) is crucial for regenerating the active Pd(II) species to restart the catalytic cycle. Additives, such as acetic acid or pivalic acid, can act as proton shuttles or ligands, playing a critical role in the C-H activation step itself (a concerted metalation-deprotonation mechanism) and can dramatically influence both reaction rate and selectivity. [9][20]

References

  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
  • BenchChem. (2025). Improving regioselectivity in the synthesis of disubstituted quinolines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in (S)-1-Chloro-2-propanol Reactions.
  • BenchChem. (2025).
  • Advances in polymer based Friedlander quinoline synthesis. (n.d.). PubMed Central.
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). RSC Advances.
  • Patsnap Eureka. (2025).
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PubMed Central.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem. (2025). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • BenchChem. (2025).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central.
  • Troubleshooting of C
  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2018). MDPI.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.).
  • A green approach to 2-arylquinolines via palladium-catalysed C–H activ
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PubMed Central.
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (n.d.). Semantic Scholar.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PubMed Central.
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (n.d.).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central.
  • Nguyen, H. T., et al. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing.
  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021).
  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. (2026).
  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. (n.d.). MDPI.
  • Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. (n.d.). MDPI.
  • Iron-catalyzed synthesis of substituted 3-arylquinolin-2(1H)-ones via an intramolecular dehydrogenative coupling of amido-alcohols. (n.d.). RSC Publishing.

Sources

impact of solvent choice on the yield and purity of 8-Nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis, with a particular focus on the critical role of solvent selection in determining reaction yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically proceeds via a Friedländer-type condensation or a related cyclization reaction. While the core transformation appears straightforward, the reality in the laboratory is often complicated by issues of low yield, difficult purification, and the formation of side products. A crucial, yet often underestimated, factor governing the success of this synthesis is the choice of the reaction solvent. This guide provides in-depth, experience-based insights into navigating these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and how does the solvent play a role?

The most prevalent synthetic route is the acid-catalyzed intramolecular cyclization of a suitable precursor, often derived from a nitro-substituted aniline. The solvent's primary roles are to dissolve the reactants and catalyst, to facilitate heat transfer, and to influence the reaction kinetics and equilibrium. The polarity of the solvent is a key consideration. For instance, polar aprotic solvents like DMF can be effective, while in some cases, greener options like ethanol or even water are being explored to minimize environmental impact.[1][2]

Q2: I am observing a very low yield in my synthesis. Could the solvent be the culprit?

Absolutely. Low yields in Friedländer-type syntheses are a frequent issue and can often be traced back to the solvent.[3] Here are a few ways the solvent can negatively impact your yield:

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion.[3]

  • Side Reactions: The solvent can promote unwanted side reactions. For example, in high-temperature reactions, solvents like DMF can decompose.[4]

  • Suboptimal Reaction Temperature: The solvent's boiling point dictates the maximum reaction temperature at atmospheric pressure. If the required activation energy is high, a low-boiling solvent may not be suitable.[5]

Q3: How does solvent polarity affect the purity of the final product?

Solvent polarity is critical during both the reaction and the workup/purification stages.

  • During the Reaction: A solvent with appropriate polarity can help to keep the desired product in solution while allowing impurities to precipitate, or vice-versa.

  • During Purification (Recrystallization): The principle of "like dissolves like" is paramount here. For a polar compound like this compound, polar solvents are generally good candidates for dissolution.[6] An ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold, allowing for the crystallization of the pure product while impurities remain in the mother liquor.[6] Alcoholic solvents are often a good starting point for nitroaromatic compounds.[6]

Q4: Are there any "green" solvent alternatives for this synthesis?

Yes, the field of green chemistry is actively exploring more environmentally friendly solvent choices. For reactions analogous to the synthesis of quinolinones, water and ethanol have been successfully employed.[1][2] Water, in particular, can offer advantages such as low cost, non-flammability, and unique reactivity due to its high polarity and ability to form hydrogen bonds.[2] However, the solubility of nonpolar reactants in water can be a significant challenge.

Part 2: Troubleshooting Guide: Low Yield and Purity

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Reaction Yield

Initial Observation: The isolated yield of this compound is significantly lower than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Product Purity

Initial Observation: The crude product contains significant impurities that are difficult to remove.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor product purity.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for Solvent Screening in the Synthesis of this compound

This protocol outlines a systematic approach to evaluating the impact of different solvents on the reaction outcome.

Step-by-Step Methodology:

  • Reaction Setup: In a series of parallel reaction vessels, place the nitro-substituted aniline precursor (1.0 eq) and the cyclizing agent (e.g., acrylic acid or its equivalent).

  • Solvent Addition: To each vessel, add a different solvent to be screened (e.g., ethanol, isopropanol, DMF, acetic acid, toluene). Ensure the concentration of the limiting reagent is consistent across all reactions.

  • Catalyst Addition: Add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid) to each vessel (typically 5-10 mol%).

  • Reaction Execution: Heat the reactions to a consistent temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reactions to room temperature. Isolate the crude product by precipitation and filtration, or by extraction.

  • Analysis: Determine the yield of the crude product for each solvent. Analyze the purity of the crude product by a suitable method (e.g., NMR, LC-MS) to identify the solvent that provides the best balance of yield and purity.

Table 1: Hypothetical Solvent Screening Data
SolventReaction Time (h)Crude Yield (%)Purity (%)Key Observations
Ethanol126585Clean reaction, moderate yield.
Isopropanol126088Similar to ethanol, slightly lower yield.
Toluene244570Incomplete reaction, significant starting material remaining.
Acetic Acid87580Faster reaction, but some colored impurities observed.
DMF68575High yield, but formation of polar impurities.
Water243090Low yield due to poor solubility, but high purity of isolated product.

Note: This data is illustrative and serves as an example of how to present solvent screening results. Actual results will vary based on specific reaction conditions.

Protocol 2: Recrystallization for Purification

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests. For nitroaromatic compounds, alcoholic solvents are a good starting point.[6]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

References

  • Bailey, H. L., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ChemistrySelect, 5(1), 1-6.
  • Chen, J., et al. (2010). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry, 12(5), 878-882.
  • Foroughi, F., et al. (2023). Optimization of the 2,3-dihydroquinazolin-4(1H)-ones synthesis over the catalysis of Hercynite@SiO2-PMA. RSC Advances, 13(28), 19357-19366.
  • Mansour, T. S. (2013). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
  • Vessally, E., et al. (2018). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Current Organic Chemistry, 22(14), 1386-1411.
  • Yadav, J. S., et al. (2007). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Der Pharma Chemica, 2(1), 303-308.
  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • Xie, Z.-B., et al. (2012). The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. Green Chemistry Letters and Reviews, 5(4), 517-522.
  • Pandit, R. P., et al. (2015). Synthesis of 2,3-dihydroquinolin-4-ones. Synthesis, 47(24), 3881-3890.
  • Zhang, X., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1177-1189.
  • Larock, R. C., & Yao, T. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1278-1285.
  • Jia, C.-S., et al. (2006). Friedlaender Synthesis. Organic & Biomolecular Chemistry, 4(1), 104-110.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • Palimkar, S. S., et al. (2008). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. Journal of Organic Chemistry, 73(13), 5349-5352.
  • University of Rochester. (n.d.).
  • Ogasawara, Y., et al. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules, 28(15), 5797.
  • Stopka, T. D., & Niggemann, M. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 24(18), 3241.
  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Dealing with low yield during the chemical synthesis of Purpurin. BenchChem Technical Support.
  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (1998).
  • BenchChem. (2025). solvent selection for effective recrystallization of nitroaromatic compounds. BenchChem Technical Support.
  • Al-Adiwish, W. M., et al. (2011). Chemistry of substituted quinolinones. III. Synthesis and reactions of some novel 3-pyrazolyl-2-quinolinones. Journal of the Serbian Chemical Society, 76(1), 1-12.
  • Gellis, A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4085.
  • Franck, X., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957.
  • Gach-Janczak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(11), 3597.
  • EP4015505A1 - IMPROVED PROCESS FOR PRODUCING NITROXOLINE. (2022).
  • Wang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564-2571.
  • ArtMolecule. (n.d.).

Sources

addressing challenges in the crystallization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower you to make informed decisions in your own experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process.

Question 1: My compound "oiled out" of solution instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. The high polarity and presence of the nitro group in this compound can lead to strong solute-solvent interactions, making it susceptible to this issue.

Causality & Troubleshooting Strategy:

  • High Solute Concentration/Rapid Cooling: The most common cause is that the solution is too concentrated, or it has been cooled too quickly. This forces the solute out of solution before it has time to organize into an ordered crystal lattice.

    • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools to room temperature overnight can provide the necessary slow temperature gradient.[1][2]

  • Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound (or a compound-impurity eutectic mixture).

    • Solution: Select a solvent with a lower boiling point. If you are using a solvent like DMF or DMSO, consider switching to ethanol, ethyl acetate, or a mixture thereof.

  • Presence of Impurities: Impurities can significantly depress the melting point of a compound and interfere with the crystal packing, promoting oil formation.[3][4][5]

    • Solution: If slow cooling and solvent adjustment fail, the purity of the material should be addressed. Consider purifying the crude material first using column chromatography. Alternatively, a hot filtration step during the recrystallization process can remove insoluble impurities.[6]

Question 2: I've allowed my solution to cool, but no crystals have formed. What should I do next?

Answer:

The failure to form crystals upon cooling indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur. This can be due to using too much solvent or the inherent slow nucleation kinetics of the molecule.

Inducing Crystallization:

  • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[1]

  • Seeding: If you have a previous batch of crystals, add one or two tiny seed crystals to the solution. This provides a perfect template for further crystal growth, often yielding crystals of the same polymorph.

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by gentle heating to increase the solute concentration. Be cautious not to evaporate too much solvent too quickly, which could lead to rapid precipitation of impure material.[2]

  • Drastic Cooling: If crystals still haven't formed at room temperature, try cooling the solution further in an ice bath or a refrigerator (0-4 °C).[1] This decreases the solubility of the compound, which may be enough to induce nucleation.

  • Anti-Solvent Addition: This technique involves adding a "poor" solvent (an anti-solvent) to a solution of your compound in a "good" solvent. For this compound, which is likely polar, you might dissolve it in a minimal amount of a polar solvent like acetone or ethanol and then slowly add a non-polar anti-solvent like hexane or toluene until the solution becomes faintly cloudy (turbid), indicating the onset of precipitation. Then, allow the solution to stand.

Question 3: My crystallization yielded very little product. How can I improve my recovery?

Answer:

A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor. This is a common issue that can be optimized by carefully managing solvent volumes and temperatures.

Strategies for Yield Improvement:

  • Minimize Solvent Usage: The primary cause of low yield is using an excessive amount of solvent to dissolve the compound.[1][2] Use only the minimum amount of hot solvent required to fully dissolve your solid. Work in small solvent additions, allowing the solution to return to a boil each time before adding more.

  • Use Ice-Cold Washing Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold solvent.[1] Using room temperature solvent will redissolve a portion of your crystalline product.

  • Check the Mother Liquor: After filtering your crystals, cool the remaining filtrate (mother liquor) in an ice bath to see if a second crop of crystals will form. Note that this second crop may be less pure than the first.

  • Solvent Choice: The ideal solvent should have a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures.[1][6] If your compound remains quite soluble even at 0 °C, you should screen for a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound?

A1: The molecule possesses a polar quinolinone core and a highly polar nitro group. Therefore, polar solvents are the logical starting point. A good rule of thumb is that solvents with functional groups similar to the compound can be effective.[7] Begin your screening with alcohols (ethanol, methanol, isopropanol), ketones (acetone), and esters (ethyl acetate). It is often beneficial to test mixed solvent systems, where the compound is dissolved in a "good" solvent and a "poor" (anti-solvent) is added to induce crystallization.[1]

Q2: Is polymorphism a likely concern for this molecule?

A2: Yes, polymorphism is a significant concern for many organic compounds, especially those involved in pharmaceutical development.[8][9] The ability of the this compound molecule to adopt different conformations or pack in different arrangements in the crystal lattice makes the existence of multiple polymorphs plausible.[9][10] Different polymorphs can exhibit different physical properties, including solubility and stability.[11]

Q3: How can I control which polymorph I get?

A3: Controlling polymorphism involves precise control over crystallization conditions. Key factors include:

  • Solvent: The choice of solvent is one of the most critical factors influencing which polymorph is formed.[10][11]

  • Cooling Rate: Rapid cooling tends to yield less stable (metastable) polymorphs, while slow cooling favors the most thermodynamically stable form.[11]

  • Temperature: Performing the crystallization at different constant temperatures can favor the formation of specific polymorphs.[12]

  • Seeding: Introducing seed crystals of a known, desired polymorph is a powerful way to direct the crystallization outcome.[11]

Q4: My crystals are very small and needle-like. How can I grow larger, single crystals suitable for X-ray diffraction?

A4: The formation of small, needle-like crystals often results from rapid nucleation and growth. To obtain larger single crystals, you need to slow down the entire process significantly.

  • Slow Evaporation: Dissolve your compound in a suitable solvent to near-saturation, filter it into a clean vial, and cover the vial with a cap that has a few pinholes.[13] Allowing the solvent to evaporate over several days or weeks minimizes the number of nucleation events and encourages growth on existing crystals.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this small vial inside a larger, sealed jar that contains a more volatile anti-solvent. Over time, the anti-solvent vapor will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting the slow growth of large crystals.[14]

  • Slow Cooling: As described previously, use a well-insulated container or a programmable heating mantle to cool the saturated solution over 24-48 hours.

Experimental Protocols & Data

Protocol 1: General Recrystallization Workflow
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary screening (see Table 1).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the solvent until the compound just dissolves completely. Do not add a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Formation: Crystals should form as the solution cools. If no crystals appear, use one of the induction methods described in the troubleshooting guide.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry thoroughly, either on the filter by pulling air through them or in a vacuum oven at a modest temperature.

Table 1: Hypothetical Solvent Screening for Crystallization

This table provides a logical starting point for solvent screening based on the expected polarity of the target compound.

Solvent System (v/v)Expected Solubility (Hot)Expected Solubility (Cold)Comments & Rationale
EthanolHighModerate to LowPolar protic solvent, good starting point for polar compounds.[1]
Ethyl AcetateHighLowMedium polarity solvent, often provides a good solubility gradient.
AcetoneVery HighModerateHighly polar, may require an anti-solvent for good recovery.
TolueneLowVery LowNon-polar aromatic solvent, less likely to be a good single solvent.
Ethanol / WaterHighVery LowMixed system. Dissolve in hot ethanol, add water dropwise until cloudy.
Acetone / HexaneHighVery LowMixed system. Dissolve in acetone, add hexane as an anti-solvent.[7]

Visual Workflow

Diagram 1: Troubleshooting Crystallization Failures

The following diagram outlines a logical decision-making process for troubleshooting common crystallization problems.

G start Start Crystallization (Slow Cooling) check_crystals Crystals Formed? start->check_crystals induce Induce Nucleation (Scratch / Seed) check_crystals->induce No check_quality Examine Product check_crystals->check_quality Yes no_crystals No Crystals check_again Crystals Formed? induce->check_again reduce_vol Reduce Solvent Volume or Add Anti-Solvent check_again->reduce_vol No check_again->check_quality Yes reduce_vol->check_again Try Again yes_crystals Yes reheat Re-heat, Add More Solvent, Cool Slower check_quality->reheat Oiled Out success Success! (Filter, Wash, Dry) check_quality->success High Quality optimize Optimize: - Use less solvent initially - Cool mother liquor check_quality->optimize Low Yield oiled_out Product is an Oil reheat->start Retry good_crystals Good Crystals poor_yield Low Yield optimize->success

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone. (2025). YouTube.
  • McPherson, A., & Malkin, A. J. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. National Institutes of Health (NIH).
  • Solvent selection for effective recrystallization of nitroaromatic compounds. (2025). BenchChem.
  • Impact of impurities on crystal growth. (n.d.). Semantic Scholar.
  • Impact of impurities on crystal growth. (2025). ResearchGate.
  • Polymorphism control and the formation of organic molecular nanocrystals. (n.d.). Purdue University.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024). American Chemical Society.
  • Drug Polymorphism: What it is and How to Control Polymorphs. (2023). FTLOScience.
  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (2025). BenchChem.
  • Technical Support Center: Crystallization of Quinoline-Based Compounds. (2025). BenchChem.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019). Gexin Publications.
  • Why I am not getting crystals? (2012). ResearchGate.
  • Solvents for Recrystallization. (n.d.). University of Rochester.
  • Polymorphic behavior of an organic compound. (n.d.). ResearchGate.
  • Crystallization theory for purification of compounds. (2024). YouTube.

Sources

mitigating degradation of 8-Nitro-2,3-dihydroquinolin-4(1H)-one during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Nitro-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis and storage of this important chemical intermediate. The following information is curated to ensure scientific integrity and provide practical insights based on established principles of organic chemistry and material handling.

Part 1: Troubleshooting Guide for Synthesis

The synthesis of this compound, like many multi-step organic syntheses, can present challenges. This section addresses common issues in a question-and-answer format, focusing on the causality behind the problems and providing logical solutions.

Q1: My cyclization reaction to form the dihydroquinolinone ring is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the formation of the dihydroquinolinone ring system are frequently due to issues with the cyclization step, which is often an intramolecular reaction like a Friedel-Crafts acylation or a related cyclization. The strong electron-withdrawing nature of the nitro group at the 8-position can deactivate the aromatic ring, making it less nucleophilic and hindering the desired electrophilic aromatic substitution.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Deactivated Aromatic Ring The -NO₂ group significantly reduces the electron density of the benzene ring, making the intramolecular electrophilic cyclization difficult under standard conditions.1. Stronger Lewis Acid: Switch from milder Lewis acids (e.g., AlCl₃, FeCl₃) to stronger ones like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) to enhance the electrophilicity of the acylating agent.[1] 2. Higher Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivation barrier. Monitor the reaction closely to avoid thermal decomposition.
Steric Hindrance Bulky substituents on the acyclic precursor can sterically impede the conformation required for cyclization.[2]1. Alternative Synthetic Routes: Consider routes that are less sensitive to steric bulk, such as those involving radical-initiated cyclizations or transition metal catalysis (e.g., Palladium-catalyzed reactions).[2][3] 2. Re-evaluate Precursor Design: If possible, modify the synthetic precursors to reduce steric hindrance near the cyclization sites.
Side Reactions Harsh acidic conditions and high temperatures can lead to polymerization, sulfonation of the aromatic ring (if using sulfuric acid), or other undesired side reactions, resulting in tar formation.[1]1. Optimize Reaction Conditions: Conduct a systematic optimization of catalyst concentration, temperature, and reaction time. 2. Use of Moderators: In analogous reactions like the Skraup synthesis, moderators such as ferrous sulfate are used to control exotherms and reduce tarring.[1] While not directly applicable to all cyclizations, the principle of controlling reactivity is key.
Incomplete Reaction The reaction may not be reaching completion due to insufficient reaction time or deactivation of the catalyst.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and formation of the product.[4] 2. Ensure Anhydrous Conditions: Moisture can quench the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.[4]

Q2: I am observing the formation of significant impurities alongside my desired product. What are these likely to be and how can I minimize them?

A2: Impurity profiles can be complex, but in the synthesis of nitroaromatic compounds, common side products arise from incomplete reactions, over-nitration (if applicable in preceding steps), or side reactions of the functional groups.

Common Impurities and Mitigation Strategies:

  • Positional Isomers: If the nitration step is not perfectly regioselective, you may have other nitro-isomers of the dihydroquinolinone.

    • Mitigation: Optimize the nitration conditions (temperature, nitrating agent) in the preceding step to favor the formation of the 8-nitro isomer. Purification by column chromatography or recrystallization is crucial.

  • Starting Materials: Unreacted precursors are a common impurity.

    • Mitigation: As discussed in Q1, drive the reaction to completion by optimizing conditions and monitoring its progress.

  • Polymerization Products: Harsh acidic conditions can lead to the formation of polymeric tars.[1]

    • Mitigation: Use the mildest effective conditions and consider moderators. A well-controlled addition of reagents and efficient stirring can help dissipate heat and reduce polymerization.[1]

Workflow for Troubleshooting Synthesis Issues:

Caption: Troubleshooting workflow for synthesis optimization.

Part 2: Mitigating Degradation and Ensuring Stability

This compound contains several functional groups that can be susceptible to degradation under certain conditions: a nitroaromatic system, a ketone, and a secondary amine within a heterocyclic ring.

Q3: My purified compound changes color (e.g., darkens) and shows new spots on TLC after a period of storage. What are the likely degradation pathways?

A3: The observed degradation is likely due to a combination of factors, primarily exposure to light, air (oxygen), and potentially moisture. Nitroaromatic compounds are known to be sensitive to these conditions.

Predicted Degradation Pathways:

  • Photodegradation: Aromatic nitro compounds are often light-sensitive. UV or even visible light can promote the compound to an excited state, leading to various reactions. One known pathway for α-(2-nitrophenyl)ketones involves an intramolecular oxygen transfer from the nitro group to the benzylic position, which can initiate a cascade of rearrangements.[5] This can lead to complex colored byproducts.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can occur under various conditions, including the presence of reducing agents or even catalytically in the presence of certain metals and a hydrogen source. The reduction proceeds through nitroso and hydroxylamino intermediates to the corresponding 8-amino derivative.[6] These intermediates can be reactive and may lead to the formation of colored dimeric or polymeric species.

  • Oxidation: While the nitro group is electron-withdrawing, the dihydro- part of the quinolinone ring can be susceptible to oxidation, potentially leading to the formation of the corresponding quinolone or other oxidized products. This can be exacerbated by exposure to air and light.

Visualizing Potential Degradation:

DegradationPathways A This compound B Photodegradation Products (e.g., cyclic hydroxamates, rearranged structures) A->B Light (hν) C 8-Nitroso intermediate A->C Reduction F Oxidized Products (e.g., 8-Nitroquinolin-4(1H)-one) A->F Oxidation (O₂) D 8-Hydroxylamino intermediate C->D Reduction E 8-Amino-2,3-dihydroquinolin-4(1H)-one D->E G Polymeric/Colored Byproducts D->G Dimerization/ Condensation

Caption: Potential degradation pathways for the target compound.

Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?

A4: To mitigate the degradation pathways described above, stringent storage protocols are essential. The goal is to protect the compound from light, oxygen, moisture, and heat.

Recommended Storage and Handling Protocols:

Parameter Recommendation Rationale
Temperature Store in a cool place, ideally refrigerated (2-8 °C).Low temperatures slow down the rate of all chemical reactions, including decomposition. Avoid freezing if the compound is in solution to prevent freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This minimizes contact with oxygen, thereby preventing oxidative degradation.
Container Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil.This protects the compound from light, which can induce photodegradation, and prevents moisture ingress.
Purity Ensure the compound is highly pure before long-term storage.Trace impurities, such as residual acid or metal catalysts from the synthesis, can accelerate decomposition.
Handling When handling, minimize exposure to ambient light and air. Weigh out and prepare solutions promptly.This reduces the opportunity for degradation to initiate.

Part 3: Experimental Protocols

Protocol 1: Small-Scale Purification by Recrystallization

This protocol is designed to remove minor impurities and can be a crucial step before long-term storage.

  • Solvent Screening: Identify a suitable solvent system. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with hexanes.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude this compound until it completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Monitoring Stability by TLC

A simple method to periodically check the integrity of your stored compound.

  • Prepare a Stock Solution: Dissolve a small, known amount of your reference (freshly purified) compound in a suitable solvent (e.g., ethyl acetate) to make a stock solution (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of your stored compound at the same concentration.

  • TLC Analysis: Spot both the reference and the stored sample solutions side-by-side on a TLC plate (e.g., silica gel).

  • Elution: Develop the plate using an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes - this will need to be optimized).

  • Visualization: Visualize the spots under UV light. The presence of new spots or significant streaking in the lane of the stored sample, which are not present in the reference lane, indicates degradation.

References

  • Organic Chemistry Portal. (2024). Synthesis of dihydroquinolinones. [Link]

  • MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

  • Royal Society of Chemistry. (n.d.). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (1996). Biodegradation of nitroaromatic compounds. [Link]

Sources

Validation & Comparative

A Comparative Study of the Cytotoxic Effects of Different Nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a foundational structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1] The addition of electron-withdrawing groups, such as nitro (NO₂) moieties, can dramatically alter the cytotoxic potential of the quinoline core.[1] These substitutions influence the molecule's ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes essential for cancer cell proliferation and survival.[1][2] This guide presents a comparative analysis of the cytotoxic effects of various nitroquinoline isomers, supported by experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships.

One of the most extensively studied nitroquinolines is 4-nitroquinoline 1-oxide (4-NQO), a potent carcinogen and mutagen that serves as a valuable tool in experimental oncology.[3][4] Its carcinogenicity stems from its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which forms stable adducts with DNA, primarily with guanine and adenine residues.[3][5] This process, coupled with the generation of ROS, induces significant DNA damage and oxidative stress, contributing to its high carcinogenic potential.[3][6]

This guide will delve into the cytotoxic mechanisms of different nitroquinoline isomers, providing a framework for evaluating their potential as therapeutic agents. We will explore key in vitro assays for assessing cytotoxicity and provide detailed protocols to ensure the generation of reliable and reproducible data.

Experimental Design for Comparative Cytotoxicity Analysis

To objectively compare the cytotoxic effects of different nitroquinoline isomers, a robust experimental design is crucial. This involves the careful selection of cell lines, preparation of test compounds, and the application of validated cytotoxicity assays.

Cell Line Selection and Culture

The choice of cell line is dependent on the research question. For a broad-spectrum analysis, a panel of human cancer cell lines from different tissue origins is recommended (e.g., A549 - lung, HCT-116 - colon, HeLa - cervical, MCF-7 - breast). Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

Preparation of Nitroquinoline Isomer Solutions

Stock solutions of the nitroquinoline isomers should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Serial dilutions are then made in the complete culture medium to achieve the desired final concentrations for treating the cells. It is critical to ensure that the final DMSO concentration in the culture medium does not exceed a level that could cause cytotoxicity on its own (typically <0.5%).

Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of nitroquinoline isomers.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Incubation_24h Incubate for 24h for cell adhesion Cell_Seeding->Incubation_24h Treatment Treat cells with nitroquinoline isomers (various concentrations) Incubation_24h->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance LDH_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Cytotoxicity IC50->Comparison

Caption: Experimental workflow for comparative cytotoxicity analysis of nitroquinoline isomers.

Key Methodologies for Cytotoxicity Assessment

Two widely used and complementary colorimetric assays for quantifying cytotoxicity are the MTT assay and the Lactate Dehydrogenase (LDH) assay.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation.[7][8] It relies on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Detailed MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nitroquinoline isomers. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[10]

LDH Assay: Assessing Membrane Integrity

The LDH cytotoxicity assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12] This assay is a reliable indicator of cell lysis and is often used to assess late-stage apoptosis or necrosis.[11][13]

Detailed LDH Assay Protocol
  • Experimental Setup: Follow the same cell seeding and treatment protocol as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect a small aliquot of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[13]

  • Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In this context, it represents the concentration of a nitroquinoline isomer required to inhibit the growth of 50% of a cancer cell population.[1]

Nitroquinoline IsomerCancer Cell LineIC₅₀ (µM)Reference
4-Nitroquinoline 1-oxide (4-NQO)VariousPotent Cytotoxicity[14]
8-Hydroxy-5-nitroquinolineHuman cancer cell lines5-10 fold lower than other congeners[15]
6,8-dibromo-5-nitroquinolineC6 (rat glioma)50.0[2]
6,8-dibromo-5-nitroquinolineHT29 (human colon cancer)26.2[2]
6,8-dibromo-5-nitroquinolineHeLa (human cervical cancer)24.1[2]

Note: Direct comparative IC₅₀ values for all nitroquinoline isomers across a standardized panel of cell lines are not always available in the public domain. The data presented is a synthesis from various studies.

Mechanistic Insights into Nitroquinoline-Induced Cytotoxicity

The cytotoxic effects of nitroquinoline isomers are often mediated by complex signaling pathways that culminate in programmed cell death, or apoptosis. Key events in apoptosis include the activation of caspases, mitochondrial dysfunction, and DNA fragmentation.[16][17]

Induction of Apoptosis

Flow cytometry is a powerful technique for detecting and quantifying apoptosis.[18] Assays utilizing Annexin V and a viability dye like propidium iodide (PI) or 7-AAD can distinguish between healthy, early apoptotic, and late apoptotic or necrotic cells.[16][19] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16]

Signaling Pathway of Nitroquinoline-Induced Apoptosis

The following diagram illustrates a hypothesized signaling pathway for nitroquinoline-induced cytotoxicity, leading to apoptosis.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_damage Cellular Damage cluster_response Apoptotic Cascade Nitroquinoline Nitroquinoline Isomer ROS Reactive Oxygen Species (ROS) Generation Nitroquinoline->ROS DNA_Damage DNA Damage (Adducts, Strand Breaks) Nitroquinoline->DNA_Damage Mitochondria Mitochondrial Dysfunction (Cytochrome c release) ROS->Mitochondria DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

A Comparative Guide to the Anticancer Potential of 8-Nitro-2,3-dihydroquinolin-4(1H)-one and Other Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinolinone scaffold is a cornerstone in medicinal chemistry, representing a privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with a particularly significant impact on the field of oncology. This guide provides a comparative analysis of the anticancer activity of 8-Nitro-2,3-dihydroquinolin-4(1H)-one and its related nitro-substituted analogs against other classes of quinolinone derivatives, supported by experimental data and mechanistic insights.

The Significance of the Nitro Group in Quinolinone Scaffolds

The introduction of a nitro (NO₂) group, an electron-withdrawing moiety, into the quinolinone ring system has been shown to significantly influence its anticancer potency. Specifically, substitution at the 8-position can stabilize the molecule and enhance its biological properties. While direct experimental data for this compound is sparse in publicly accessible literature, extensive research on related 8-nitroquinoline and 8-nitroquinolone derivatives provides compelling evidence of their potential.

Studies on 8-nitroquinolone-based acylhydrazones and thiosemicarbazones have demonstrated potent cytotoxic effects against a range of cancer cell lines, including non-small cell lung (A549), breast (MCF-7), and cervical (HeLa) cancers.[1][2] For instance, certain 8-nitroquinolone acylhydrazones exhibited significant cytotoxicity towards A549 cells, with IC₅₀ values as low as 15.3 µM.[1] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial intrinsic pathway.[1][2] Furthermore, these derivatives have been shown to arrest the cell cycle at the G1/S and G2/M phases, thereby inhibiting cancer cell proliferation.[2]

Another closely related analog, 8-hydroxy-5-nitroquinoline (Nitroxoline), has been identified as a more potent anticancer agent than other halogenated 8-hydroxyquinolines like clioquinol.[3][4] Its cytotoxicity is enhanced by the presence of copper and is associated with increased ROS generation.[3] This highlights the critical role of the nitro-substitution in enhancing the anticancer profile of the quinoline core.

Comparative Analysis with Other Quinolinone Derivatives

The anticancer potential of 8-nitro-quinolinones can be best understood when compared with other classes of quinolinone derivatives. The diversity of substitutions and fused-ring systems leads to a variety of mechanisms and potencies.

1. Hydroxy- and Methoxy-Substituted Quinolinones:

  • 8-Hydroxyquinolines (8-HQ): This class of compounds is well-known for its metal-chelating and anticancer properties.[5][6] Their activity is often linked to their ability to interact with metal ions crucial for biological processes in cancer cells.[6] Some 8-HQ derivatives exhibit moderate to good activity, with IC₅₀ values in the micromolar range against various cancer cell lines.[5]

  • Styryl-Quinolinones: Derivatives combining a styryl group with the quinolinone core have shown promise. For example, 2-(2-methoxystyryl)quinazolin-4(3H)-one and its analogs exhibited sub-micromolar growth inhibition against a broad panel of cancer cell lines.[7] Their mechanism is often linked to the inhibition of tubulin polymerization, a critical process in cell division.[7]

2. Quinazolinones:

This isomeric class, where the nitrogen atom is at position 3 or 4 of the pyrimidine ring, also displays significant anticancer activity.

  • 2,3-Dihydroquinazolin-4(1H)-ones: Certain derivatives, such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, have demonstrated potent, broad-spectrum cytotoxicity with IC₅₀ values below 50 nM against cell lines like HT29 (colon) and A2780 (ovarian).[7] The proposed mechanism for many of these compounds involves interaction with the colchicine binding pocket of tubulin, leading to mitotic arrest.[7]

3. Fused and Hybrid Quinolinones:

  • Pyrrolo-quinolinones: Analogs of the marine alkaloid makaluvamine, which feature a pyrrole ring fused to the quinolinone core, have been synthesized and tested against lung cancer cell lines. The most potent of these, compound Ic, induced apoptosis and S-phase cell cycle arrest, suggesting a multi-faceted mechanism of action.[8]

  • Quinoline-Chalcone Hybrids: Molecular hybridization of quinoline with chalcone has produced compounds with potent activity against cell lines like MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). Some of these hybrids exhibit IC₅₀ values significantly lower than the standard chemotherapeutic agent 5-Fluorouracil and are believed to act by inducing ROS generation and apoptosis.

Quantitative Comparison of Anticancer Activity

To provide a clear, objective comparison, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative quinolinone derivatives against various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
8-Nitroquinolone Acylhydrazone (3c) A549 (Lung)15.3 ± 0.7[1]
8-Nitroquinolone Acylhydrazone (11c) A549 (Lung)17.1 ± 0.2[1]
8-hydroxy-5-nitroquinoline (Nitroxoline) Various5-10 fold lower than clioquinol[3]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) HT29 (Colon)< 0.05[7]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) A2780 (Ovarian)< 0.05[7]
2-(2-methoxystyryl)quinazolin-4(3H)-one (64) MCF-7 (Breast)0.28[7]
4-Hydroxyquinolone derivative (3d) MCF-7 (Breast)34.2[9]
4-Hydroxyquinolone derivative (3d) HCT116 (Colon)46.5[9]

This table is a representative summary. IC₅₀ values can vary based on experimental conditions.

Mechanisms of Action: A Deeper Dive

The anticancer effects of quinolinone derivatives are mediated through multiple signaling pathways. A common target is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[10][11][12] Inhibition of this pathway can halt uncontrolled cell division and induce apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinolinone Quinolinone Derivatives Quinolinone->PI3K Inhibit Quinolinone->AKT Inhibit Quinolinone->mTORC1 Inhibit

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinolinone derivatives.

Other key mechanisms include:

  • Tubulin Polymerization Inhibition: Certain quinazolinones bind to tubulin, preventing the formation of microtubules necessary for cell division, leading to cell cycle arrest and apoptosis.[7]

  • ROS-Mediated Apoptosis: As seen with 8-nitro derivatives, the generation of reactive oxygen species can induce oxidative stress, damage mitochondria, and trigger programmed cell death.[2][3]

Experimental Protocols

Standard Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used extensively to assess cell viability and the cytotoxic potential of chemical compounds.[13][14]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >90%.

    • Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well) in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.

    • Include control wells: "medium only" for blanks and "untreated cells" as a negative control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of the test quinolinone derivative in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate the plate for a specified exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[13]

    • After the treatment period, remove the medium containing the compound and add 100 µL of fresh, serum-free medium to each well.

    • Add 10-20 µL of the MTT solution to each well.[14][16]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[15][16]

  • Formazan Solubilization & Data Acquisition:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol, or a detergent-based solution) to each well to dissolve the crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[13] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay Seed 1. Seed Cells (e.g., 5x10³ cells/well) Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Add Quinolinone Derivatives (Varying Concentrations) Incubate1->Treat Incubate2 4. Incubate 48h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 4h Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 8-Nitro-2,3-dihydroquinolin-4(1H)-one's Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a potential anticancer therapeutic from a promising in vitro hit to a clinically relevant candidate is a rigorous path defined by sequential validation. This guide focuses on the critical translational step: validating the in vitro anticancer activity of 8-Nitro-2,3-dihydroquinolin-4(1H)-one in robust in vivo models. While in vitro assays provide essential preliminary data on cytotoxicity and mechanism of action, they do not recapitulate the complex tumor microenvironment, pharmacokinetics, and systemic effects observed in a living organism. Therefore, in vivo studies are indispensable for confirming efficacy and assessing safety.

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in anticancer drug development, demonstrating a wide array of biological activities.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[1] The presence of a nitro group, an electron-withdrawing group, on the quinolone ring has been suggested to enhance anticancer activity by influencing the molecule's redox properties and its impact on DNA synthesis.[3] This guide provides a framework for the in vivo validation of this compound, comparing its potential performance with established chemotherapeutics and outlining the critical experimental methodologies.

I. Rationale for In Vivo Validation and Model Selection

The primary objective of in vivo testing is to determine if the in vitro cytotoxic and anti-proliferative effects of this compound translate to tumor growth inhibition in a living system. The choice of an appropriate animal model is paramount for obtaining clinically relevant data. Given that derivatives of the quinoline scaffold have shown efficacy against a range of human cancer cell lines, including breast, lung, colon, and leukemia, a xenograft model using one of these cell lines is a logical starting point.[1][4]

For instance, studies on N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[2][3][4]thiadiazol]-5'-yl) acetamides, which share the 8-nitro quinoline core, have demonstrated significant activity against MCF-7 breast cancer cells by inducing G2/M phase cell cycle arrest.[5] Therefore, an MCF-7 xenograft model in immunocompromised mice (e.g., athymic nude or NOD-SCID) would be a scientifically sound choice to initiate the in vivo validation of this compound.

Experimental Workflow for In Vivo Validation

G cluster_0 Phase 1: Preparation and Implantation cluster_1 Phase 2: Treatment and Monitoring cluster_2 Phase 3: Endpoint Analysis A Select and Culture Cancer Cell Line (e.g., MCF-7) B Prepare Cell Suspension for Implantation A->B C Subcutaneous Implantation into Immunocompromised Mice B->C D Tumor Growth Monitoring to Reach Palpable Size C->D E Randomize Mice into Treatment Groups D->E F Administer this compound, Vehicle Control, and Positive Control E->F G Monitor Tumor Volume and Body Weight F->G H Observe for Signs of Toxicity F->H I Euthanize Mice at Study Endpoint G->I H->I J Excise Tumors and Vital Organs I->J K Histopathological and Immunohistochemical Analysis J->K L Statistical Analysis of Tumor Growth Inhibition K->L

Caption: A streamlined workflow for the in vivo validation of this compound's anticancer activity.

II. Comparative In Vivo Efficacy Assessment

To contextualize the anticancer potential of this compound, its performance must be compared against both a negative (vehicle) control and a clinically relevant positive control. A standard-of-care chemotherapeutic agent for the chosen cancer type, such as doxorubicin or paclitaxel for breast cancer, would serve as a robust positive control.

A. Proposed In Vivo Experimental Protocol

1. Animal Model:

  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Cell Line and Tumor Implantation:

  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Implantation: 1 x 10^7 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.

3. Treatment Groups:

  • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compound (e.g., a solution of DMSO, Cremophor EL, and saline).

  • Group 2 (this compound): Administered with the test compound at a predetermined dose (e.g., 10 mg/kg, intraperitoneally, daily). Dose selection should be based on prior maximum tolerated dose (MTD) studies.

  • Group 3 (Positive Control): Administered with a standard chemotherapeutic agent (e.g., Doxorubicin at 2 mg/kg, intravenously, once a week).

4. Monitoring and Endpoint:

  • Tumor Measurement: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Body Weight: Monitored twice weekly as an indicator of systemic toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).

B. Hypothetical Comparative Data

The following table presents a hypothetical but realistic outcome of the proposed in vivo study, illustrating the potential efficacy of this compound.

Treatment GroupMean Tumor Volume at Endpoint (mm³)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1850 ± 2500+5.0 ± 2.0
This compound (10 mg/kg) 740 ± 15060-2.5 ± 1.5
Doxorubicin (2 mg/kg) 555 ± 12070-10.0 ± 3.0

III. Mechanistic Insights from In Vivo Models

Beyond tumor growth inhibition, in vivo models offer the opportunity to investigate the mechanism of action of this compound in a more complex biological context. Based on the known activities of related quinolinone derivatives, several key cellular processes are likely to be affected.[4][6]

Potential Signaling Pathway Affected by this compound

G A This compound B Induction of DNA Damage / ROS Generation A->B C Activation of p53 B->C D Upregulation of Bax C->D E Downregulation of Bcl-2 C->E K Cell Cycle Arrest at G2/M C->K F Mitochondrial Outer Membrane Permeabilization D->F E->F G Release of Cytochrome c F->G H Activation of Caspase-9 G->H I Activation of Caspase-3 H->I J Apoptosis I->J

Caption: A proposed signaling pathway for the anticancer activity of this compound, leading to apoptosis and cell cycle arrest.

A. Post-Mortem Analyses

1. Histopathology:

  • Hematoxylin and Eosin (H&E) Staining: To assess tumor morphology, necrosis, and any potential toxicity in vital organs (liver, kidney, spleen, heart, and lungs).

2. Immunohistochemistry (IHC):

  • Proliferation Marker (Ki-67): To quantify the effect of the compound on tumor cell proliferation. A significant decrease in Ki-67 staining in the treatment group compared to the control would indicate anti-proliferative activity.

  • Apoptosis Marker (Cleaved Caspase-3 or TUNEL assay): To detect and quantify apoptotic cells within the tumor tissue. An increase in apoptotic cells would confirm the induction of programmed cell death.

  • Angiogenesis Marker (CD31): To assess the effect on blood vessel formation within the tumor. A reduction in microvessel density would suggest anti-angiogenic properties.

IV. Conclusion and Future Directions

The successful in vivo validation of this compound is a critical milestone in its development as a potential anticancer agent. The experimental framework outlined in this guide provides a comprehensive approach to not only confirm its efficacy in a living system but also to gain valuable insights into its mechanism of action and safety profile. Positive results from these studies, demonstrating significant tumor growth inhibition with an acceptable toxicity profile, would strongly support its advancement into further preclinical development, including pharmacokinetic and pharmacodynamic studies, and ultimately, consideration for clinical trials. The versatility of the quinoline scaffold suggests that this compound holds considerable promise, and rigorous in vivo evaluation is the key to unlocking its therapeutic potential.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.
  • Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online.
  • N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[2][3][4]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. Royal Society of Chemistry.

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. PubMed.
  • Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. Royal Society of Chemistry.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. PubMed Central.

Sources

comparing the efficacy of 8-nitroquinoline derivatives with standard chemotherapeutic drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Antimicrobial Activity

For decades, 8-hydroxy-5-nitroquinoline, known as Nitroxoline, has been a well-established antimicrobial agent, primarily for treating urinary tract infections.[1][2] However, a growing body of preclinical evidence has illuminated its potent anticancer properties, positioning it as a compelling candidate for drug repurposing in oncology.[1][3] This guide provides a comprehensive comparison of the efficacy of 8-nitroquinoline derivatives, with a focus on Nitroxoline, against standard-of-care chemotherapeutic drugs. We will delve into the mechanistic underpinnings of their anticancer activity, present comparative experimental data, and provide detailed protocols for key assays, offering a critical resource for the scientific community.

The rationale for exploring alternatives to conventional chemotherapy is clear. While drugs like doxorubicin and cisplatin are mainstays in cancer treatment, their efficacy is often limited by severe systemic toxicity and the development of multidrug resistance.[4][5] 8-Nitroquinoline derivatives, particularly Nitroxoline, have demonstrated the ability to circumvent some of these challenges, including efficacy in drug-resistant cancer cell lines.[6][7]

Comparative Cytotoxicity: 8-Nitroquinoline Derivatives vs. Standard Chemotherapy

The cornerstone of evaluating any potential anticancer agent is its ability to selectively kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound.

Here, we present a comparative analysis of the in vitro cytotoxicity of Nitroxoline and standard chemotherapeutic agents, doxorubicin and cisplatin, across various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[8][9] However, the data presented provides a strong indication of the potent anticancer activity of Nitroxoline.

One key study provides a direct comparison of Nitroxoline and doxorubicin in the T24 human bladder cancer cell line.[6] Furthermore, this study explored the efficacy of Nitroxoline in doxorubicin-resistant (T24/DOX) and cisplatin-resistant (T24/CIS) variants of this cell line.

Cell LineCompoundIC50 (µM) at 48hSource
T24 (Bladder Cancer) Nitroxoline 7.85 [6]
Doxorubicin 0.71 [6]
T24/DOX (Doxorubicin-Resistant) Nitroxoline 10.69 [6]
Doxorubicin 10.93 [6]
T24/CIS (Cisplatin-Resistant) Nitroxoline 11.20 [6]
PC-3 (Prostate Cancer) Nitroxoline 8.3 (at 24h) [10]
Doxorubicin 8.00 [11]
HeLa (Cervical Cancer) Doxorubicin 1.00 [11]
Cisplatin >99.7% heterogeneity in reported values [8]
MCF-7 (Breast Cancer) Doxorubicin 2.5 [4]
Cisplatin >99.7% heterogeneity in reported values [8]
A549 (Lung Cancer) Doxorubicin 1.50 [11]

Expert Analysis: The data reveals that while doxorubicin exhibits a lower IC50 in the parental T24 bladder cancer cell line, Nitroxoline demonstrates remarkable efficacy in the doxorubicin-resistant T24/DOX line, with a comparable IC50 value to doxorubicin itself in this resistant strain.[6] This suggests that Nitroxoline may operate through mechanisms that are not affected by the resistance pathways that render doxorubicin ineffective. This is a critical finding for drug development, as overcoming chemoresistance is a major clinical challenge.

Mechanisms of Action: A Multi-Pronged Attack on Cancer

The anticancer efficacy of 8-nitroquinoline derivatives, particularly Nitroxoline, stems from their ability to modulate multiple key signaling pathways and cellular processes involved in tumor growth and survival.

Inhibition of STAT3 Signaling and Reversal of Chemoresistance

A pivotal mechanism of Nitroxoline's action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][12][13] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Overexpression of STAT3 is also linked to chemoresistance.[6]

Nitroxoline has been shown to downregulate the phosphorylation of STAT3, thereby inhibiting its activity.[6][13] This leads to the decreased expression of downstream targets such as c-Myc, Cyclin D1, and anti-apoptotic proteins like Bcl-xL and Mcl-1.[6][13] A significant consequence of STAT3 inhibition by Nitroxoline is the reversal of P-glycoprotein (P-gp) expression, a key transporter responsible for pumping chemotherapeutic drugs out of cancer cells and a major contributor to multidrug resistance.[6][13]

cluster_0 Nitroxoline Action cluster_1 STAT3 Signaling Pathway cluster_2 Cellular Outcomes Nitroxoline Nitroxoline pSTAT3 p-STAT3 (Active) Nitroxoline->pSTAT3 Inhibition STAT3 STAT3 STAT3->pSTAT3 Phosphorylation STAT3_targets Downstream Targets (c-Myc, Cyclin D1, Bcl-xL) pSTAT3->STAT3_targets Activation Pgp P-glycoprotein (MDR) pSTAT3->Pgp Upregulation Proliferation Cell Proliferation & Survival STAT3_targets->Proliferation Promotion Chemoresistance Chemoresistance Pgp->Chemoresistance Induction

Caption: Nitroxoline inhibits the STAT3 signaling pathway, leading to reduced cell proliferation and reversal of chemoresistance.

Induction of Cell Cycle Arrest and Apoptosis

By inhibiting the STAT3 pathway, Nitroxoline effectively halts the cell cycle at the G0/G1 phase.[6][13] The downregulation of Cyclin D1, a key regulator of the G1/S transition, prevents cells from entering the DNA synthesis phase, thereby inhibiting proliferation.[6][13]

Furthermore, Nitroxoline promotes apoptosis, or programmed cell death. This is achieved through the downregulation of anti-apoptotic proteins (Bcl-xL, Mcl-1, Survivin) and the induction of reactive oxygen species (ROS), which cause cellular damage and trigger apoptotic cascades.[6][13][14][15]

Anti-Angiogenic Effects

Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. Nitroxoline has been identified as a potent inhibitor of angiogenesis.[1][15] It exerts this effect by inhibiting methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the proliferation of endothelial cells that form the lining of blood vessels.[14]

cluster_0 Nitroxoline Action cluster_1 Angiogenesis Pathway cluster_2 Tumor Outcome Nitroxoline Nitroxoline MetAP2 MetAP2 Nitroxoline->MetAP2 Inhibition Endothelial_cells Endothelial Cell Proliferation MetAP2->Endothelial_cells Promotion Angiogenesis Angiogenesis Endothelial_cells->Angiogenesis Leads to Tumor_growth Tumor Growth Angiogenesis->Tumor_growth Supports

Caption: Nitroxoline inhibits angiogenesis by targeting MetAP2, thereby suppressing tumor growth.

Experimental Protocols: A Guide to In Vitro Efficacy Testing

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and determine IC50 values.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cultured cancer cells (e.g., T24, PC-3) during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accurate cell density.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (e.g., Nitroxoline, doxorubicin) in culture medium. It is crucial to include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under the same conditions.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Varying concentrations + vehicle control) A->B Add compounds C 3. MTT Addition (2-4h incubation) B->C After 24/48/72h D 4. Formazan Solubilization (e.g., with DMSO) C->D Formation of purple crystals E 5. Absorbance Measurement (570 nm) D->E Dissolve crystals F 6. Data Analysis (Calculate IC50) E->F Generate dose-response curve

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Clinical Perspectives and Future Directions

The compelling preclinical data for Nitroxoline has prompted its evaluation in a clinical setting. Notably, a Phase II clinical trial for the treatment of non-muscle invasive bladder cancer has been initiated in China, underscoring the translational potential of this repurposed drug.[1][2]

The future of 8-nitroquinoline derivatives in oncology is promising. Further research should focus on:

  • Combination Therapies: Investigating the synergistic effects of Nitroxoline with standard chemotherapeutics and targeted therapies to enhance efficacy and overcome resistance.

  • Broadening the Scope: Evaluating the efficacy of Nitroxoline in a wider range of cancer types, guided by preclinical findings.

  • Derivative Synthesis: Designing and synthesizing novel 8-nitroquinoline derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

8-Nitroquinoline derivatives, exemplified by Nitroxoline, represent a promising class of anticancer agents with a distinct multi-targeted mechanism of action. Their ability to inhibit key oncogenic pathways, induce apoptosis, and, crucially, demonstrate efficacy in chemoresistant models, positions them as a valuable area of investigation in the quest for more effective and less toxic cancer therapies. The experimental data and protocols presented in this guide provide a solid foundation for researchers to further explore and unlock the full therapeutic potential of these remarkable compounds.

References

  • Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. (UCL Discovery) [Link]

  • Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. (PMC - NIH) [Link]

  • Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. (ResearchGate) [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (Trends in Sciences) [Link]

  • Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer. (PMC - NIH) [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (MDPI) [Link]

  • IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). (ResearchGate) [Link]

  • Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. (ResearchGate) [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (Author manuscript) [Link]

  • IC 50 values for compounds 24, 33, 36, 40, 44 and nitroxoline in PC cell lines. (ResearchGate) [Link]

  • Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. (PubMed) [Link]

  • Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. (PubMed) [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (PubMed Central) [Link]

  • Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation. (Oncotarget) [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. (Spandidos Publications) [Link]

  • IC 50 values for cell lines treated with cisplatin BG. (ResearchGate) [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (PubMed Central) [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (NIH) [Link]

  • The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of... (Oncotarget) [Link]

  • Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer. (ResearchGate) [Link]

  • MP06-03 DISCOVERY AND VALIDATION OF NITROXOLINE AS A NOVEL STAT3 INHIBITOR IN DRUG-RESISTANT UROTHELIAL BLADDER CANCER. (AUA Journals) [Link]

  • Abstract LBA037: Reposition of the antibiotic nitroxoline as a novel STAT3 inhibitor for drug-resistant urothelial bladder cancer. (AACR Journals) [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking Predictions with In Vitro Experimental Results for 8-Nitroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antibacterial agents, the synergy between computational and experimental approaches has become indispensable. This guide provides a comprehensive walkthrough of cross-validating molecular docking predictions with in vitro experimental results, using a series of 8-nitroquinolones as a case study. We will delve into the rationale behind the experimental choices, provide detailed protocols, and present a clear comparison of the computational and experimental data, offering a robust framework for researchers in drug discovery.

The Imperative of Cross-Validation in Antibacterial Drug Discovery

The journey of a new drug from concept to clinic is long and fraught with challenges, with a high attrition rate. Computational methods, particularly molecular docking, have emerged as powerful tools to rationalize and expedite this process.[1][2] By predicting the binding affinity of a ligand to a target protein, molecular docking allows for the rapid screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation.[1]

However, computational predictions are not infallible. The scoring functions used in docking are approximations of the complex biological reality and can sometimes yield misleading results.[3] Therefore, it is paramount to anchor these in silico predictions in the bedrock of experimental validation. This cross-validation process not only confirms the predicted activity but also provides a feedback loop to refine and improve the computational models.

8-Nitroquinolones are a class of compounds that have shown promise as antibacterial agents.[4][5][6] Their mechanism of action is believed to be similar to that of fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7][8] This makes them an excellent case study for demonstrating the power of a combined computational and experimental approach.

The Computational Workflow: Molecular Docking of 8-Nitroquinolones

The goal of our molecular docking study is to predict the binding affinities of a series of 8-nitroquinolone derivatives to their putative bacterial targets, Staphylococcus aureus DNA gyrase and topoisomerase IV. A stronger predicted binding affinity (a more negative docking score) would suggest a higher likelihood of potent antibacterial activity.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the crystal structures of Staphylococcus aureus DNA gyrase (e.g., PDB ID: 6FM4, 5) and topoisomerase IV (e.g., PDB ID: 2INR) from the Protein Data Bank.[9][10][11]

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the docking calculations.

  • Ligand Preparation:

    • Generate the 3D structures of the 8-nitroquinolone derivatives.

    • Minimize the energy of the ligands to obtain their most stable conformations.

  • Docking Simulation:

    • Define the binding site on the target proteins. For DNA gyrase and topoisomerase IV, this is typically the ATP-binding site or the DNA-binding region.[7][8]

    • Utilize a docking program (e.g., AutoDock Vina) to dock each 8-nitroquinolone derivative into the defined binding site of both target proteins.[12] The program will generate multiple binding poses for each ligand.

  • Scoring and Analysis:

    • The docking program will calculate a binding affinity score (in kcal/mol) for each pose. The pose with the lowest binding energy is considered the most favorable.

    • Analyze the interactions between the ligand and the protein residues in the best-scoring pose to understand the molecular basis of binding.

The In Vitro Experimental Workflow: Assessing Antibacterial Efficacy

To validate our docking predictions, we will perform a series of in vitro experiments to determine the actual antibacterial activity of the 8-nitroquinolone derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] It is a standard method for quantifying the potency of an antibacterial compound.

  • Preparation of Bacterial Inoculum:

    • Culture Staphylococcus aureus (e.g., ATCC 6538) in a suitable broth medium overnight.[5]

    • Dilute the overnight culture to achieve a standardized concentration of bacteria (approximately 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a series of twofold dilutions of each 8-nitroquinolone derivative in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][13]

Experimental Protocol: DNA Gyrase Inhibition Assay

To confirm that the 8-nitroquinolones are indeed targeting DNA gyrase, an enzyme inhibition assay can be performed. This assay measures the ability of the compounds to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Setup:

    • Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, and ATP.

    • Add varying concentrations of the 8-nitroquinolone derivatives to the reaction mixture.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time to allow for the supercoiling reaction to occur.

  • Analysis:

    • Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

    • Relaxed and supercoiled DNA will migrate differently on the gel, allowing for the visualization of the inhibition of the supercoiling activity. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) can then be determined.

Cross-Validation: Bridging the Gap Between Prediction and Reality

The crux of this guide lies in the direct comparison of the molecular docking scores with the in vitro experimental data. This cross-validation will allow us to assess the predictive power of our computational model and gain confidence in its utility for future drug discovery efforts.

Data Presentation

To facilitate a clear comparison, the data is summarized in the table below. The docking scores represent the predicted binding affinities of the 8-nitroquinolone derivatives to S. aureus DNA gyrase, while the MIC values indicate their experimentally determined antibacterial activity against S. aureus.

Compound IDDocking Score (kcal/mol) vs. S. aureus DNA Gyrase (PDB: 6FM4)MIC (µg/mL) vs. S. aureus (ATCC 6538)[5]
3 -8.50.97
9a -7.2>100
9b -9.10.65
9c -6.8>100
9d -8.23.5
9e -8.04.0
9f -7.95.0
9g -8.81.20
10 -7.537.5
11 -9.30.58
Ciprofloxacin -9.50.22

Note: The docking scores are hypothetical and for illustrative purposes to demonstrate the cross-validation process. The MIC values are sourced from published experimental data.[5]

Interpretation of Results

A successful cross-validation would ideally show a strong correlation between the docking scores and the MIC values. That is, compounds with lower (more negative) docking scores, indicating stronger predicted binding, should exhibit lower MIC values, indicating greater antibacterial potency.

In our illustrative data, we can observe a general trend that supports this correlation. For instance, compounds 9b and 11 , which have the most favorable docking scores (-9.1 and -9.3 kcal/mol, respectively), also display the lowest MIC values (0.65 and 0.58 µg/mL), suggesting they are the most potent antibacterial agents in this series.[5] Conversely, compounds 9a and 9c , with the least favorable docking scores, show no significant antibacterial activity.[5]

However, it is also important to note that the correlation may not be perfect. Other factors, such as cell permeability, efflux pump activity, and metabolic stability, can influence the in vitro activity of a compound and are not typically accounted for in a simple docking simulation.[3]

Visualizing the Workflow and Relationships

To provide a clear visual representation of the processes and relationships described in this guide, we can use Graphviz to create diagrams.

G cluster_computational Computational Workflow cluster_experimental In Vitro Workflow Protein Preparation Protein Preparation Ligand Preparation Ligand Preparation Protein Preparation->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Docking Score Docking Score Molecular Docking->Docking Score Cross-Validation Cross-Validation Docking Score->Cross-Validation Compare Bacterial Culture Bacterial Culture MIC Assay MIC Assay Bacterial Culture->MIC Assay MIC Value MIC Value MIC Assay->MIC Value MIC Value->Cross-Validation Compare Enzyme Purification Enzyme Purification DNA Gyrase Assay DNA Gyrase Assay Enzyme Purification->DNA Gyrase Assay IC50 Value IC50 Value DNA Gyrase Assay->IC50 Value IC50 Value->Cross-Validation Compare Validated Hit Validated Hit Cross-Validation->Validated Hit Refine Model Refine Model Cross-Validation->Refine Model

Caption: Overall workflow for cross-validation.

G Stronger Binding Affinity Stronger Binding Affinity Lower Docking Score Lower Docking Score Stronger Binding Affinity->Lower Docking Score Potent Enzyme Inhibition Potent Enzyme Inhibition Lower Docking Score->Potent Enzyme Inhibition Predicted Correlation Lower IC50 Value Lower IC50 Value Potent Enzyme Inhibition->Lower IC50 Value Effective Antibacterial Activity Effective Antibacterial Activity Potent Enzyme Inhibition->Effective Antibacterial Activity Mechanism of Action Lower MIC Value Lower MIC Value Effective Antibacterial Activity->Lower MIC Value

Sources

structure-activity relationship (SAR) comparison of 8-nitro versus other substituted quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolone Scaffold as a Privileged Structure in Drug Discovery

The quinolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This versatility has led to the development of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, antifungal, and antiviral properties. The biological profile of a quinolone derivative is intricately dictated by the nature and position of its substituents. Chemical modifications at various positions on the quinolone ring—N-1, C-2, C-3, C-5, C-6, C-7, and C-8—have been shown to significantly influence the compound's physicochemical properties, pharmacokinetic profile, and pharmacological activity. This guide provides a focused analysis on the structure-activity relationship (SAR) of the 8-nitro-substituted quinolinone moiety, comparing its influence on biological activity against other key substitutions at the same position.

The Critical C-8 Position: A Gateway to Modulating Potency and Spectrum

The C-8 position of the quinolone ring plays a crucial role in determining the biological activity of the resulting compound. Substituents at this position can profoundly impact the molecule's potency, spectrum of activity, and even its mechanism of action. This guide will delve into a comparative analysis of the 8-nitro group against other common substituents such as halogens (fluoro, chloro), amino, and hydroxyl groups, with a focus on antibacterial and anticancer activities.

Comparative Structure-Activity Relationship (SAR) Analysis

Antibacterial Activity: A Clear Hierarchy of Potency

The quinolone core is famously associated with a powerful class of antibiotics. The substitution at the C-8 position has been systematically studied to optimize their antibacterial efficacy. A key study evaluating a series of 7,8-disubstituted 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids revealed a distinct hierarchy of activity imparted by the C-8 substituent.

The in vitro activity against Gram-negative organisms followed the order: F > Cl > naphthyridine > H > benzoxazine > NH2 > NO2

This trend was also observed in in vivo studies. The potent electron-withdrawing nature of the nitro group, in this context, appears to be detrimental to the antibacterial activity of quinolones, positioning it as the least favorable substituent among those tested. In contrast, small, electronegative substituents like fluorine and chlorine significantly enhance the antibacterial potency.

Table 1: Comparative Antibacterial Activity of 8-Substituted Quinolones

8-SubstituentRelative In Vitro Activity (Gram-negative bacteria)Reference
Fluoro (F)Most Potent
Chloro (Cl)
Amino (NH2)↓↓
Nitro (NO2) Least Potent
Anticancer Activity: The Nitro Group as a Potent Cytotoxic Enhancer

In stark contrast to its effect on antibacterial activity, the 8-nitro group has been shown to be a powerful enhancer of anticancer cytotoxicity in certain quinolinone scaffolds. The electron-withdrawing properties of the nitro group can significantly influence the electronic distribution within the molecule, potentially leading to enhanced interactions with anticancer targets.

A comparative study of 2-styryl-8-substituted quinolines demonstrated that derivatives bearing an 8-hydroxyl group exhibited better cytotoxicity against HeLa cervical cancer cells than their 8-nitro counterparts. However, within the 8-nitro series, the introduction of an electron-withdrawing bromine atom on the styryl ring significantly enhanced cytotoxicity. This suggests a synergistic effect between substituents on different parts of the molecule.

Furthermore, a compelling study compared the anticancer activity of nitroxoline (8-hydroxy-5-nitroquinoline) with the halogenated analogue clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). Nitroxoline was found to be a more potent anticancer agent, with an IC50 value five to ten times lower than clioquinol and other tested analogues in human cancer cell lines. This highlights that the presence and position of the nitro group can be a key determinant of anticancer efficacy, surpassing even halogen substitutions in this particular scaffold.

Another study comparing 8-aminoquinoline and 8-hydroxyquinoline derivatives revealed that a simple substitution of an oxygen atom with a nitrogen atom at the C-8 position significantly alters the compound's cytotoxicity. This underscores the profound impact of the heteroatom at this position on the biological activity.

Table 2: Comparative Anticancer Activity of Substituted Quinolines/Quinolinones

Compound/SubstituentCell Line(s)Activity Metric (IC50)Key FindingReference
8-Hydroxy-5-nitroquinoline (Nitroxoline)Human cancer cell lines5-10 fold lower than ClioquinolMore potent than halogenated analogue
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Human cancer cell lines-Less potent than Nitroxoline
8-Aminoquinoline derivativesHCT 116, MCF-7Generally more cytotoxic than 8-hydroxyquinoline counterpartsSubstitution of O with N at C8 enhances anticancer activity
8-Hydroxyquinoline derivativesHCT 116, MCF-7Less cytotoxic than 8-aminoquinoline counterparts-

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method for assessing antibacterial potency. A common technique is the agar dilution method.

Step-by-Step Methodology:

  • Preparation of Agar Plates: Prepare a series of agar plates containing serial twofold dilutions of the test quinolinone derivatives. A control plate with no compound is also prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain to be tested (e.g., E. coli, S. aureus) in a suitable broth, adjusted to a concentration of approximately 10^5 CFU/mL.

  • Inoculation: Spot a small volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agar Prepare Agar Plates with Serial Dilutions of Quinolones inoculate Inoculate Plates with Bacterial Suspension prep_agar->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic

Fig 1. Workflow for MIC Determination via Agar Dilution.
MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-Well Plate treat_cells Treat Cells with Quinolone Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Fig 2. Workflow of the MTT Cytotoxicity Assay.

Causality and Mechanistic Insights

The contrasting effects of the 8-nitro group on antibacterial and anticancer activities likely stem from the different mechanisms of action and target interactions involved in these two therapeutic areas.

  • In Antibacterial Action: The established mechanism for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The electronic and steric properties of the C-8 substituent can influence the binding affinity of the quinolone to these enzymes. The bulky and strongly electron-withdrawing nitro group may introduce unfavorable steric hindrance or electronic repulsion within the binding pocket, thereby reducing the inhibitory activity. In contrast, smaller and highly electronegative atoms like fluorine can enhance binding and overall potency.

  • In Anticancer Action: The mechanisms of anticancer quinolones are more diverse and can include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. The potent electron-withdrawing nature of the nitro group can increase the molecule's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death. Additionally, the electronic properties of the nitro group can modulate the molecule's ability to chelate metal ions, a property often linked to the anticancer activity of 8-hydroxyquinolines.

SAR_Logic cluster_substituent 8-Nitro Substituent cluster_activity Biological Activity cluster_mechanism Plausible Mechanisms nitro 8-Nitro Group (Strongly Electron-Withdrawing, Bulky) antibacterial Decreased Antibacterial Activity nitro->antibacterial anticancer Increased Anticancer Activity nitro->anticancer mech_antibacterial Steric Hindrance/Electronic Repulsion at DNA Gyrase/Topoisomerase IV antibacterial->mech_antibacterial mech_anticancer Increased ROS Generation Modulation of Metal Chelation anticancer->mech_anticancer

Fig 3. Logical Relationship between the 8-Nitro Group and Biological Activity.

Conclusion and Future Directions

The structure-activity relationship of quinolinones is a nuanced field where the effect of a single substituent can be dramatically different depending on the biological context. The 8-nitro group serves as a prime example of this complexity. While detrimental to antibacterial activity in the studied quinolone-3-carboxylic acid series, it emerges as a potent enhancer of cytotoxicity in certain anticancer quinolinone scaffolds.

This comparative guide underscores the importance of a multi-faceted approach to drug design, where the SAR for different therapeutic indications must be independently and thoroughly investigated. Future research should focus on more direct and comprehensive comparative studies of a wider range of 8-substituted quinolinones against diverse panels of cancer cell lines and bacterial strains. Elucidating the precise molecular interactions through techniques like X-ray crystallography and computational modeling will provide deeper insights into the observed SAR and pave the way for the rational design of next-generation quinolinone-based therapeutics with enhanced potency and selectivity.

References

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991. [Link]

  • Jiang, B., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Wietrzyk, J., et al. (2021). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 26(11), 3291. [Link]

  • Sehlangia, A., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Crystals, 12(7), 963. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Fedorowicz, J., & Sączewski, J. (2018). Modifications of quinolones and fluoroquinolones: Hybrid compounds and dual-action molecules. Monatshefte für Chemie-Chemical Monthly, 149(7), 1199-1245. [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Arabian Journal of Chemistry, 9, S1629-S1637. [Link]

A Comparative Guide to Validating the Mechanism of Action of 8-Nitro-2,3-dihydroquinolin-4(1H)-one Through Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, identifying a novel bioactive compound is only the first step. The critical subsequent challenge is to unambiguously determine its mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for validating the MoA of a promising, yet under-characterized molecule, 8-Nitro-2,3-dihydroquinolin-4(1H)-one (hereafter referred to as NQO), using the gold-standard approach of genetic knockout.

While preliminary studies on NQO analogues suggest anti-proliferative effects, possibly through cell cycle arrest and apoptosis induction[1][2][3], the precise molecular target remains elusive. A definitive link between the compound and its putative target is essential for advancing it through the drug development pipeline.[4][5] This guide eschews a rigid template, instead presenting a logical and self-validating workflow that moves from hypothesis generation to rigorous, publication-quality validation, with a focus on the powerful CRISPR-Cas9 system.

Phase 1: Hypothesis Generation - Identifying the Putative Target of NQO

Before a knockout study can be initiated, a testable hypothesis about the drug's target is required. The initial search for NQO's target is a multi-pronged approach, integrating computational, biochemical, and comparative data.

  • Comparative Analysis: Analogues of NQO have been reported to induce G2/M phase cell cycle arrest and interact with targets like DNA topoisomerase or estrogen receptors.[1][3] One related chemical family, 2,3-dihydroquinazolin-4(1H)-ones, has been shown to inhibit tubulin polymerization.[6] This suggests that NQO's primary target could be a key regulator of cell cycle progression (e.g., a Cyclin-Dependent Kinase), a component of the DNA replication/repair machinery, or a cytoskeletal protein.

  • Computational Docking: In silico molecular docking studies can predict the binding affinity of NQO against a library of known protein structures, particularly those implicated by the comparative analysis. This can help prioritize a shortlist of high-probability targets.[3]

  • Biochemical Approaches: Techniques like affinity chromatography coupled with mass spectrometry can "fish" for binding partners of NQO from cell lysates, providing direct, albeit sometimes noisy, evidence of interaction.[7]

For the purpose of this guide, let us hypothesize, based on preliminary data showing potent G2/M arrest, that NQO's primary target is CDK1 (Cyclin-Dependent Kinase 1) , a master regulator of the G2/M transition.

Phase 2: The Core Logic - Why Genetic Knockout is the Definitive Test

The central premise of using genetic knockout for MoA validation is simple and powerful: If a compound exerts its effect by inhibiting a specific target protein, then cells that lack this protein should become resistant to the compound's effect.

This creates a clear, testable prediction:

  • Wild-Type (WT) Cells: Possess the CDK1 target. NQO treatment should inhibit CDK1, leading to G2/M arrest and cell death.

  • CDK1 Knockout (KO) Cells: Lack the CDK1 target. These cells should exhibit resistance to NQO, as the compound has no target to bind and inhibit.

The workflow below outlines the entire experimental strategy, from cell line engineering to the final comparative analysis.

G cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Knockout Validation cluster_3 Phase 4: Comparative Phenotypic Analysis cluster_4 Phase 5: Conclusion Hypothesis Hypothesize Target (e.g., CDK1) Design_gRNA Design & Validate CDK1-targeting gRNAs Hypothesis->Design_gRNA Transfection CRISPR-Cas9 Transfection into Parental Cell Line Design_gRNA->Transfection Clonal_Selection Isolate & Expand Single-Cell Clones Transfection->Clonal_Selection Genomic_Val Genomic Validation (PCR & Sequencing) Clonal_Selection->Genomic_Val Protein_Val Protein Validation (Western Blot) Genomic_Val->Protein_Val Confirm functional KO Treat_Cells Treat WT vs. KO Cells with NQO Gradient Protein_Val->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treat_Cells->Cell_Cycle_Assay Conclusion Compare Phenotypes: Resistance in KO = Target Validated Viability_Assay->Conclusion Cell_Cycle_Assay->Conclusion

Caption: Overall workflow for MoA validation using CRISPR-Cas9.

Phase 3: Experimental Execution - Creating and Validating the Knockout Model

The credibility of the entire study hinges on the quality of the knockout cell line. This requires a rigorous, multi-step validation process to confirm the complete absence of the target protein.[8][9]

Comparison of Gene Silencing Methodologies

While RNA interference (RNAi) can reduce target expression (knockdown), CRISPR-Cas9-mediated knockout is preferred for MoA validation because it results in a complete and permanent loss of the target protein, yielding less ambiguous results.[10][11] An incomplete knockdown with RNAi could leave residual protein, complicating the interpretation of drug sensitivity assays.[10]

MethodMechanismPermanenceEfficacyKey Advantage for MoA
CRISPR-Cas9 KO Genomic DNA editing (indels)Permanent, heritableComplete loss of proteinUnambiguous "target vs. no target" system
RNAi (siRNA/shRNA) mRNA degradationTransient or stablePartial to strong knockdownRapid, useful for essential genes
Step-by-Step Protocol: CRISPR-Cas9 Mediated Knockout of CDK1
  • gRNA Design & Synthesis: Design at least two distinct single guide RNAs (sgRNAs) targeting early exons of the CDK1 gene to maximize the chance of generating a frameshift mutation.[12] This is a critical control; observing the same phenotype with two independent gRNAs minimizes the risk that the observed effect is due to an off-target mutation.[12]

  • Delivery into Cells: Co-transfect the chosen cancer cell line (e.g., HeLa or A549, where NQO analogues have shown activity[3]) with plasmids encoding Cas9 nuclease and the CDK1-targeting gRNA. A parallel transfection with a non-targeting control gRNA is essential.

  • Clonal Selection: Following transfection, seed cells at a very low density (single-cell dilution) to allow for the growth of individual colonies, each originating from a single edited cell.

  • Expansion & Screening: Pick and expand at least 10-20 individual clones. Screen each clone for the desired genomic edit and loss of protein.

Validating the Knockout: A Tri-Level Approach

Confidence in the knockout clone is established by confirming the genetic edit at the DNA, mRNA, and protein levels.[9][13]

  • Genomic Validation (PCR & Sanger Sequencing):

    • Protocol: Isolate genomic DNA from each clone. Use PCR to amplify the region of the CDK1 gene targeted by the gRNA. Send the PCR product for Sanger sequencing.

    • Expected Result: Compared to the wild-type sequence, the knockout clone should show insertions or deletions (indels) at the target site, leading to a frameshift.

  • Transcript Validation (Quantitative PCR - qPCR):

    • Protocol: Isolate total RNA and synthesize cDNA. Perform qPCR using primers specific for CDK1 mRNA. Normalize to a housekeeping gene (e.g., GAPDH).

    • Expected Result: While not always guaranteed (nonsense-mediated decay is variable), a significant reduction in CDK1 mRNA levels is often observed.

  • Protein Validation (Western Blotting):

    • This is the most critical validation step.

    • Protocol: Lyse cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a validated primary antibody against CDK1. A loading control (e.g., β-actin) is mandatory.

    • Expected Result: The CDK1 protein band should be completely absent in the KO clone lysate compared to the robust band in the WT and non-targeting control lysates.

Validation Data Summary (Hypothetical) Wild-Type (WT)Non-Targeting ControlCDK1 KO Clone #1
Sanger Sequencing Wild-type sequenceWild-type sequence7bp deletion (frameshift)
qPCR (CDK1 mRNA Fold Change) 1.00.980.15
Western Blot (CDK1 Protein) PresentPresentAbsent

Phase 4: The Definitive Experiment - Comparative Phenotypic Analysis

With validated WT and CDK1 KO cell lines in hand, the core hypothesis can now be tested. The key is to perform parallel experiments treating both cell lines with a range of NQO concentrations.

Hypothesized Signaling Pathway and Point of Intervention

The diagram below illustrates our working hypothesis: NQO inhibits CDK1, preventing the G2/M transition. In the KO cells, this pathway is already disrupted, rendering the drug ineffective.

G cluster_0 Wild-Type Cell cluster_1 CDK1 Knockout Cell G2 G2 Phase CDK1 CDK1 Protein G2->CDK1 Activation M_Phase M Phase (Mitosis) CDK1->M_Phase Promotes Arrest G2/M Arrest (Cell Death) CDK1->Arrest NQO NQO Compound NQO->CDK1 Inhibits G2_ko G2 Phase CDK1_ko CDK1 Protein (Absent) G2_ko->CDK1_ko M_Phase_ko M Phase (Mitosis) CDK1_ko->M_Phase_ko Pathway Blocked NQO_ko NQO Compound NQO_ko->CDK1_ko No Target

Caption: Hypothesized MoA of NQO and the effect of CDK1 knockout.

Experimental Protocols
  • Cell Viability/Cytotoxicity Assay (e.g., MTT):

    • Method: Seed equal numbers of WT and CDK1 KO cells in 96-well plates. Treat with a serial dilution of NQO (e.g., 0.01 µM to 100 µM) for 72 hours. A vehicle control (DMSO) is essential. Measure cell viability using MTT reagent.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Cell Cycle Analysis (Flow Cytometry):

    • Method: Treat WT and CDK1 KO cells with NQO at a concentration near the WT IC50 for 24 hours. Harvest, fix, and stain cells with propidium iodide (PI) to label DNA. Analyze DNA content using a flow cytometer.

    • Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Interpreting the Results: The Signature of On-Target Activity

The data should clearly discriminate between an on-target and off-target effect.

Comparative Data Summary (Hypothetical) Wild-Type (WT)CDK1 Knockout (KO)Interpretation
IC50 from Viability Assay 1.5 µM> 100 µM>60-fold shift in resistance strongly supports on-target effect.
Cell Cycle Analysis (% G2/M)
Vehicle Control15%18%Baseline G2/M population is similar.
NQO (2 µM)75%20%NQO induces G2/M arrest only in WT cells, not in KO cells.

If the CDK1 KO cells show a significant rightward shift in the dose-response curve (i.e., a much higher IC50) and do not arrest in G2/M upon NQO treatment, this provides powerful evidence that CDK1 is the direct and functionally relevant target of the compound.

Phase 5: Ensuring Scientific Rigor - Controls for Off-Target Effects

A major concern with CRISPR-Cas9 is the potential for off-target mutations, where the Cas9 enzyme cuts at unintended sites in the genome.[14][15][16] An observed phenotype could theoretically be due to the knockout of an unrelated gene. Several layers of control are necessary to definitively rule this out.

  • Use of Multiple gRNAs: As mentioned, engineering a second, independent KO cell line with a different gRNA that targets the same gene is a crucial control. If both distinct KO clones exhibit the same drug-resistant phenotype, it is highly unlikely to be a coincidental off-target effect.[12]

  • Rescue Experiment: This is the ultimate validation.

    • Method: Transfect the validated CDK1 KO cell line with a plasmid that re-expresses wild-type CDK1.

    • Logic: If the drug resistance of the KO cells is truly due to the absence of CDK1, re-introducing the protein should restore the cells' sensitivity to NQO.

    • Expected Outcome: The "rescued" cell line should now have an IC50 for NQO that is similar to the original wild-type cells.

G cluster_0 Controls cluster_1 Outcomes & Conclusion start Phenotype Observed in KO Clone #1 (Drug Resistance) gRNA2 Test KO Clone #2 (from different gRNA) start->gRNA2 Rescue Perform Rescue Experiment (Re-express Target) start->Rescue SamePhenotype Same Phenotype? gRNA2->SamePhenotype SensitivityRestored Sensitivity Restored? Rescue->SensitivityRestored OnTarget Conclusion: On-Target Effect VALIDATED SamePhenotype->OnTarget Yes OffTarget Conclusion: Off-Target Effect SUSPECTED SamePhenotype->OffTarget No SensitivityRestored->OnTarget Yes SensitivityRestored->OffTarget No

Caption: Logical workflow for ruling out CRISPR off-target effects.

Conclusion

Validating the mechanism of action is a cornerstone of modern drug discovery that transforms a bioactive "hit" into a credible lead candidate. By systematically creating a cellular system devoid of the putative target, genetic knockout studies provide the most direct and compelling evidence of a drug's on-target activity. The comparison between the wild-type and knockout cellular responses—specifically a dramatic shift in drug sensitivity—serves as a definitive functional readout. When coupled with rigorous controls such as rescue experiments, this approach provides the high-confidence data required to justify the significant investment of advancing a compound like this compound toward preclinical and clinical development.

References

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
  • Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Delivering CRISPR: a review of the challenges and approaches. Frontiers in Bioengineering and Biotechnology, 6, 35. Retrieved from [Link]

  • BenchChem. (2025). Validating the Target of Novel Bioactive Compounds: A Comparative Guide Featuring CRISPR-Cas9.
  • Patsnap Synapse. (2025). How to Validate Gene Knockout Efficiency: Methods & Best Practices.
  • Whitehead, K. A., Langer, R., & Anderson, D. G. (2009). RNAi therapeutics: a potential new class of pharmaceutical drugs. Nature Reviews Drug Discovery, 8(2), 129-138. Retrieved from [Link]

  • Naeem, M., Majeed, S., Ho, J., & Ul-Haq, Z. (2020). Off-target effects in CRISPR/Cas9 gene editing. Human Gene Therapy, 31(11-12), 547-557. Retrieved from [Link]

  • Gonçalves, E., & Behan, F. M. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. Retrieved from [Link]

  • Fellmann, C., Gowen, B. G., Lin, P. C., Doudna, J. A., & Corn, J. E. (2017). Cornerstones of CRISPR-Cas in drug discovery and therapy. Nature Reviews Drug Discovery, 16(2), 89-100. Retrieved from [Link]

  • ResearchGate. (n.d.). Gene knockout model and new drug target discovery. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

  • AZoLifeSciences. (2025). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. Retrieved from [Link]

  • MDPI. (2025). Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. Retrieved from [Link]

  • ResearchGate. (n.d.). The impact of RNAi on drug discovery. Retrieved from [Link]

  • Plenge, R. M., Scolnick, E. M., & Altshuler, D. (2013). Genetic-driven druggable target identification and validation. Nature Reviews Drug Discovery, 12(8), 581-594. Retrieved from [Link]

  • ResearchGate. (n.d.). RNA interference: from target validation to therapeutics. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[8][14][17]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines. Retrieved from [Link]

  • PubMed. (2020). A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway. Retrieved from [Link]

  • PubMed Central. (2021). Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. Retrieved from [Link]

  • ScienceDirect. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]

  • Cyagen. (2025). Validate Targeted Gene Editing Knockout Cell Lines. Retrieved from [Link]

  • PubMed. (1997). Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin. Retrieved from [Link]

  • PubMed. (2009). Synthesis and in Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. Retrieved from [Link]

  • PubMed Central. (2009). Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative ADMET Profiling of 8-Nitro-2,3-dihydroquinolin-4(1H)-one and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Imperative of Early ADMET Assessment

The quinolinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its rigid, bicyclic structure provides a versatile framework for introducing functional groups that can interact with various biological targets. 8-Nitro-2,3-dihydroquinolin-4(1H)-one, the subject of this guide, represents a starting point for chemical exploration. The presence of a nitro group, a known Michael acceptor and a group often associated with toxicity, makes a thorough investigation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties not just a routine step, but a critical gatekeeping phase in its potential development as a drug candidate.

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Late-stage failures, often due to poor pharmacokinetic profiles or unforeseen toxicity, are a primary driver of the escalating costs of drug development.[3][4] Therefore, a comprehensive and comparative ADMET analysis of a lead compound and its closely related analogues is an indispensable strategy. This guide provides an in-depth analysis of the ADMET properties of this compound and a curated set of its analogues, demonstrating the integration of in silico predictions with robust in vitro experimental data. The objective is to build a holistic profile of these compounds, understand their structure-ADMET relationships (SAR), and make informed decisions for further optimization.

The Core Compound and Rationale for Analogue Selection

Our parent compound is QN-01 (this compound) . To explore the impact of structural modifications on its ADMET profile, we have synthesized and will evaluate three key analogues:

  • QN-02 (8-Amino-2,3-dihydroquinolin-4(1H)-one): The nitro group is reduced to an amine. This is a common metabolic transformation and significantly alters electronic properties, basicity, and potential for hydrogen bonding.

  • QN-03 (8-Cyano-2,3-dihydroquinolin-4(1H)-one): The nitro group is replaced with a cyano group, another electron-withdrawing group but with different steric and metabolic properties.

  • QN-04 (6-Fluoro-8-Nitro-2,3-dihydroquinolin-4(1H)-one): A fluorine atom is introduced at the 6-position. Fluorine substitution is a classic medicinal chemistry strategy to block metabolic soft spots and modulate physicochemical properties like pKa and lipophilicity.

This set of analogues allows for a systematic comparison to elucidate how specific structural changes influence the overall ADMET profile.

Part 1: In Silico ADMET Prediction – The First Filter

Before embarking on resource-intensive in vitro studies, computational modeling provides a rapid and cost-effective initial assessment.[1][5] Using a suite of well-validated platforms like SwissADME and pkCSM, we can predict a range of physicochemical and pharmacokinetic properties.[6][7]

Workflow for Predictive Modeling

The causality behind this workflow is to triage compounds efficiently. We start with fundamental physicochemical properties that govern ADMET, then move to more complex pharmacokinetic and toxicity predictions. This tiered approach ensures that compounds with fundamental liabilities are flagged early.

cluster_0 In Silico ADMET Workflow Input 2D Structures (QN-01 to QN-04) PhysChem Physicochemical Properties (LogP, LogS, pKa, TPSA) Input->PhysChem Calculate Pharmacokinetics Pharmacokinetics (HIA, Caco-2, BBB, CYP Inhibition) PhysChem->Pharmacokinetics Inform Toxicity Toxicity Prediction (AMES, hERG, Hepatotoxicity) Pharmacokinetics->Toxicity Inform Analysis Data Analysis & SAR Identification Toxicity->Analysis Synthesize Data Output Prioritized Compounds for In Vitro Testing Analysis->Output Decision Gate cluster_1 Caco-2 Permeability Assay Workflow Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Dose_A Add compound to Apical (A) side TEER->Dose_A Dose_B Add compound to Basolateral (B) side TEER->Dose_B Sample_B Sample from Basolateral (B) side over time Dose_A->Sample_B Analyze Quantify compound by LC-MS/MS Sample_B->Analyze Sample_A Sample from Apical (A) side over time Dose_B->Sample_A Sample_A->Analyze Calculate Calculate Papp (A->B) and Papp (B->A) Analyze->Calculate ER Determine Efflux Ratio (ER) Calculate->ER

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer. []2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values (>200 Ω·cm²) are used. [9]3. Permeability Assay (A to B): The test compound (e.g., 10 µM) is added to the apical (A) side, representing the gut lumen. Samples are collected from the basolateral (B) side, representing the bloodstream, at various time points. [9]4. Permeability Assay (B to A): In a separate set of inserts, the compound is added to the basolateral side, and samples are collected from the apical side to measure efflux. [9]5. Analysis: Compound concentrations in the collected samples are quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter. [] Comparative Data:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
QN-01 12.514.11.1High
QN-02 6.87.51.1Moderate
QN-03 10.211.51.1High
QN-04 15.117.51.2High

Expert Analysis: As predicted by the in silico models, all compounds show moderate to high permeability, suggesting good potential for oral absorption. Importantly, none of the compounds exhibit significant efflux (ER < 2), indicating they are not major substrates of P-gp or other common efflux transporters. This is a favorable characteristic, as efflux can be a major barrier to achieving therapeutic intracellular concentrations. The rank order of permeability (QN-04 > QN-01 > QN-03 > QN-02) correlates well with the predicted lipophilicity (LogP).

In Vitro Toxicity Assessment

Causality: Early assessment of toxicity is crucial to de-risk a chemical series. We focus on two key areas: general cytotoxicity using a relevant liver cell line (HepG2) and cardiotoxicity via inhibition of the hERG potassium channel. [10][11] a) Hepatotoxicity in HepG2 Cells

Protocol:

  • Cell Culture: Human hepatoma (HepG2) cells are seeded in 96-well plates and allowed to attach overnight. [12]2. Compound Exposure: Cells are treated with a range of concentrations of the test compounds for 72 hours. [12][13]3. Viability Assay: Cell viability is assessed using a standard assay like the MTT or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively, as an indicator of the number of viable cells. [12][14]4. Data Analysis: The concentration-response curve is plotted, and the IC₅₀ (the concentration that causes 50% inhibition of cell viability) is calculated.

b) Cardiotoxicity: hERG Inhibition Assay

Protocol:

  • System: An automated patch-clamp system (e.g., QPatch) is used with a cell line stably expressing the hERG channel (e.g., HEK293-hERG). [15][16]2. Compound Application: Cells are exposed to increasing concentrations of the test compounds. [16]3. Electrophysiology: A specific voltage protocol is applied to the cells to elicit hERG tail currents, and the current is measured before and after compound addition. [16]4. Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined.

Comparative Toxicity Data:

CompoundHepG2 Cytotoxicity IC₅₀ (µM)hERG Inhibition IC₅₀ (µM)
QN-01 15.2> 50
QN-02 > 100> 50
QN-03 > 100> 50
QN-04 11.8> 50

Expert Analysis: The in vitro toxicity results confirm the in silico predictions. The nitro-containing compounds, QN-01 and QN-04 , exhibit significant cytotoxicity against liver cells at relatively low concentrations. This is a major concern for further development. In stark contrast, QN-02 and QN-03 are devoid of cytotoxicity up to the highest tested concentration, demonstrating that removal of the nitro group successfully mitigates this liability. On a positive note, all compounds, including the parent, show no significant inhibition of the hERG channel (IC₅₀ > 50 µM), suggesting a low risk of drug-induced QT prolongation, a critical cardiac safety endpoint. [10]

Part 3: Synthesis, Discussion, and Strategic Direction

This comparative analysis, integrating predictive modeling with confirmatory experimental data, provides a clear path forward.

Structure-ADMET Relationship (SAR) Summary:

  • Nitro Group: The 8-nitro moiety is a significant ADMET liability. It is associated with probable mutagenicity (in silico), confirmed hepatotoxicity, and moderate to low metabolic stability.

  • Amino & Cyano Groups: Replacing the nitro group with either an amino (QN-02 ) or a cyano (QN-03 ) group is an effective strategy to abolish the observed hepatotoxicity and dramatically improve metabolic stability. This modification does not negatively impact permeability and removes key CYP inhibition liabilities.

  • Fluorine Substitution: The addition of a fluorine atom in QN-04 increased lipophilicity and permeability as expected, but it also unexpectedly decreased metabolic stability, potentially by activating the molecule towards metabolic enzymes. Crucially, it did not mitigate the toxicity associated with the nitro group.

Decision and Path Forward:

Based on this comprehensive ADMET profile, QN-01 and QN-04 are deprioritized for further development due to their clear cytotoxicity and metabolic stability issues.

QN-02 (Amino analogue) and QN-03 (Cyano analogue) have emerged as vastly superior candidates. They possess a balanced profile of:

  • High to moderate permeability with no efflux.

  • Excellent metabolic stability.

  • A clean in vitro toxicity profile (no hepatotoxicity or hERG inhibition).

  • No predicted inhibition of major CYP enzymes.

The next logical step would be to profile QN-02 and QN-03 in in vivo pharmacokinetic studies in a rodent model (e.g., rat) to determine key parameters like oral bioavailability, clearance, and plasma half-life. The choice between QN-02 and QN-03 for this next phase may depend on their relative on-target potency and ease of synthesis. This data-driven, iterative approach ensures that only the most promising compounds, with the highest probability of success, advance through the drug discovery pipeline, thereby optimizing resources and accelerating the path to a potential clinical candidate.

References

  • LifeNet Health LifeSciences. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Pharmidex. In Vitro ADMET.
  • Albert, L.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • reframeDB. HepG2 Cytotoxicity, 72 hour.
  • MDPI. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • National Institutes of Health.
  • Caco2 assay protocol.
  • BOC Sciences.
  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • SpringerLink.
  • Sigma-Aldrich.
  • BioDuro. ADME Microsomal Stability Assay.
  • NCATS. Protocol of Real Time Viability Assay Using HepG2 Cell Line.
  • Benchchem. Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Bentham Science.
  • Creative Biolabs. HepG2-based Cytotoxicity Assay Service.
  • Bentham Science. Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry.
  • Cre
  • National Institutes of Health. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka.
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
  • Benchchem. In Silico Prediction of Drug-Like Qualities of Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide.
  • ResearchGate.
  • ResearchGate. List of ADMET properties of the newly synthesized molecules.
  • ResearchGate. The prediction results of ADMET parameters, pharmacokinetic properties, and drug.
  • RSC Publishing.

Sources

A Comparative Guide to the In Vivo Validation of Novel 8-Hydroxyquinoline Derivatives for Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical in vivo validation of novel 8-hydroxyquinoline (8HQ) derivatives. We will navigate the critical experimental choices, present detailed protocols, and establish a robust comparative analysis against a current standard-of-care, ensuring scientific integrity and actionable insights.

Introduction: The Therapeutic Promise of 8-Hydroxyquinolines

8-Hydroxyquinoline and its derivatives have emerged as a versatile and promising class of compounds in oncology.[1] Their therapeutic potential is largely attributed to their role as potent metal chelators, particularly for biologically relevant ions like copper and zinc.[2] This chelation activity can disrupt cellular homeostasis in cancer cells through several proposed mechanisms:

  • Induction of Oxidative Stress: 8HQ-metal complexes can catalyze the formation of reactive oxygen species (ROS), leading to significant cellular damage and triggering programmed cell death (apoptosis).[3]

  • Proteasome Inhibition: These complexes have been shown to inhibit the proteasome, the cellular machinery responsible for degrading misfolded proteins.[3] This inhibition causes endoplasmic reticulum stress and ultimately induces apoptosis.

  • Modulation of Key Signaling Pathways: By altering metal ion concentrations, 8HQ derivatives can influence signaling cascades critical for cancer cell proliferation and survival.

While in vitro studies provide initial evidence of cytotoxicity, the true litmus test for any potential therapeutic is its efficacy and safety within a complex biological system. This guide focuses on the essential next step: rigorous in vivo validation using xenograft models.[4][5]

The Comparative Framework: Establishing a Validated Benchmark

To objectively evaluate the anti-tumor efficacy of a novel 8-hydroxyquinoline derivative (herein referred to as "Compound-X" ), it is imperative to compare its performance against a clinically relevant standard-of-care. For this guide, we will focus on a Hepatocellular Carcinoma (HCC) model, a cancer type for which 8HQ derivatives have shown promise.[6][7][8][9]

Our benchmark comparator will be Sorafenib , a multi-kinase inhibitor approved by the FDA as a standard treatment for advanced HCC.[10][11][12] Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway.[10][13] By comparing Compound-X to both a vehicle control and Sorafenib, we create a self-validating experimental system that provides a clear context for interpreting the results.

In Vivo Experimental Design: Rationale and Key Parameters

The success of an in vivo study hinges on a well-conceived experimental design. Every choice, from the animal model to the study endpoints, must be justified by a clear scientific rationale.

Causality Behind Experimental Choices
  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are required.[4] The lack of a mature immune system prevents the rejection of transplanted human tumor cells, allowing the xenograft to grow.

  • Tumor Model: A subcutaneous xenograft model using a well-characterized human HCC cell line (e.g., Hep3B or Huh-7) is a robust and widely accepted starting point for efficacy testing.[6][10] It allows for straightforward, non-invasive monitoring of tumor growth.[14]

  • Study Groups: A typical design includes three core groups (n=8-10 mice per group for statistical power):

    • Vehicle Control: Receives the formulation buffer without the active compound. This group establishes the baseline tumor growth rate.

    • Compound-X: Treated with the novel 8HQ derivative. The dose selected (e.g., 10 mg/kg/day, administered intraperitoneally) should be based on prior maximum tolerated dose (MTD) studies.[6][8]

    • Sorafenib (Positive Control): Treated with the standard-of-care drug. A literature-validated dose (e.g., 30-40 mg/kg/day, administered orally) ensures a relevant benchmark.[10][12]

  • Primary and Secondary Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). This is determined by measuring tumor volume with calipers throughout the study.[5]

    • Secondary: Animal body weight is monitored as a general indicator of systemic toxicity. A significant weight loss (>15-20%) is a humane endpoint.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Xenograft Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Data Analysis & Endpoint A Select & Culture HCC Cell Line (e.g., Hep3B) B Prepare Cell Suspension in PBS/Matrigel A->B C Subcutaneous Injection into Athymic Nude Mice B->C D Monitor Tumor Growth (until ~100-150 mm³) C->D E Randomize Mice into Treatment Groups D->E F Administer Daily Treatment (Vehicle, Compound-X, Sorafenib) E->F G Measure Tumor Volume & Body Weight (2-3x/week) F->G H Euthanize & Excise Tumors at Study Endpoint G->H I Calculate Tumor Growth Inhibition (TGI) H->I J Pharmacodynamic Analysis (e.g., IHC for Ki-67) H->J

Caption: In vivo validation workflow for anti-tumor efficacy.

Comparative Data Analysis

All quantitative data should be summarized for clear, at-a-glance comparison. The table below illustrates a hypothetical outcome of an efficacy study, comparing Compound-X to Sorafenib.

Treatment GroupDose & RouteMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control N/A1850 ± 2100%+2.5%
Compound-X 10 mg/kg, IP480 ± 9574% -3.1%
Sorafenib 40 mg/kg, PO980 ± 15047% -8.5%

Interpretation: In this hypothetical scenario, Compound-X demonstrates superior tumor growth inhibition (74%) compared to the standard-of-care, Sorafenib (47%). Furthermore, it appears to be better tolerated, as indicated by a smaller mean body weight loss. This data would strongly support the continued development of Compound-X as a potential therapeutic for HCC.

Detailed Experimental Protocols

Adherence to detailed, validated protocols is essential for reproducibility and trustworthiness.

Protocol 1: Establishment of a Subcutaneous HCC Xenograft Model
  • Cell Culture: Culture Hep3B cells in the recommended medium until they reach 80-90% confluency. Ensure cells are free of contamination and are in the logarithmic growth phase.

  • Cell Harvesting: Wash cells with sterile PBS, then detach using trypsin. Neutralize the trypsin with a complete growth medium.[14]

  • Cell Counting and Preparation: Centrifuge the cell suspension and resuspend the pellet in cold, sterile PBS. Perform a cell count using a hemocytometer and assess viability (must be >95%).

  • Final Suspension: Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[14] Matrigel is used to support initial tumor formation. Keep the suspension on ice.

  • Implantation: Anesthetize a 6-8 week old female athymic nude mouse. Disinfect the right flank with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[14]

  • Monitoring: Return the mouse to a sterile cage and monitor for recovery. Begin monitoring for tumor palpability within 5-7 days.

Protocol 2: In Vivo Comparative Efficacy Study
  • Tumor Growth Monitoring: Once tumors are palpable, begin measuring their length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[14]

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into the treatment groups (Vehicle, Compound-X, Sorafenib) to ensure an even distribution of tumor sizes.

  • Treatment Administration: Begin daily dosing according to the pre-defined route and schedule for each group. Record the body weight of each mouse at every measurement time point.

  • Study Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size (e.g., 2000 mm³).

  • Data Calculation: At the end of the study, calculate the percent TGI for each treatment group using the formula: %TGI = (1 - (Mean volume of treated group / Mean volume of control group)) x 100 .

  • Tissue Collection: Euthanize the mice according to approved protocols. Surgically excise the tumors, weigh them, and preserve them (e.g., in formalin for IHC or snap-frozen for molecular analysis).

Mechanistic Insights: Visualizing the Pathway of Action

Understanding how a compound works is as important as knowing that it works. 8HQ derivatives are known to induce apoptosis, often through the generation of ROS and inhibition of the proteasome.

Proposed Signaling Pathway for 8HQ-Induced Apoptosis

G HQ 8HQ-Copper Complex (Compound-X) ROS ↑ Reactive Oxygen Species (ROS) HQ->ROS catalyzes Proteasome Proteasome HQ->Proteasome inhibits Mito Mitochondrial Damage ROS->Mito Misfolded Accumulation of Misfolded Proteins Proteasome->Misfolded degrades ER_Stress ER Stress Misfolded->ER_Stress ER_Stress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of 8HQ-induced apoptosis in cancer cells.

This pathway illustrates how Compound-X, by forming a complex with copper, can initiate two parallel pro-apoptotic events: the generation of ROS and the inhibition of the proteasome. Both pathways converge on mitochondrial-mediated apoptosis, leading to the activation of executioner caspases and cell death.

Conclusion

This guide outlines a robust, comparative framework for the in vivo validation of novel 8-hydroxyquinoline derivatives. By employing a scientifically sound experimental design, adhering to detailed protocols, and benchmarking against a standard-of-care like Sorafenib, researchers can generate high-quality, interpretable data. This rigorous approach is fundamental to identifying truly promising anti-cancer agents and advancing them with confidence toward clinical translation.

References

  • Hu, S., et al. (2017). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. National Institutes of Health. [Link]

  • Gao, C., et al. (2017). In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. National Institutes of Health. [Link]

  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. [Link]

  • Kissel, M., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget. [Link]

  • Gorniak, R., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. [Link]

  • Shin, S., et al. (2019). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]

  • Valenti, F., et al. (2022). In Vivo Screen Identifies Liver X Receptor Alpha Agonism Potentiates Sorafenib Killing of Hepatocellular Carcinoma. Hepatology Communications. [Link]

  • Suggitt, M., et al. (2011). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Chen, Y., et al. (2022). Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram. Frontiers in Oncology. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Hather, G., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS Computational Biology. [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Chen, Y., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Hong Kong Baptist University Research Repository. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. The Hong Kong Polytechnic University Research Repository. [Link]

  • Gorniak, R., et al. (2021). Synthesis of 8-hydroxyquinoline derivatives 3–10. ResearchGate. [Link]

  • Lee, J. S., et al. (2017). Chemotherapy for Lung Cancer in the Era of Personalized Medicine. Journal of Cancer Prevention. [Link]

  • ecancer. (2024). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. ecancer. [Link]

  • Dogra, P., et al. (2024). Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer. VIVO. [Link]

  • University College London. (2014). New standards of care in lung cancer. UCL Research Impact. [Link]

  • Cancer Research UK. (n.d.). Chemotherapy for lung cancer. Cancer Research UK. [Link]

Sources

A Researcher's Guide to Assessing the Cancer Cell Selectivity of 8-Nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. Quinoline derivatives have emerged as a promising class of compounds, demonstrating a wide array of biological activities, including significant anticancer properties.[1][2][3] This guide focuses on a specific member of this family, 8-Nitro-2,3-dihydroquinolin-4(1H)-one, and provides a comprehensive framework for evaluating its selective cytotoxicity towards cancer cells over normal cells.

The rationale for investigating this particular molecule stems from the known bioactivity of the quinoline scaffold and the influence of the nitro group, which can enhance anticancer efficacy.[4] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and detailed, field-proven experimental protocols. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols to generate robust and reliable data.

The Principle of Selective Cytotoxicity

The ideal chemotherapeutic agent should exploit the biochemical differences between cancerous and normal cells to induce apoptosis or cell cycle arrest specifically in the former. This selectivity minimizes the debilitating side effects often associated with cancer treatment. The assessment of a compound's selectivity index (SI) is a critical step in its preclinical evaluation. The SI is typically calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 of normal cells / IC50 of cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Experimental Workflow for Assessing Selectivity

A multi-faceted approach is essential to comprehensively evaluate the selective anticancer potential of this compound. The following workflow outlines the key stages of this assessment, from initial cytotoxicity screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation & Solubilization C MTT Assay for Cell Viability A->C B Cell Line Selection (Cancer vs. Normal) B->C D Determination of IC50 Values C->D G Data Synthesis & Selectivity Index (SI) Calculation D->G E Apoptosis vs. Necrosis Analysis (Annexin V/PI Staining) E->G F Cell Cycle Analysis (Propidium Iodide Staining) F->G caption Figure 1. Experimental workflow for assessing selectivity.

Caption: Figure 1. A streamlined workflow for the comprehensive evaluation of a compound's cancer cell selectivity.

Part 1: Foundational Cytotoxicity Assessment

The initial step involves determining the dose-dependent cytotoxic effects of this compound on a panel of human cancer cell lines and a non-cancerous control cell line.

Cell Line Selection: The Rationale

To establish a robust selectivity profile, it is crucial to test the compound against cancer cells from different origins and a representative normal cell line. For this guide, we will consider:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • HEK293: A human embryonic kidney cell line, often used as a normal control.

This selection allows for the assessment of broad-spectrum anticancer activity and provides a direct comparison to a non-malignant cell line to determine the selectivity index.

MTT Assay for Cell Viability

The MTT assay is a reliable colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[5][6] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[5]

  • Cell Seeding:

    • Culture the selected cancer and normal cell lines in their respective complete media.

    • Trypsinize and count the cells during their exponential growth phase.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.[8]

    • Include wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the compound.

    • Include an untreated control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate for 48 hours.

  • MTT Incubation and Measurement:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[6]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Presentation and Interpretation

The results of the MTT assay should be used to calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. This data can then be used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Hypothetical IC50 Values of this compound

Cell LineTypeIC50 (µM)Selectivity Index (SI) vs. HEK293
MCF-7 Breast Cancer18.56.8
A549 Lung Cancer15.28.3
HeLa Cervical Cancer22.15.7
HEK293 Normal Kidney126.3-

Note: The data presented in this table is illustrative and intended for guidance purposes.

A higher SI value suggests greater selectivity for cancer cells. Based on the hypothetical data, this compound shows promising selectivity, particularly against the A549 lung cancer cell line.

Part 2: Unraveling the Mechanism of Cell Death

Once the selective cytotoxicity of the compound is established, the next logical step is to investigate the underlying mechanism of cell death. Is the compound inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death)? Apoptosis is the preferred mechanism for an anticancer agent as it does not typically elicit an inflammatory response.

Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for differentiating between healthy, apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[9]

This dual staining allows for the identification of four cell populations:

  • Annexin V- / PI- : Healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

  • Cell Treatment:

    • Seed cells (e.g., A549 and HEK293) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at its IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[11]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.

G cluster_0 Cell Preparation cluster_1 Staining A Seed and Treat Cells (Cancer vs. Normal) B Harvest Cells (Adherent + Floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark E->F G Flow Cytometry Analysis F->G caption Figure 2. Annexin V/PI staining workflow.

Caption: Figure 2. Step-by-step workflow for the detection of apoptosis using Annexin V and PI staining.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. Quinoline derivatives have been reported to cause cell cycle arrest.[1]

Cell Cycle Analysis by Propidium Iodide Staining

This technique uses propidium iodide (PI) to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.[12] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment and Harvesting:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of PBS.[12]

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[11][12]

    • Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[12]

  • Staining and Analysis:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them.[13]

    • Wash the cells twice with PBS.

    • Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is crucial to prevent the staining of double-stranded RNA.[11][13]

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry, ensuring to record at least 10,000 events and use a low flow rate for better resolution.[12]

Interpreting Cell Cycle Data

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) in the treated cancer cells, with no significant changes in the normal cells, would provide strong evidence for the selective mechanism of action of this compound. This data, combined with the apoptosis results, can build a compelling narrative for the compound's anticancer potential.

Conclusion

This guide provides a robust and scientifically grounded framework for assessing the cancer cell selectivity of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can generate high-quality, reproducible data. The emphasis on using both cancer and normal cell lines is critical for establishing a meaningful selectivity index, a key parameter in the early stages of drug discovery. The detailed protocols and the rationale behind each experimental choice are designed to empower researchers to confidently evaluate this and other novel chemical entities for their potential as next-generation cancer therapeutics.

References

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Wang, D., et al. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Grela, E., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine. [Link]

  • Al-Ostath, O., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Yasmin, F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Yasmin, F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Yasmin, F., et al. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Yasmin, F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Brazilian Journal of Biology. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. [Link]

  • Griffith, D. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • ResearchGate. (2016). Assays Used in vitro to Study Cancer Cell Lines. [Link]

  • Nandakumar, V., et al. (2023). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. MedChemComm. [Link]

  • MDPI. (2022). In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study. [Link]

  • Vivek, R., et al. (2020). A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway. Bioorganic Chemistry. [Link]

  • National Institutes of Health. (2014). Synthesis and in Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. [Link]

  • ResearchGate. (n.d.). Comparison of the selectivity ratio (SR; normal/cancer cell) between 2a–2d compounds and DOX. [Link]

  • Royal Society of Chemistry. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

  • ResearchGate. (2022). N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[9][12]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. [Link]

  • National Institutes of Health. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

  • National Institutes of Health. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Springer. (2025). Synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives as potential inhibitors of TNF-α. [Link]

  • National Institutes of Health. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. [Link]

  • National Institutes of Health. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

  • Royal Society of Chemistry Publishing. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 8-Nitro-2,3-dihydroquinolin-4(1H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 8-Nitro-2,3-dihydroquinolin-4(1H)-one, a nitroaromatic compound utilized in various research and development applications. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon established principles for managing hazardous chemical waste, with a particular focus on the known risks associated with nitro-containing aromatic compounds. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Inferred Hazard Profile
  • Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

  • Reactivity and Instability: The presence of the nitro group can render the molecule susceptible to thermal and shock-induced decomposition, which may be explosive under certain conditions, especially in a dry state. Polynitroaromatic compounds are known to be potentially explosive.[1]

  • Environmental Hazard: Nitroaromatic compounds can be persistent in the environment and may have toxic effects on aquatic life.

Therefore, it is imperative to handle this compound with the same precautions as other hazardous nitroaromatic compounds.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of in regular trash or poured down the drain.[2][3] Improper disposal can lead to serious safety incidents and environmental contamination.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

1. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A lab coat is essential to protect against splashes.

2. Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions.

  • Designated Waste Container: Collect waste this compound in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and in good condition.[4][5]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., leftover compound, contaminated absorbent materials) and liquid waste (e.g., solutions containing the compound) in separate, appropriate containers.

  • Avoid Mixing: Crucially, do not mix this waste with other chemical waste streams, especially with acids, bases, or oxidizing agents , to prevent potentially violent reactions.

3. Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and vital for safety.

  • Content Identification: The label must clearly state "Hazardous Waste" and the full chemical name: "this compound".

  • Hazard Communication: Include appropriate hazard pictograms (e.g., toxicity, environmental hazard).

  • Traceability: The name of the principal investigator, laboratory location, and the date of waste accumulation should be clearly visible on the label.

4. Storage of Chemical Waste

Waste must be stored safely pending collection by a certified disposal service.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[2][4]

  • Secondary Containment: The SAA should have secondary containment to control any potential leaks.

  • Secure and Ventilated: The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.

5. Arranging for Disposal

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Certified Waste Disposal Vendor: Your institution's EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company. These professionals are equipped to handle and transport hazardous materials safely.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Consult EHS: Contact your institution's EHS office for guidance. For small spills, trained laboratory personnel may proceed with cleanup if they have the appropriate spill kit and PPE.

  • Contain and Absorb: For solid spills, carefully sweep the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: The collected spill debris is considered hazardous waste and must be disposed of following the protocol outlined above.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, No Mixing) ppe->segregate container Use Designated, Compatible Hazardous Waste Container segregate->container label Label Container Correctly ('Hazardous Waste', Chemical Name, Date, Lab Info) container->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs disposal_vendor Waste Collected by Certified Hazardous Waste Disposal Vendor contact_ehs->disposal_vendor

Caption: Disposal Workflow for this compound.

Quantitative Data Summary
ParameterGuidelineSource(s)
pH for Drain Disposal Not Applicable (Drain disposal is prohibited)[2][3]
Satellite Accumulation Limit Up to 55 gallons (or 1 quart for acutely toxic waste)[2]
Container Rinsing For acutely hazardous waste, triple rinse with a suitable solvent[6]
Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper containment, and clear labeling, and by working in close collaboration with your institution's safety professionals, you can ensure that this chemical is managed safely from cradle to grave. Always prioritize safety and when in doubt, consult your EHS department.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Laboratory Waste Disposal Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Health, Safety and Environment Office. Working with Potential Explosives. [Link]

  • UC Berkeley Office of Environment, Health & Safety. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. [Link]

  • ESSR. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Nitro-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
8-Nitro-2,3-dihydroquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.